molecular formula C12H14O2 B7822587 Propyl cinnamate CAS No. 74513-58-9

Propyl cinnamate

Cat. No.: B7822587
CAS No.: 74513-58-9
M. Wt: 190.24 g/mol
InChI Key: OLLPXZHNCXACMM-CMDGGOBGSA-N
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Description

Propyl cinnamate is an alkyl cinnamate.
This compound is a natural product found in Artemisia salsoloides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLPXZHNCXACMM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064802, DTXSID00225514
Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name Propyl cinnamate
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless viscous liquid, sweet, slightly floral odour
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.030-1.040
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7778-83-8, 74513-58-9
Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name Propyl cinnamate
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Record name Propyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name Propyl cinnamate
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Record name Propyl cinnamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL CINNAMATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

propyl cinnamate CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of propyl cinnamate (B1238496), a significant chemical compound with applications ranging from flavor and fragrance to potential antimicrobial and insect-repellent uses. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities.

Registry Information and Chemical Identity

Propyl cinnamate is an organic compound classified as an alkyl cinnamate, which is the ester of cinnamic acid and propanol.[1][2] It is recognized by various international chemical inventories and databases.

IdentifierValueReference
CAS Number 7778-83-8[1][3][4][5][6][7]
EINECS Number 231-916-0[5][8]
IUPAC Name propyl (E)-3-phenylprop-2-enoate[2]
Molecular Formula C₁₂H₁₄O₂[3][5][6][7]
Molecular Weight 190.24 g/mol [3][5][6]
InChI Key OLLPXZHNCXACMM-CMDGGOBGSA-N[2][7]
SMILES CCCOC(=O)/C=C/C1=CC=CC=C1[2]
Synonyms n-Propyl cinnamate, Cinnamic acid n-propyl ester, 2-Propenoic acid, 3-phenyl-, propyl ester, FEMA 2938[3][5][7]
RTECS Number GE0525000[4][9]

Physicochemical Properties

This compound is a colorless, viscous liquid at room temperature.[10] It is known for its characteristic fruity and balsamic aroma.[1][4][10]

PropertyValueReference
Appearance Colorless clear viscous liquid (estimated)[10]
Odor/Flavor Peach-apricot flavor, wine-like odor[1][4][10]
Melting Point 12 - 13 °C[8][10]
Boiling Point 282 - 284 °C at 760 mmHg[1][9][10]
Density 1.025 g/cm³[1][8][9]
Refractive Index 1.5530[1][8][9]
Flash Point >100 °C (>212 °F)[10]
Vapor Pressure 0.003 mmHg at 25 °C (estimated)[10]
Solubility Soluble in alcohol, insoluble in water. Water solubility estimated at 68.97 mg/L at 25 °C.[10]
logP (o/w) 3.477 (estimated)[10]

Experimental Protocols

The synthesis of this compound is most commonly achieved through Fischer esterification. Detailed protocols for its synthesis, purification, and characterization are provided below.

This protocol describes the synthesis of this compound from trans-cinnamic acid and n-propanol using sulfuric acid as a catalyst.

Materials:

  • trans-Cinnamic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer.

Procedure:

  • Combine trans-cinnamic acid (1 equivalent), n-propanol (5-10 equivalents, serving as solvent and reactant), and a magnetic stir bar in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • After cooling to room temperature, remove the excess n-propanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[12]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield the crude this compound.[11]

The crude product from the synthesis can be purified by vacuum distillation to obtain high-purity this compound.

Procedure:

  • Set up a distillation apparatus suitable for vacuum operation (e.g., Claisen flask).

  • Transfer the crude ester into the distillation flask.

  • Apply vacuum and gently heat the flask in an oil bath.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 102-104 °C at 1 mmHg).[10]

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. A suitable mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the ester.[11][12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch (approx. 1715 cm⁻¹) and the C=C double bond stretch (approx. 1640 cm⁻¹).[11]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis s1 Reactants: trans-Cinnamic Acid n-Propanol H₂SO₄ s2 Reflux (2-4 hours) s1->s2 Fischer Esterification p1 Rotary Evaporation (remove excess propanol) s2->p1 p2 Liquid-Liquid Extraction (Ether/Water/NaHCO₃/Brine) p1->p2 p3 Drying (anhydrous MgSO₄) p2->p3 p4 Vacuum Distillation p3->p4 a1 TLC p4->a1 a2 NMR (¹H, ¹³C) p4->a2 a3 IR Spectroscopy p4->a3 a4 Pure this compound a1->a4 a2->a4 a3->a4

Fig. 1: General workflow for the synthesis and analysis of this compound.

Biological Activity and Metabolism

This compound and related cinnamic acid esters exhibit a range of biological activities. While specific signaling pathways are not extensively detailed in the literature, their antimicrobial effects are noted.

Cinnamic acid derivatives are known for their antimicrobial properties.[13] this compound has demonstrated inhibitory activity against a variety of microorganisms.

MicroorganismActivity (MIC)Reference
Aspergillus niger43 µM[14]
Bacillus subtilis203 µM[14]
Candida albicans59 µM[14]
Escherichia coli203 µM[14]
Staphylococcus aureus301 µM[14]

The mechanism of action for cinnamates is believed to involve disruption of the microbial plasma membrane and cell wall.[13][15]

There is limited direct research on the metabolic pathway of this compound in mammals. However, a probable metabolic route involves initial hydrolysis by esterase enzymes into its constituent parts: cinnamic acid and n-propanol. These components then enter their respective well-established metabolic pathways.[16][17]

  • Cinnamic Acid: Can be activated to Cinnamoyl-CoA and subsequently undergo β-oxidation, similar to fatty acids.

  • n-Propanol: Is oxidized to propionaldehyde (B47417) and then to propionic acid. Propionic acid is converted to propionyl-CoA, which is then carboxylated and eventually converted to succinyl-CoA, an intermediate of the citric acid cycle.[16]

metabolic_pathway cluster_hydrolysis Phase I: Hydrolysis cluster_ca_pathway Cinnamic Acid Metabolism cluster_np_pathway n-Propanol Metabolism PC This compound CA Cinnamic Acid PC->CA Esterases NP n-Propanol PC->NP Esterases CA_CoA Cinnamoyl-CoA CA->CA_CoA Prop_Ald Propionaldehyde NP->Prop_Ald Alcohol Dehydrogenase Beta_Ox β-Oxidation Pathway CA_CoA->Beta_Ox Prop_Acid Propionic Acid Prop_Ald->Prop_Acid Aldehyde Dehydrogenase Prop_CoA Propionyl-CoA Prop_Acid->Prop_CoA Succ_CoA Succinyl-CoA (TCA Cycle Intermediate) Prop_CoA->Succ_CoA Carboxylation & Isomerization

Fig. 2: Proposed metabolic pathway of this compound in mammals.

Safety and Regulation

This compound is regulated for its use as a flavoring agent and has established safety guidelines.

Regulation / HazardInformationReference
GHS Pictograms Flammable, Environmentally Hazardous[2][4]
GHS Hazard Statements H226: Flammable liquid and vapor.H411: Toxic to aquatic life with long lasting effects.[2][4]
Precautionary Statements P210, P273, P391, P501[2]
Risk Statements R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[4][9]
Safety Statements S24/25: Avoid contact with skin and eyes.S61: Avoid release to the environment.[4][9]
Regulatory Status FEMA GRAS: Number 2938. Generally Recognized as Safe for its intended use as a flavoring substance.[2][18]
FDA Regulation Listed under 21 CFR 172.515 for synthetic flavoring substances.[2][18]
TSCA Listed on the Toxic Substances Control Act inventory.[2][4]

Handling and Storage: Avoid contact with skin and eyes.[19] Keep away from sources of ignition as it is a flammable liquid. Store in a tightly closed container in a dry, well-ventilated place.[19] Personal protective equipment, including chemically resistant gloves, is recommended during handling.[19]

References

propyl cinnamate molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propyl Cinnamate (B1238496): Physicochemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of propyl cinnamate, a cinnamic acid ester recognized for its applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core chemical properties, established experimental protocols for its synthesis and analysis, and logical workflows represented through diagrams.

Core Physicochemical Data

This compound, also known as propyl (E)-3-phenylprop-2-enoate, is an organic compound valued for its characteristic fruity, balsamic aroma.[1] Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₁₄O₂[2][3]
Molecular Weight 190.24 g/mol [2][4][5]
CAS Number 7778-83-8[2][3]
Appearance Oily liquid[6]
Synonyms Cinnamic acid n-propyl ester, 2-Propenoic acid, 3-phenyl-, propyl ester[2][3]

Experimental Protocols

The synthesis and subsequent purification of this compound are standard procedures in organic chemistry, primarily achieved through Fischer esterification.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method involving the reaction of a carboxylic acid (trans-cinnamic acid) with an alcohol (propanol) in the presence of a strong acid catalyst.[7][8]

Materials:

  • trans-Cinnamic acid

  • Propanol (n-propanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine trans-cinnamic acid and an excess of propanol.[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture gently for approximately 45-60 minutes. The reaction is typically monitored for completion using thin-layer chromatography (TLC).[9][10]

  • Cooling and Neutralization: Once the reaction is complete, allow the apparatus to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the remaining acid by washing it with a saturated sodium bicarbonate solution.[10]

  • Extraction: The organic layer, containing the this compound ester, is separated. The aqueous layer may be extracted further with a solvent like ethyl acetate to maximize yield.[6] The organic layers are then combined.

  • Drying: The combined organic solution is dried over an anhydrous drying agent such as anhydrous calcium chloride or sodium sulfate to remove any residual water.[7]

  • Solvent Removal: The drying agent is removed by decanting or filtration, and the solvent is evaporated using a rotary evaporator, yielding the crude this compound product.[7]

Purification and Characterization

To achieve high purity, the crude product from the synthesis is subjected to purification, commonly via column chromatography, followed by characterization to confirm its identity and structure.[7]

Materials:

  • Crude this compound

  • Silica (B1680970) gel for column chromatography

  • Eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate, such as 90:10)[7]

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Column Chromatography: The crude ester is purified using column chromatography with a silica gel stationary phase. The compound is eluted using an appropriate solvent system, such as a hexane-ethyl acetate mixture.[7] Fractions are collected and analyzed by TLC to identify those containing the pure ester.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed via rotary evaporation.

  • Structural Characterization: The identity and purity of the final product are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a primary technique for structural verification, confirming the presence of the propyl group, the phenyl group, and the trans-alkene protons characteristic of the cinnamate structure.[10][11]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products Cinnamic Acid Cinnamic Acid Reflux Reflux Cinnamic Acid->Reflux Propanol Propanol Propanol->Reflux H2SO4 H2SO4 H2SO4->Reflux Crude this compound Crude this compound Reflux->Crude this compound Water Water Reflux->Water

Caption: Fischer Esterification Synthesis of this compound.

Purification_Analysis_Workflow Crude Product Crude Product Neutralization\n(NaHCO3 wash) Neutralization (NaHCO3 wash) Crude Product->Neutralization\n(NaHCO3 wash) Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Neutralization\n(NaHCO3 wash)->Extraction\n(Ethyl Acetate) Drying\n(Anhydrous Na2SO4) Drying (Anhydrous Na2SO4) Extraction\n(Ethyl Acetate)->Drying\n(Anhydrous Na2SO4) Solvent Evaporation\n(Rotary Evaporator) Solvent Evaporation (Rotary Evaporator) Drying\n(Anhydrous Na2SO4)->Solvent Evaporation\n(Rotary Evaporator) Column Chromatography Column Chromatography Solvent Evaporation\n(Rotary Evaporator)->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound Spectroscopic Analysis\n(NMR) Spectroscopic Analysis (NMR) Pure this compound->Spectroscopic Analysis\n(NMR) Characterized Product Characterized Product Spectroscopic Analysis\n(NMR)->Characterized Product

Caption: Purification and Analysis Workflow for this compound.

Biological Context and Activity

Recent studies have highlighted the biological activities of cinnamic acid esters, including this compound. Research indicates that this compound exhibits antimicrobial and antifungal properties.[8] Its mechanism of action is suggested to involve interactions with the fungal cell membrane component, ergosterol, and the cell wall.[8][12] Furthermore, some cinnamates have been shown to modulate inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), although the specific signaling cascades for this compound require further elucidation.[13] This suggests potential therapeutic applications that warrant deeper investigation.

References

Propyl Cinnamate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate (B1238496), a fragrant ester with the chemical formula C₁₂H₁₄O₂, is a key component in various industries, including perfumery, cosmetics, and food for its characteristic fruity, balsamic aroma. In pharmaceutical and drug development, understanding the solubility of such compounds is paramount for formulation, delivery, and bioavailability. This technical guide provides a comprehensive overview of the solubility of propyl cinnamate in organic solvents, including available data, experimental protocols for its determination, and a visual representation of the methodologies.

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature, this guide compiles the existing qualitative information and presents data for structurally similar cinnamic acid esters to provide valuable insights. Furthermore, detailed experimental protocols are outlined to enable researchers to determine the solubility of this compound in their specific solvent systems.

Qualitative Solubility Profile of this compound

General qualitative assessments indicate that this compound exhibits good solubility in alcohols and oils, and is considered miscible with ethanol.[1] Conversely, it is classified as insoluble in water.[2] This profile is consistent with the chemical structure of this compound, which possesses both a nonpolar phenyl group and a moderately polar ester group, leading to favorable interactions with a range of organic solvents.

Quantitative Solubility Data of Related Cinnamic Acid Esters

In the absence of specific quantitative data for this compound, the following table summarizes the solubility of other cinnamic acid esters (methyl ferulate, methyl p-coumarate, and methyl sinapate) in various organic solvents. This data, presented in mole fraction at different temperatures, can serve as a useful reference point for estimating the potential solubility of this compound in similar solvent systems.

SolventSoluteTemperature (K)Solubility (Mole Fraction, x10²)
tert-ButanolMethyl p-coumarate303.151.5
312.152.5
321.154.0
Methyl ferulate303.153.0
312.154.5
321.156.5
Methyl sinapate303.151.2
312.152.0
321.153.0
tert-PentanolMethyl p-coumarate303.152.0
312.153.5
321.155.5
Methyl ferulate303.154.0
312.156.0
321.158.5
Methyl sinapate303.151.8
312.152.8
321.154.2
Ethyl AcetateMethyl p-coumarate303.151.0
312.151.8
321.152.8
Methyl ferulate303.152.5
312.154.0
321.156.0
Methyl sinapate303.152.2
312.153.5
321.155.0
n-HexaneMethyl p-coumarate303.150.05
312.150.1
321.150.15
Methyl ferulate303.150.1
312.150.2
321.150.3
Methyl sinapate303.150.02
312.150.04
321.150.06

Data extracted from a study on the solubilities of cinnamic acid esters in organic solvents.[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and effective techniques for determining the solubility of a compound like this compound in organic solvents: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute by evaporating the solvent.[4][5]

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any particulate matter.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Drying: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried this compound.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mole fraction.

Calculation Example ( g/100 mL):

  • Mass of empty dish = M₁

  • Mass of dish + dried this compound = M₂

  • Volume of saturated solution taken = V (mL)

  • Solubility ( g/100 mL) = [(M₂ - M₁) / V] * 100

Gravimetric_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Measurement cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate in thermostatic bath (e.g., 24-48 hours) B->C D Settle undissolved solid C->D E Withdraw supernatant with syringe filter D->E F Transfer to pre-weighed dish E->F G Evaporate solvent in oven F->G H Cool and weigh dried solute G->H I Calculate solubility H->I

Figure 1. Experimental workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopic Method

This method is particularly useful for compounds that have a strong chromophore, like this compound, and for determining solubility in very dilute solutions. It relies on Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[6]

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s) (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters

Procedure:

Part 1: Preparation of a Calibration Curve

  • Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. This is done by accurately weighing this compound and dissolving it in a known volume of the solvent in volumetric flasks.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. The solvent itself is used as a blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, and its equation (y = mx + c, where c should be close to 0) will be used to determine the concentration of unknown samples.

Part 2: Solubility Measurement

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Withdrawal and Dilution: After equilibration and settling, withdraw a small, known volume of the supernatant using a filtered syringe. Dilute this sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Concentration Determination: Use the equation from the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Spectroscopic_Solubility_Determination cluster_calibration Calibration Curve Preparation cluster_solubility Solubility Measurement A Prepare standard solutions of known concentrations B Measure absorbance of each standard at λmax A->B C Plot Absorbance vs. Concentration B->C G Determine concentration from calibration curve C->G Use Curve Equation D Prepare saturated solution and equilibrate E Withdraw and dilute supernatant D->E F Measure absorbance of diluted sample E->F F->G H Calculate original solubility G->H

Figure 2. Workflow for UV-Vis spectroscopic solubility determination.

Conclusion

While a comprehensive, quantitative dataset for the solubility of this compound in a wide range of organic solvents remains to be fully established in the scientific literature, this guide provides the currently available qualitative information and data on analogous compounds to aid researchers. The detailed experimental protocols for gravimetric and spectroscopic methods offer a clear pathway for scientists to determine the solubility of this compound in their specific systems of interest. Such data is critical for advancing the application of this compound in pharmaceutical formulations and other scientific endeavors. Further research into the thermodynamic properties and solubility of this compound in various pure and binary solvent systems would be a valuable contribution to the field.

References

propyl cinnamate spectral data including NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectral data for propyl cinnamate (B1238496), a widely used fragrance and flavoring agent. This document is intended to serve as a core resource for researchers and professionals involved in drug development, chemical synthesis, and quality control, offering a consolidated repository of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

Propyl cinnamate ((E)-3-phenylprop-2-enoate) is an organic ester with the chemical formula C₁₂H₁₄O₂.[1] Its characteristic fruity and balsamic aroma has led to its extensive use in the food and cosmetics industries. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality assessment in various applications. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, supported by detailed experimental protocols.

Spectral Data

The following sections present the available spectral data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (based on isothis compound and expected pattern)
~7.7d~16.0Vinylic proton (C=CH) trans to the phenyl group
~7.5m-Aromatic protons (ortho to the vinyl group)
~7.4m-Aromatic protons (meta and para to the vinyl group)
~6.4d~16.0Vinylic proton (C=CH) cis to the phenyl group
~4.1t~6.7O-CH₂-CH₂-CH₃
~1.7sextet~7.0O-CH₂-CH₂-CH₃
~1.0t~7.4O-CH₂-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data for this compound

Similar to the ¹H NMR data, a specific peak list for this compound was not found. The data for isothis compound is provided below for reference. The chemical shifts for the propyl group would differ from the isopropyl signals.

Chemical Shift (δ) ppm (for Isothis compound)Assignment
166.7Carbonyl carbon (C=O)
144.4Vinylic carbon (=CH-Ph)
134.7Quaternary aromatic carbon
130.3Aromatic CH
129.0Aromatic CH
128.1Aromatic CH
119.0Vinylic carbon (=CH-COO)
67.9O-CH(CH₃)₂
22.1O-CH(CH₃)₂
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester functional group, the carbon-carbon double bond, and the aromatic ring.

Table 3: IR Spectral Data for this compound

While a specific spectrum for this compound was not located, the characteristic IR absorptions for a cinnamate ester are well-established.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~3030MediumVinylic C-H stretch
~2970MediumAliphatic C-H stretch (asymmetric)
~2880MediumAliphatic C-H stretch (symmetric)
~1715StrongC=O stretch (α,β-unsaturated ester)
~1635StrongC=C stretch (vinylic)
~1450 & ~1500MediumC=C stretch (aromatic)
~1170StrongC-O stretch (ester)
~980StrongC-H bend (trans-vinylic)
~770 & ~680StrongC-H bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Fragment Assignment
19016.51[M]⁺ (Molecular Ion)
14849.21[M - C₃H₆]⁺ (McLafferty rearrangement)
14733.19[M - C₃H₇]⁺
13199.99[C₆H₅CH=CHCO]⁺ (Cinnamoyl cation)
10349.72[C₆H₅CH=CH]⁺ (Styryl cation)
7737.27[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution to the low µg/mL or ng/mL range.

Data Acquisition (Electron Ionization - EI):

  • Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for an organic compound like this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structural Elucidation NMR_acq NMR Spectroscopy (1H, 13C) NMR_data Chemical Shifts Coupling Constants Integration NMR_acq->NMR_data IR_acq IR Spectroscopy IR_data Absorption Frequencies (Functional Groups) IR_acq->IR_data MS_acq Mass Spectrometry MS_data Molecular Ion Peak Fragmentation Pattern MS_acq->MS_data Structure This compound Structure NMR_data->Structure IR_data->Structure MS_data->Structure

References

natural sources and occurrence of propyl cinnamate in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of Propyl Cinnamate (B1238496) in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl cinnamate, the propyl ester of cinnamic acid, is a naturally occurring aromatic compound with potential applications in the fragrance, flavor, and pharmaceutical industries. While cinnamic acid and its various other esters are widespread in the plant kingdom, the natural occurrence of this compound is not as extensively documented. This technical guide provides a comprehensive overview of the known and potential botanical sources of this compound, details its biosynthetic origins within the broader context of the phenylpropanoid pathway, and outlines the experimental protocols for its extraction, identification, and quantification.

Introduction

Cinnamic acid and its derivatives are a class of secondary metabolites biosynthesized by plants that play crucial roles in growth, defense, and signaling. These compounds are precursors to a vast array of other molecules, including flavonoids, lignans, and stilbenes. The esterification of cinnamic acid with various alcohols leads to the formation of cinnamates, which often contribute to the characteristic aroma of many plants. This compound (C₁₂H₁₄O₂), with its characteristic fruity and balsamic scent, is of interest for its potential use as a fragrance and flavoring agent, as well as for its potential biological activities, which are an area of ongoing research. This guide aims to consolidate the current knowledge on the to aid researchers in its further investigation and potential applications.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom is not as widely reported as other cinnamate esters like methyl or ethyl cinnamate. However, literature and database searches have identified at least one confirmed plant source and several potential sources.

Confirmed Natural Source

The most definitive evidence for the natural occurrence of this compound in plants comes from phytochemical databases that report its presence in Artemisia salsoloides . This perennial subshrub, belonging to the Asteraceae family, is found in the steppe and semi-desert regions of Eurasia. While its presence has been noted, detailed quantitative data from the primary literature remains scarce.

Potential Natural Sources

Given the prevalence of cinnamic acid and other cinnamate esters in certain plant products and species, the following are considered potential, though unconfirmed, sources of this compound:

  • Propolis: This resinous mixture produced by honeybees from plant exudates is known to be rich in a variety of cinnamic acid esters. The specific plant sources for propolis vary geographically, but buds of poplar trees (Populus spp.) are a major contributor in temperate regions. Comprehensive GC-MS analyses of propolis have identified numerous cinnamates, and while this compound has not been explicitly highlighted, its presence as a minor constituent is plausible.

  • Populus nigra (Black Poplar): The bud exudate of Populus nigra is a primary raw material for propolis and is rich in phenolic compounds, including various cinnamic acid esters. Detailed chemical analyses have revealed a complex mixture of volatile and semi-volatile compounds. Further investigation into the minor components of poplar bud extracts may reveal the presence of this compound.

  • Alpinia Species (Zingiberaceae family): Several species within the Alpinia genus are known to produce significant quantities of methyl cinnamate and other phenylpropanoids. The enzymatic machinery for cinnamic acid esterification is clearly present in these plants, suggesting that the formation of other esters, including this compound, could occur, albeit at lower concentrations.

Quantitative Data

Plant Species/ProductPlant PartStatusConcentration DataReference
Artemisia salsoloidesAerial PartsConfirmedNot Quantified[Generic phytochemical databases]
PropolisResinPotentialNot Reported[General literature on propolis composition]
Populus nigraBud ExudatePotentialNot Reported[General literature on poplar bud composition]
Alpinia spp.VariousPotentialNot Reported[General literature on Alpinia chemistry]

Table 1: Summary of Natural Sources and Quantitative Data for this compound.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants. The biosynthesis begins with the amino acid L-phenylalanine.

Biosynthetic Pathway of this compound

Biosynthesis General Phenylpropanoid Pathway Leading to this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid   PAL PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA   4CL 4CL Propyl_Cinnamate This compound Cinnamoyl_CoA->Propyl_Cinnamate   AAT AAT* Propanol Propan-1-ol Propanol->Propyl_Cinnamate

Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.

Key Enzymatic Steps:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

  • 4-Coumarate:CoA Ligase (4CL): Cinnamic acid is activated by conversion to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by a 4CL-like enzyme.

  • Alcohol Acyltransferase (AAT): The final step is the esterification of cinnamoyl-CoA with propan-1-ol. This reaction is catalyzed by an alcohol acyltransferase. The specificity of different AATs for various alcohol and acyl-CoA substrates determines the profile of esters produced by a plant. The presence and activity of an AAT that utilizes propan-1-ol as a substrate is the key determinant for the biosynthesis of this compound.

Experimental Protocols

The following section details a general methodology for the extraction and analysis of this compound from plant materials. This protocol can be adapted for specific plant matrices.

Extraction of Volatile Compounds (Essential Oil)

A common method for extracting volatile compounds like this compound from plant material is hydrodistillation.

Protocol: Hydrodistillation

  • Sample Preparation: Collect fresh or air-dried plant material (e.g., aerial parts of Artemisia salsoloides). Reduce the particle size of the material by grinding or chopping to increase the surface area for extraction.

  • Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

  • Distillation:

    • Place a known quantity (e.g., 100 g) of the prepared plant material into the distillation flask.

    • Add distilled water to the flask, typically in a 1:10 (w/v) ratio of plant material to water.

    • Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and collect in the graduated collection tube.

    • Continue the distillation for a set period, typically 3-4 hours, or until no more oil is collected.

  • Oil Collection and Drying:

    • Carefully collect the separated essential oil layer from the collection tube.

    • Dry the essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the dried essential oil in a sealed vial at 4°C in the dark until analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1% v/v) in a suitable solvent such as hexane (B92381) or dichloromethane.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent non-polar column).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Hold: Maintain at 240°C for 10 minutes.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Mass Spectrometer Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-550

  • Compound Identification:

    • Identify this compound by comparing its mass spectrum with reference spectra from libraries such as NIST or Wiley.

    • Confirm the identification by comparing its retention index (RI) with literature values. The RI can be calculated relative to a series of n-alkanes run under the same chromatographic conditions.

  • Quantification:

    • Determine the relative percentage of this compound by peak area normalization.

    • For absolute quantification, create a calibration curve using a certified standard of this compound at various concentrations.

Experimental Workflow for Analysis of this compound

Workflow Plant_Material Plant Material (e.g., Artemisia salsoloides) Grinding Grinding/Chopping Plant_Material->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Essential_Oil Essential Oil Collection Hydrodistillation->Essential_Oil Drying Drying (Anhydrous Na₂SO₄) Essential_Oil->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This compound has been identified as a natural constituent of Artemisia salsoloides, and its presence is plausible in other sources rich in cinnamates, such as propolis and Populus nigra. However, there is a significant gap in the literature regarding the quantitative analysis of this compound in these and other plant species. Future research should focus on:

  • Quantitative Screening: A systematic screening of Artemisia species and other aromatic plants for the presence and quantity of this compound.

  • Comprehensive Analysis of Potential Sources: In-depth analysis of propolis from diverse geographical origins and various Populus species to confirm the presence of this compound.

  • Enzyme Characterization: Isolation and characterization of the specific alcohol acyltransferases responsible for the biosynthesis of this compound in plants.

  • Biological Activity Studies: Investigation of the pharmacological and biological activities of this compound to explore its potential for drug development.

This technical guide serves as a foundational resource for researchers interested in the natural occurrence and analysis of this compound, highlighting the current knowledge and outlining key areas for future investigation.

Screening for the Biological Activity of Propyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl cinnamate (B1238496), an ester of cinnamic acid, is a naturally occurring compound found in various plants. As a member of the cinnamate family, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies used to screen for the biological activities of propyl cinnamate, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of pathogenic bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of this compound against various microorganisms is summarized in the table below.

MicroorganismStrainMIC (µM)Reference
Candida albicansATCC-76485672.83[1][2]
Candida tropicalisATCC-13803672.83[1][2]
Candida glabrataATCC-90030672.83[1][2]
Aspergillus flavusLM-171672.83[1][2]
Penicillium citrinumATCC-4001672.83[1][2]
Staphylococcus aureusATCC-35903672.83[1][2]
Staphylococcus epidermidisATCC-12228672.83[1][2]
Pseudomonas aeruginosaATCC-25853672.83[1][2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Test microorganisms (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Positive control (microorganism in broth without the test compound)

  • Negative control (broth only)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum in broth to the desired final concentration.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound.

  • Controls: Include positive control wells (broth and inoculum) and negative control wells (broth only) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1]

Mechanism of Antifungal Action

This compound is suggested to exert its antifungal effect through interaction with ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity and function, leading to fungal cell death.

cluster_cell Fungal Cell Structure PropylCinnamate This compound FungalCell Fungal Cell PropylCinnamate->FungalCell Ergosterol Ergosterol Interaction PropylCinnamate->Ergosterol Direct Interaction CellWall Cell Wall PlasmaMembrane Plasma Membrane (with Ergosterol) Disruption Membrane Disruption & Loss of Integrity Ergosterol->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Antifungal Mechanism of this compound.

Anti-inflammatory Activity

Cinnamate derivatives have been investigated for their ability to modulate inflammatory responses. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in stimulated macrophages.

Quantitative Data for Anti-inflammatory Activity

While specific data for this compound is limited, related cinnamate compounds have shown significant anti-inflammatory effects. For instance, cinnamaldehyde, a structurally similar compound, has been shown to suppress the expression of pro-inflammatory genes like Cox2, Nos2, and Tnfa.[3] Methyl cinnamate has also demonstrated potent anti-inflammatory activity with less cytotoxicity.[3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

  • 96-well cell culture plates

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group of cells treated with LPS only.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway in Inflammation

Cinnamate derivatives are thought to exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory mediators.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK PropylCinnamate This compound PropylCinnamate->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->ProInflammatoryGenes Transcription

Inhibition of the NF-κB Signaling Pathway.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating this activity.

Quantitative Data for Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in methanol or ethanol. Prepare a working solution of DPPH in the same solvent.

  • Assay: In a 96-well plate or cuvettes, add a specific volume of the this compound solutions at various concentrations to a designated volume of the DPPH solution.

  • Incubation: Mix the solutions and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Controls: Include a blank (solvent only) and a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.[4]

start Start prep_solutions Prepare this compound and DPPH Solutions start->prep_solutions mix Mix this compound and DPPH prep_solutions->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

DPPH Antioxidant Assay Workflow.

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents is an active area of research. Cytotoxicity assays are fundamental in screening for compounds that can inhibit the proliferation of cancer cells.

Quantitative Data for Anticancer Activity

While numerous cinnamic acid derivatives have shown potent anticancer effects, specific IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature. Further research is required to quantify its specific cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound exhibits a range of biological activities, with the most well-documented being its antimicrobial effects. This guide provides the necessary protocols and frameworks for researchers to systematically screen and evaluate the therapeutic potential of this and other related compounds. While promising, further in-depth studies are required to fully elucidate the mechanisms of action and to establish the specific quantitative efficacy of this compound in the areas of cancer and antioxidant therapy. The provided methodologies offer a solid foundation for such future investigations.

References

The Multifaceted Mechanism of Action of Propyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl cinnamate (B1238496), an ester of cinnamic acid, is a naturally occurring compound with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its recognized antifungal, anti-inflammatory, and wound healing properties. By consolidating current research, this document aims to serve as a comprehensive resource for professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways.

Introduction

Propyl cinnamate (propyl 3-phenyl-2-propenoate) is a cinnamic acid ester found in various plants. Traditionally used in flavorings and fragrances, recent scientific investigations have unveiled its potential as a bioactive molecule. Its mechanism of action is multifaceted, targeting distinct cellular components and signaling cascades in both microbial and mammalian cells. This guide will dissect these mechanisms, providing a granular view of its therapeutic potential.

Antifungal Mechanism of Action

This compound exhibits significant activity against a range of pathogenic fungi. Its primary antifungal mechanism involves the disruption of the fungal cell membrane and cell wall integrity.

Interaction with Ergosterol (B1671047)

A key component of the fungal cell membrane, ergosterol, is a primary target of this compound. This compound directly interacts with ergosterol, leading to the formation of pores and a subsequent increase in membrane permeability. This disruption of the membrane's structural integrity results in the leakage of essential intracellular components and ultimately leads to fungal cell death. Evidence suggests that the lipophilicity of cinnamate esters, like this compound, enhances their ability to penetrate the fungal cell membrane and interact with ergosterol. Some studies also indicate that this compound may inhibit the biosynthesis of ergosterol, further compromising membrane function.

Cell Wall Disruption

In addition to its effects on the plasma membrane, this compound also appears to interfere with the fungal cell wall. The cell wall is crucial for maintaining osmotic stability and cellular morphology. It is proposed that this compound disrupts the synthesis of key cell wall components, rendering the fungus susceptible to osmotic stress and lysis.

Quantitative Data: Antifungal Activity

The antifungal efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Fungal StrainMIC (µM)Reference
Candida albicans (ATCC-76485)672.83[1]
Candida tropicalis (ATCC-13803)672.83[1]
Candida glabrata (ATCC-90030)672.83[1]
Aspergillus flavus (LM-171)672.83[1]
Penicillium citrinum (ATCC-4001)672.83[1]
Aspergillus niger43[2]
Candida albicans59[2]
Experimental Protocols

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (inoculum without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

This protocol is for quantifying the ergosterol content in fungal cells treated with this compound to assess the inhibition of ergosterol biosynthesis.

  • Fungal Culture and Treatment: Fungal cells are cultured in a suitable medium and treated with varying concentrations of this compound.

  • Cell Harvesting and Saponification: Fungal cells are harvested, and the cell pellet is saponified using a methanolic potassium hydroxide (B78521) solution to release sterols.

  • Ergosterol Extraction: Ergosterol is extracted from the saponified mixture using a non-polar solvent like n-hexane.

  • HPLC Analysis: The extracted ergosterol is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector set at 282 nm.

  • Quantification: The amount of ergosterol is quantified by comparing the peak area from the sample to a standard curve generated with known concentrations of pure ergosterol.

Visualizing the Antifungal Workflow

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture Microdilution Broth Microdilution FungalCulture->Microdilution PropylCinnamate This compound Solution PropylCinnamate->Microdilution Incubation Incubation Microdilution->Incubation MIC MIC Determination Incubation->MIC ErgosterolAssay Ergosterol Assay (HPLC) Incubation->ErgosterolAssay Data Data Analysis MIC->Data ErgosterolAssay->Data

Workflow for assessing antifungal activity.

Anti-inflammatory Mechanism of Action

This compound and related cinnamic acid derivatives have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Inhibition of COX-2 and NOS2

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2) are critical enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and nitric oxide (NO), respectively. Cinnamates have been shown to suppress the expression of both COX-2 and NOS2, thereby reducing the production of these pro-inflammatory mediators. This inhibitory effect is thought to be a key component of their anti-inflammatory action.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those encoding for COX-2, NOS2, and various cytokines. Cinnamic acid derivatives have been reported to inhibit the activation of the NF-κB pathway. This is achieved by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm in an inactive state.

Quantitative Data: Anti-inflammatory Activity
Experimental Protocols
  • Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is prepared in an appropriate assay buffer. This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reaction Setup: In a 96-well plate, the COX-2 enzyme, a fluorometric probe, and this compound at various concentrations are combined.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The fluorescence is measured kinetically over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable breakdown product of NO) to produce a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Production Calculation: The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite, and the percentage of inhibition of NO production is calculated.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • Compound Treatment and Stimulation: The transfected cells are pre-treated with this compound and then stimulated with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition of NF-κB activation is then calculated.

Visualizing the Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degrades, releasing NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates COX2 COX-2 NFkB_nuc->COX2 induces expression NOS2 NOS2 NFkB_nuc->NOS2 induces expression PropylCinnamate This compound PropylCinnamate->IKK inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces NO Nitric Oxide NOS2->NO produces

This compound's inhibition of the NF-κB pathway.

Fibroblast Migration and Wound Healing

Emerging evidence suggests that cinnamic acid derivatives can promote wound healing by stimulating fibroblast migration, a critical step in tissue repair.

Activation of PKA and p38-MAPK Signaling Pathways

Studies on trans-cinnamic acid, a closely related compound, have shown that it induces fibroblast migration through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways. It is plausible that this compound exerts a similar effect. Activation of these pathways leads to cytoskeletal rearrangements and the expression of genes involved in cell motility, thereby promoting the migration of fibroblasts into the wound bed.

Experimental Protocols
  • Cell Culture: Fibroblast cells (e.g., NIH 3T3) are grown to a confluent monolayer in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are then treated with this compound at various concentrations.

  • Imaging: The scratch is imaged at different time points (e.g., 0, 12, 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well containing medium with this compound as a chemoattractant.

  • Cell Seeding: Fibroblasts are seeded into the upper chamber of the Transwell insert in a serum-free medium.

  • Incubation: The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

  • Cell Staining and Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted stain.

Visualizing the Fibroblast Migration Pathway

Fibroblast_Migration_Pathway PropylCinnamate This compound PKA PKA PropylCinnamate->PKA activates p38MAPK p38-MAPK PropylCinnamate->p38MAPK activates Cytoskeleton Cytoskeletal Rearrangement PKA->Cytoskeleton GeneExpression Gene Expression (Motility-related) p38MAPK->GeneExpression Migration Fibroblast Migration Cytoskeleton->Migration GeneExpression->Migration

Proposed signaling pathway for fibroblast migration.

Conclusion

This compound is a promising bioactive compound with a diverse range of therapeutic activities. Its antifungal effects are well-documented and are primarily attributed to its interaction with ergosterol and disruption of the fungal cell wall. The anti-inflammatory properties of this compound are likely mediated through the inhibition of the NF-κB signaling pathway and the subsequent downregulation of COX-2 and NOS2. Furthermore, its potential to promote wound healing by stimulating fibroblast migration via the PKA and p38-MAPK pathways warrants further investigation. This technical guide provides a foundational understanding of the mechanisms of action of this compound, offering valuable insights and methodologies for researchers and drug development professionals seeking to explore its full therapeutic potential. Further studies are encouraged to elucidate the precise molecular interactions and to obtain more extensive quantitative data to support its clinical development.

References

Data Presentation: Physical Properties of Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of Liquid Propyl Cinnamate (B1238496)

For researchers, scientists, and drug development professionals, a thorough understanding of the physical characteristics of a compound is fundamental. This guide provides a detailed overview of the core physical properties of liquid propyl cinnamate (propyl (2E)-3-phenylprop-2-enoate), a compound of interest in various scientific domains.

The following table summarizes the key quantitative physical data for this compound, compiled from various reputable sources.

PropertyValueUnitsConditionsCitations
Appearance Colorless, clear, viscous liquid--[1][2]
Molecular Formula C₁₂H₁₄O₂--[1]
Molecular Weight 190.24 g/mol -[1][2]
Melting Point 12.00 - 13.00°C@ 760.00 mm Hg[1][3]
Boiling Point 282 - 284°C@ 760.00 mm Hg[1][4][5][6]
102.00 - 104.00°C@ 1.00 mm Hg[1]
Density 1.025 - 1.040g/cm³@ 20°C[3][4][7]
Refractive Index (n_D) 1.547 - 1.553-@ 20°C[3][4]
Vapor Pressure 0.003mmHg@ 25.00 °C (estimated)[1]
Flash Point > 100.00°CTCC[1][8][5]
Solubility in Water 68.97mg/L@ 25 °C (estimated)[1]
Solubility Soluble in alcohol and oils; Insoluble in water.--[1]
LogP (o/w) 3.477-(estimated)[1][5]
Surface Tension 36.38dyn/cm(estimated)[9]
Dynamic Viscosity 0.0020709Pa·s@ 318.50 K (45.35 °C) (est)
0.0010390Pa·s@ 362.26 K (89.11 °C) (est)
0.0006049Pa·s@ 406.03 K (132.88 °C) (est)

Experimental Protocols

The following are detailed methodologies for determining the key physical characteristics of liquid this compound, based on standard laboratory procedures.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.

  • Apparatus: Thiele tube, thermometer (-10 to 360 °C), capillary tube (sealed at one end), small test tube, rubber band or wire for attachment, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

  • Procedure:

    • A small amount (2-3 mL) of this compound is placed into the small test tube.

    • A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

    • The test tube is attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

    • The assembly is clamped so that it is immersed in the heat transfer fluid within the Thiele tube.

    • The side arm of the Thiele tube is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed.

    • The weight of the this compound is determined by subtracting the weight of the empty pycnometer.

    • The procedure is repeated with a reference liquid of known density (e.g., deionized water) to calibrate the exact volume of the pycnometer.

    • The density of this compound is calculated using the formula: Density = Mass / Volume.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance.

  • Apparatus: Abbe refractometer, constant temperature water bath, and a dropper.

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

    • A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

    • The prisms are closed and locked. The instrument is allowed to equilibrate to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.

    • The light source is adjusted to illuminate the sample.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index is read from the instrument's scale.

Determination of Viscosity (Capillary Viscometer)

Viscosity is a measure of a fluid's resistance to flow.

  • Apparatus: Ostwald or Ubbelohde capillary viscometer, constant temperature water bath, stopwatch, and a pipette with a suction bulb.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • A known volume of this compound is introduced into the larger bulb of the viscometer.

    • The viscometer is clamped vertically in a constant temperature water bath until the sample reaches the desired temperature.

    • The liquid is drawn up through the capillary into the smaller bulb above the upper timing mark using suction.

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured with a stopwatch.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of this compound at the same temperature.

Assessment of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

  • Apparatus: Test tubes, vortex mixer, and a graduated pipette.

  • Procedure (Qualitative):

    • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 3 mL of water, ethanol, or a representative oil).

    • The mixture is agitated vigorously using a vortex mixer for a set period.

    • The mixture is allowed to stand and is visually inspected for homogeneity, the presence of a single phase, or the formation of separate layers to determine if it is soluble, partially soluble, or insoluble.

  • Procedure (Quantitative - Shake-Flask Method for Water Solubility):

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then centrifuged or allowed to stand to separate the undissolved ester.

    • A sample of the aqueous phase is carefully removed and analyzed using a suitable analytical technique (e.g., UV-Vis spectroscopy or gas chromatography) to determine the concentration of dissolved this compound.

Mandatory Visualization

The following diagram illustrates the logical relationships between the fundamental molecular structure of this compound and its macroscopic physical properties.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic External Factors cluster_properties Macroscopic Physical Properties cluster_phase Phase Behavior cluster_bulk Bulk Properties cluster_interaction Interaction Properties MolecularStructure Molecular Structure (C₁₂H₁₄O₂) IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) MolecularStructure->IntermolecularForces determines Density Density MolecularStructure->Density RefractiveIndex Refractive Index MolecularStructure->RefractiveIndex LogP LogP (o/w) MolecularStructure->LogP BoilingPoint Boiling Point IntermolecularForces->BoilingPoint MeltingPoint Melting Point IntermolecularForces->MeltingPoint VaporPressure Vapor Pressure IntermolecularForces->VaporPressure Viscosity Viscosity IntermolecularForces->Viscosity SurfaceTension Surface Tension IntermolecularForces->SurfaceTension Solubility Solubility IntermolecularForces->Solubility Temperature Temperature Temperature->VaporPressure Temperature->Density Temperature->Viscosity VaporPressure->BoilingPoint influences

Relationship between molecular structure and physical properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of propyl cinnamate (B1238496), an ester widely used in the flavor, fragrance, and pharmaceutical industries. The primary method detailed is the Fischer esterification of cinnamic acid with propanol (B110389), a robust and scalable approach. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of physical and spectral properties, and a visual representation of the experimental workflow.

Introduction

Propyl cinnamate is an organic compound valued for its characteristic fruity and balsamic aroma. It is utilized as a flavoring agent in food and beverages and as a fragrance component in cosmetics and perfumes. Beyond its sensory applications, this compound and its derivatives are of interest to the pharmaceutical industry due to their potential biological activities. The synthesis of this ester is a common yet important reaction in organic chemistry, often accomplished through the acid-catalyzed esterification of cinnamic acid with propanol. This document outlines a standard laboratory procedure for this synthesis, providing the necessary details for successful replication and analysis.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 7778-83-8[1][2][3]
Molecular Formula C₁₂H₁₄O₂[1][3]
Molecular Weight 190.24 g/mol [1]
Appearance Colorless viscous liquid[4]
Odor Sweet, slightly floral[4]
Boiling Point 282-284 °C[5][6]
Density 1.025-1.040 g/cm³[4][5]
Refractive Index 1.547-1.553[4]
Solubility Insoluble in water; soluble in oils and ethanol[4]
Spectroscopic Data for this compound
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
alt text
alt text
Figure 1: ¹H NMR spectrum of this compound.[7]Figure 2: ¹³C NMR spectrum of this compound.[7]
DEPT 135 NMR (CDCl₃) DEPT 90 NMR (CDCl₃)
alt text
alt text
Figure 3: DEPT 135 NMR spectrum of this compound.[7]Figure 4: DEPT 90 NMR spectrum of this compound.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from trans-cinnamic acid and n-propanol using sulfuric acid as a catalyst.[8][9]

Materials:

  • trans-Cinnamic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (optional, for further purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine trans-cinnamic acid and an excess of n-propanol. For example, use a 1:5 molar ratio of cinnamic acid to propanol.

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of cinnamic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[8] The reaction temperature should be maintained at the boiling point of propanol (97 °C). Allow the reaction to proceed for 1-4 hours.[8]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8] A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the cinnamic acid spot and the appearance of the this compound spot indicate reaction progression.

  • Work-up - Quenching and Extraction: After the reaction is complete (as determined by TLC or after the designated reflux time), allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted cinnamic acid. Be cautious as CO₂ gas will be evolved. Swirl the funnel gently until gas evolution ceases, then stopper and shake, venting frequently.

  • Separate the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[8]

  • Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent (ethyl acetate and excess propanol) using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient as the eluent.[9]

Mandatory Visualizations

Fischer Esterification Mechanism

The synthesis of this compound proceeds via the Fischer esterification mechanism, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Cinnamic_Acid Cinnamic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Cinnamic_Acid->Protonated_Carbonyl Protonation Propanol Propanol (R'-OH) Propanol->Protonated_Carbonyl Catalyst H₂SO₄ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Water Water (H₂O) Tetrahedral_Intermediate->Water Propyl_Cinnamate This compound (R-COOR') Protonated_Ester->Propyl_Cinnamate Deprotonation experimental_workflow A 1. Mixing Reactants Cinnamic Acid + Propanol + H₂SO₄ B 2. Reflux (1-4 hours) A->B C 3. Work-up (Neutralization & Extraction) B->C D 4. Drying (Anhydrous Na₂SO₄) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F Crude Product G 7. Characterization (NMR, IR, etc.) E->G If sufficiently pure F->G Pure Product H Final Product This compound G->H

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Cinnamate using Lipase Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate (B1238496) is an ester widely used in the flavor, fragrance, and pharmaceutical industries, valued for its fruity, balsamic aroma and potential biological activities. The enzymatic synthesis of propyl cinnamate using lipases offers a green and sustainable alternative to traditional chemical methods, providing high selectivity, milder reaction conditions, and yielding a product often labeled as "natural." These application notes provide detailed protocols and comparative data for the synthesis of this compound catalyzed by various lipases.

Principles and Mechanisms

The enzymatic synthesis of this compound is typically achieved through the esterification of cinnamic acid with propanol (B110389). Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the biocatalysts of choice for this reaction. In a non-aqueous environment, the equilibrium of the lipase-catalyzed reaction shifts from hydrolysis to ester synthesis. The catalytic mechanism for this reaction generally follows a Ping-Pong Bi-Bi mechanism.

Lipase-Catalyzed Esterification: Ping-Pong Bi-Bi Mechanism

The reaction proceeds in two main stages:

  • Acylation: The lipase (B570770) reacts with the cinnamic acid to form an acyl-enzyme intermediate, releasing a water molecule.

  • Alcoholysis: The propanol then attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme.

PingPong_Mechanism cluster_acylation Acylation Step cluster_alcoholysis Alcoholysis Step E Lipase (E) E_CA Acyl-Enzyme Intermediate (E-Acyl) E->E_CA Forms Water Water E_CA->Water - Propanol Propanol E_CA->Propanol + E_P Lipase-Product Complex (E-Product) E_P->E Regenerates This compound This compound E_P->this compound - Cinnamic Acid Cinnamic Acid Cinnamic Acid->E + Propanol->E_P Forms

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.

Data Presentation: Comparative Performance of Lipases

The choice of lipase and reaction conditions significantly impacts the yield and rate of this compound synthesis. The following table summarizes quantitative data from various studies.

LipaseSupportSubstrate 1Substrate 2Molar Ratio (Acid:Alcohol)SolventTemp. (°C)Time (h)Yield (%)Reference
Lipolase 100TSilica (B1680970) (Immobilized)Cinnamic Acidn-Propanol1:1.33DMSO452.594 (mM)[1]
Novozym 435Acrylic ResinCinnamic AcidBenzyl (B1604629) Alcohol1:2.6Isooctane4027>90[2]
Lipozyme TLIMSilicaCinnamic AcidBenzyl Alcohol-Isooctane-24>90[2]
Novozym 435Acrylic ResinCinnamic AcidEthanol-Isooctane50-99[3]
Lipozyme TLIMSilicaCinnamic AcidEthanol-Isooctane--99[3]
Novozym 435-Methyl CinnamateOctanol--751293.9[4]

Experimental Protocols

Protocol 1: Immobilization of Lipase on Silica

This protocol describes the covalent immobilization of lipase onto a silica support, a common method to enhance enzyme stability and reusability.

Materials:

Procedure:

  • Silica Activation:

    • Wash silica gel with distilled water to remove fine particles and then dry at 120°C for 4 hours.

    • Reflux the dried silica gel in toluene for 2 hours to azeotropically remove any residual water.

  • Silanization:

    • To the toluene-silica slurry, add a 10% (v/v) solution of APTES in toluene.

    • Reflux the mixture for 3 hours with constant stirring.

    • Cool the mixture, filter, and wash the silanized silica sequentially with toluene, acetone, and distilled water.

    • Dry the aminopropyl-functionalized silica at 80°C for 2 hours.

  • Activation with Glutaraldehyde:

    • Suspend the aminopropyl-silica in a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0).

    • Stir the suspension at room temperature for 2 hours.

    • Filter and wash the activated silica extensively with distilled water to remove any unbound glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the lipase in 0.1 M phosphate buffer (pH 7.0).

    • Add the glutaraldehyde-activated silica to the lipase solution.

    • Gently stir the suspension at 4°C for 12-24 hours.

    • Filter the immobilized lipase and wash with phosphate buffer to remove any unbound enzyme.

    • Dry the immobilized lipase under vacuum and store at 4°C.

Immobilization_Workflow start Start: Silica Gel activation Silica Activation (Washing & Drying) start->activation silanization Silanization with APTES activation->silanization glutaraldehyde Activation with Glutaraldehyde silanization->glutaraldehyde immobilization Lipase Immobilization glutaraldehyde->immobilization end End: Immobilized Lipase immobilization->end

Figure 2: Workflow for the immobilization of lipase on a silica support.
Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the work of Thakur et al. (2012) for the synthesis of n-propyl cinnamate using immobilized Lipolase 100T.[1]

Materials:

  • Immobilized Lipolase 100T on silica (prepared as in Protocol 1)

  • Cinnamic acid

  • n-Propanol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve 75 mM of cinnamic acid and 100 mM of n-propanol in DMSO.

    • Add 25 mg of the immobilized Lipolase 100T to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at 45°C in a shaking incubator at 160 rpm for 2.5 hours.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by cooling the mixture to -20°C for 10 minutes.[1]

    • Separate the immobilized enzyme from the reaction mixture by centrifugation. The supernatant contains the this compound product.

Protocol 3: Purification of this compound

This protocol provides a general procedure for the purification of the synthesized this compound from the reaction mixture.

Materials:

  • Reaction supernatant containing this compound

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Liquid-Liquid Extraction:

    • Transfer the reaction supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and mix.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted cinnamic acid), and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • Column Chromatography (Optional, for high purity):

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Load the crude product onto the column.

    • Elute the column and collect the fractions containing this compound (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

  • GC Conditions (Typical):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions (Typical):

    • Ion Source: Electron Ionization (EI)

    • Scan Range: 40-400 m/z

  • Identification: Compare the retention time and mass spectrum of the product with a this compound standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Experimental Workflow Overview

Full_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis immobilization Lipase Immobilization esterification Enzymatic Esterification immobilization->esterification extraction Liquid-Liquid Extraction esterification->extraction chromatography Column Chromatography extraction->chromatography gcms GC-MS Analysis chromatography->gcms nmr NMR Spectroscopy chromatography->nmr

Figure 3: Overall experimental workflow for the enzymatic synthesis and analysis of this compound.

Conclusion

The enzymatic synthesis of this compound using lipase catalysis is an efficient and environmentally friendly method. The choice of lipase, its immobilization, and the optimization of reaction parameters are crucial for achieving high yields. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize this compound in a laboratory setting. Further optimization of these protocols may be required depending on the specific lipase used and the desired scale of the reaction.

References

Application Notes and Protocols for the Synthesis of Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propyl cinnamate (B1238496) is an ester known for its fruity, balsamic odor, reminiscent of cinnamon, and finds applications in the fragrance and flavor industries.[1] It can be synthesized via the Fischer esterification of cinnamic acid with propanol (B110389) in the presence of an acid catalyst. This document provides a detailed protocol for this synthesis, outlining the methodology, expected yields, and purification techniques.

Experimental Protocol: Fischer Esterification of Cinnamic Acid with Propanol

This protocol details the synthesis of propyl cinnamate from trans-cinnamic acid and n-propanol using sulfuric acid as a catalyst, a common method for producing cinnamic acid esters.[2][3]

Materials:

  • trans-Cinnamic acid

  • n-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (B151609) (or another suitable solvent for azeotropic removal of water, e.g., toluene)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Hexane (B92381)

  • Ethyl Acetate

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask, combine trans-cinnamic acid (e.g., 37.04 g) and n-propanol (e.g., 65.55 mL).[1] Add a suitable solvent like benzene (50 mL) to aid in the azeotropic removal of water, which is a byproduct of the reaction.[1] Add a magnetic stir bar to the flask.

  • Catalyst Addition: While stirring the mixture, carefully add concentrated sulfuric acid (e.g., 2.56 mL) to the flask.[1] The addition should be done cautiously as the reaction is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to approximately 40°C using a heating mantle.[1] Allow the reaction to reflux for a designated period, typically 45 minutes to 1 hour, to ensure the reaction proceeds to completion.[4]

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the remaining sulfuric acid and any unreacted cinnamic acid.[4] Shake the funnel thoroughly, venting frequently to release any pressure generated from carbon dioxide evolution.

  • Extraction: Allow the layers to separate. The organic layer, containing the this compound, is typically the top layer.[4] Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.[3]

  • Solvent Removal: Decant the dried organic solution into a clean, pre-weighed round bottom flask and remove the solvent using a rotary evaporator.[1][3]

Purification:

  • Column Chromatography: The crude this compound can be further purified using column chromatography.[2][4] A silica gel column is typically used with a solvent system such as 90% hexane and 10% ethyl acetate.[3]

  • Fraction Collection: The purity of the collected fractions should be monitored by Thin Layer Chromatography (TLC).[3] Combine the pure fractions containing the this compound.

  • Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the final product, which should be a clear, colorless oil.[1]

Data Presentation

Table 1: Reactant Quantities and Product Yield

CompoundMolecular Weight ( g/mol )Amount UsedMolesTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
trans-Cinnamic Acid148.16[1]37.04 g[1]0.25---
n-Propanol60.10[1]65.55 mL[1]0.87---
This compound190.24[1]--47.5638.49[1]80.9

Note: The percent yield is calculated based on cinnamic acid as the limiting reagent. Yields can range from 42% to 55% under different conditions.[3]

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants: trans-Cinnamic Acid n-Propanol Benzene catalyst Catalyst: Conc. H₂SO₄ reactants->catalyst add reflux Reflux (40°C, 1 hr) catalyst->reflux neutralization Neutralization: Sat. NaHCO₃ reflux->neutralization extraction Extraction neutralization->extraction drying Drying: Anhydrous CaCl₂ extraction->drying rotovap1 Solvent Removal (Rotary Evaporator) drying->rotovap1 column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) rotovap1->column_chrom rotovap2 Final Solvent Removal (Rotary Evaporator) column_chrom->rotovap2 product Pure this compound rotovap2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of propyl cinnamate (B1238496) using various analytical techniques. The protocols are based on established methods for cinnamate esters and related compounds and should be validated for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of propyl cinnamate in various samples, including raw materials, finished products, and biological matrices. This method offers excellent precision and accuracy for assay and impurity determination. A reversed-phase C18 column is typically employed to separate the non-polar this compound from more polar components. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a small amount of acid to improve peak shape. Quantification is achieved by comparing the peak area of this compound in a sample to that of a calibration curve generated from standards of known concentrations.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (optional, for pH adjustment)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 278 nm (based on the typical absorbance of cinnamates, should be confirmed experimentally)

    • Run Time: Approximately 10 minutes (or until the this compound peak has eluted and the baseline is stable)

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Typical Values)

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Determination Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound. It is particularly well-suited for analyzing complex matrices such as essential oils and food products. In GC, compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. For quantification, the instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Materials:

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane or ethyl acetate.

    • Prepare a series of working standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Sample Preparation:

    • Dilute the sample (e.g., essential oil) in hexane or ethyl acetate to a concentration within the calibration range.

    • For solid samples, an extraction step (e.g., solvent extraction) may be necessary.

    • If the extract contains water, pass it through a small column of anhydrous sodium sulfate.

    • Transfer the final solution to a GC vial.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 200 °C at 10 °C/min

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (m/z): 190 (molecular ion), 148, 131, 103, 77. The most abundant, unique ion should be used for quantification.

  • Analysis and Quantification:

    • Inject the standard solutions to create a calibration curve.

    • Inject the sample solutions.

    • Identify the this compound peak based on its retention time and the presence of the selected ions.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: GC-MS Method Validation Parameters (Typical Values)

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard Solution Preparation GC Gas Chromatograph (Separation) StandardPrep->GC SamplePrep Sample Preparation (Dilution/Extraction) SamplePrep->GC MS Mass Spectrometer (Detection/Identification) GC->MS Calibration Calibration Curve Generation MS->Calibration Quantification Concentration Determination (SIM) MS->Quantification Calibration->Quantification

Caption: Logical flow for this compound quantification using UV-Vis.

Quantitative Nuclear Magnetic Resonance (qNMR)

Application Note:

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, provided a certified internal standard is used. [1]The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known amount of an internal standard, the concentration of this compound can be accurately determined. This technique is highly valued for its accuracy and for providing structural information simultaneously.

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)

  • NMR tubes

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The internal standard must have a known purity, be stable, and have signals that do not overlap with the analyte's signals.

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a specific amount of the chosen internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). A delay of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 30° or 45° pulse to ensure complete relaxation between scans.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected non-overlapping signals for both this compound and the internal standard.

  • Calculation of Purity/Concentration:

    • The purity of this compound can be calculated using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

      • analyte = this compound

      • IS = internal standard

Data Presentation: qNMR Method Validation Parameters (Typical Values)

ParameterTypical Value
Linearity RangeDependent on sample solubility
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)Dependent on spectrometer field strength and number of scans
Limit of Quantification (LOQ)Dependent on spectrometer field strength and number of scans
Accuracy (% Recovery)99 - 101%
Precision (%RSD)< 1.5%

Visualization: qNMR Quantification Principle

qNMR_Principle cluster_sample Sample in NMR Tube cluster_nmr NMR Measurement cluster_calc Calculation Analyte This compound (Known Mass) Spectrum Acquire 1H NMR Spectrum Analyte->Spectrum IS Internal Standard (Known Mass & Purity) IS->Spectrum Integration Integrate Non-overlapping Signals Spectrum->Integration Ratio Calculate Integral Ratio (Analyte/IS) Integration->Ratio Purity Calculate Purity/ Concentration Ratio->Purity

Caption: Principle of this compound quantification by qNMR.

References

Application of Propyl Cinnamate as a Fragrance Component in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate (B1238496) is an alkyl cinnamate recognized for its characteristic fruity and balsamic aroma, often described as having peach and apricot notes with a wine-like undertone.[1][2] Its pleasant scent profile makes it a valuable ingredient in the formulation of a wide range of cosmetic and personal care products. This document provides detailed application notes and protocols for the use of propyl cinnamate as a fragrance component, with a focus on its physicochemical properties, recommended usage levels, stability in formulations, and safety assessment, particularly concerning skin sensitization.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.

PropertyValueReference
Chemical Name propyl (E)-3-phenylprop-2-enoate[3]
CAS Number 7778-83-8[1][2]
Molecular Formula C12H14O2[2]
Molecular Weight 190.24 g/mol [2]
Appearance Colorless clear viscous liquid (est.)[4]
Odor Profile Balsamic, musty, with fruity notes of peach and apricot.[4]
Boiling Point 283.00 to 284.00 °C @ 760.00 mm Hg[4]
Melting Point 12.00 to 13.00 °C @ 760.00 mm Hg[4]
Flash Point > 100.00 °C[4]
Solubility Soluble in alcohol; Insoluble in water.[4]
Vapor Pressure 0.003000 mmHg @ 25.00 °C (est.)[4]
logP (o/w) 3.477 (est.)[4]

Regulatory Status and Recommended Usage Levels

This compound is regulated for its use in fragrance formulations to ensure consumer safety. The International Fragrance Association (IFRA) provides standards for the use of fragrance ingredients.

Regulation/GuidelineRecommendationReference
IFRA 49th Amendment Recommendation for usage up to 5.0000% in the fragrance concentrate.[4]
FDA (as a flavoring agent) Generally Recognized as Safe (GRAS).[3]
JECFA No safety concern at current levels of intake when used as a flavouring agent.[3]

Experimental Protocols

Protocol for Determination of this compound in a Cosmetic Cream using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of this compound in a cosmetic cream formulation.

Objective: To accurately determine the concentration of this compound in a finished cosmetic product.

Materials and Reagents:

  • Cosmetic cream sample containing this compound

  • This compound reference standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 10 mL of methanol and vortex vigorously for 2 minutes to disperse the cream.

    • Add 10 mL of dichloromethane and vortex for another 2 minutes.

    • Centrifuge the mixture at 3500 rpm for 10 minutes to separate the layers.[5]

    • Carefully transfer the lower dichloromethane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (splitless mode)

      • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • MS Conditions (example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

      • Selected Ion Monitoring (SIM) ions for this compound: (Quantifier and qualifiers to be determined from the mass spectrum of the standard).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

    • Calculate the final concentration in the cosmetic cream, accounting for the initial sample weight and dilution factors.

Expected Results: The method should provide a linear calibration curve (R² > 0.99) and allow for the accurate quantification of this compound in the cosmetic cream. Recovery rates are expected to be within 80-116%.[5]

Protocol for Accelerated Stability Testing of a Cosmetic Lotion Containing this compound

This protocol describes an accelerated stability study to evaluate the physical and chemical stability of a cosmetic lotion containing this compound.

Objective: To predict the long-term stability and shelf-life of the cosmetic lotion under various storage conditions.

Materials:

  • Cosmetic lotion samples containing this compound in their final packaging.

  • Stability chambers with controlled temperature and humidity.

  • pH meter, viscometer, and microscope.

  • GC-MS for chemical analysis of this compound concentration.

Procedure:

  • Initial Analysis (Time 0):

    • Record the initial characteristics of the lotion: appearance, color, odor, pH, and viscosity.

    • Determine the initial concentration of this compound using the GC-MS protocol described above.

  • Storage Conditions:

    • Place the lotion samples in stability chambers under the following conditions[6][7]:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Real-Time (for comparison): 25°C ± 2°C / 60% RH ± 5% RH

      • Freeze-Thaw Cycling: -10°C for 24 hours, then 25°C for 24 hours (3 cycles).

  • Testing Intervals:

    • For the accelerated study, test the samples at 1, 2, and 3 months.

    • For the real-time study, test the samples at 3, 6, 12, and 24 months.

    • For the freeze-thaw study, evaluate the samples after the completion of the 3 cycles.

  • Evaluation Parameters:

    • Physical Stability: Assess for any changes in appearance (e.g., phase separation, crystallization), color, and odor.

    • Chemical Stability: Measure the pH and viscosity. Quantify the concentration of this compound using GC-MS to check for degradation.

    • Microbiological Stability: Perform microbial limit tests at each interval.

    • Packaging Compatibility: Observe any interaction between the product and its packaging (e.g., discoloration, leakage).[7]

Interpretation of Results:

  • Significant changes in physical or chemical properties under accelerated conditions may indicate potential long-term stability issues.

  • A general rule of thumb is that 3 months at 40°C can be indicative of 2 years of stability at room temperature, though this should be confirmed with real-time data.[8]

Protocols for Skin Sensitization Assessment

The assessment of skin sensitization potential is a critical safety evaluation for any fragrance ingredient. A weight-of-evidence approach, combining data from in chemico, in vitro, and, historically, in vivo methods, is recommended. The following are summaries of key assays based on OECD guidelines.

Principle: This in chemico assay assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.[9][10]

Procedure Outline:

  • A solution of this compound is incubated with cysteine- and lysine-containing peptides for 24 hours.

  • The remaining concentration of the peptides is quantified using HPLC with UV detection.

  • The percentage of peptide depletion is calculated.

Interpretation: The mean depletion of cysteine and lysine peptides is used to classify the reactivity of the substance. A prediction of sensitizing potential is made based on these depletion values.[4]

Principle: This in vitro assay uses a human keratinocyte cell line (HaCaT) to assess the activation of the Keap1-Nrf2-ARE antioxidant/electrophile response element pathway, a key event in keratinocyte activation by sensitizers.[11][12]

Procedure Outline:

  • KeratinoSens™ cells are exposed to various concentrations of this compound for 48 hours.

  • The induction of a luciferase reporter gene, which is under the control of the ARE element, is measured by luminescence.

  • Cell viability is concurrently measured to ensure that the observed effects are not due to cytotoxicity.

Interpretation: A chemical is classified as a sensitizer (B1316253) if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.[13]

Principle: This in vitro assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1), which mimics the activation of dendritic cells, a key event in the induction of an immune response.[14][15]

Procedure Outline:

  • THP-1 cells are exposed to a range of concentrations of this compound for 24 hours.

  • The expression of CD86 and CD54 is quantified using flow cytometry.

  • Cell viability is also assessed.

Interpretation: this compound would be classified as a sensitizer if it induces the expression of CD86 and/or CD54 above a defined threshold in at least two of three independent experiments.[16]

Principle: The HRIPT is a clinical study designed to confirm the absence of skin sensitization potential of a substance in human volunteers under exaggerated exposure conditions.[2][3]

Procedure Outline:

  • Induction Phase: A patch containing this compound at a predetermined concentration in a suitable vehicle is applied to the backs of volunteers for 24 hours. This is repeated nine times over a three-week period.

  • Rest Period: A two-week period with no applications.

  • Challenge Phase: A single 24-hour patch application is made to a naive skin site.

Interpretation: Skin reactions are scored at various time points. Reactions appearing during the challenge phase at the naive site, which were not present during the induction phase, may be indicative of induced sensitization.[17] A No-Observed-Effect-Level (NOEL) for induction can be determined from this type of study. For a similar compound, isothis compound, a No Expected Sensitization Induction Level (NESIL) of 2900 μg/cm² has been established.[18]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Allergic Contact Dermatitis

Allergic_Contact_Dermatitis_Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_re_exposure Re-exposure Site (Skin) PropylCinnamate This compound (Hapten) SkinProtein Skin Protein PropylCinnamate->SkinProtein Covalent Binding (Haptenation) HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (APC) HaptenProtein->LangerhansCell Uptake & Processing NaiveTCell Naive T-Cell LangerhansCell->NaiveTCell Antigen Presentation cluster_lymph_node cluster_lymph_node LangerhansCell->cluster_lymph_node Migration ActivatedTCell Activated & Proliferating Effector T-Cells NaiveTCell->ActivatedTCell Activation & Clonal Expansion CytokineRelease Cytokine & Chemokine Release (e.g., IFN-γ, TNF-α) ActivatedTCell->CytokineRelease Recognizes Hapten-Protein Complex cluster_re_exposure cluster_re_exposure ActivatedTCell->cluster_re_exposure Circulation Inflammation Inflammatory Cell Recruitment CytokineRelease->Inflammation Dermatitis Allergic Contact Dermatitis (ACD) Inflammation->Dermatitis

Caption: Allergic contact dermatitis signaling pathway.

Experimental Workflow for Skin Sensitization Assessment

Skin_Sensitization_Workflow cluster_in_chemico Key Event 1: Protein Reactivity cluster_in_vitro Key Events 2 & 3: Cellular Responses cluster_in_vivo_human Confirmatory Human Data cluster_assessment Weight of Evidence Assessment DPRA DPRA (OECD 442C) Peptide Reactivity HazardID Hazard Identification (Sensitizer vs. Non-sensitizer) DPRA->HazardID KeratinoSens KeratinoSens (OECD 442D) Keratinocyte Activation KeratinoSens->HazardID hCLAT h-CLAT (OECD 442E) Dendritic Cell Activation hCLAT->HazardID HRIPT HRIPT (No-Observed-Effect-Level) Potency Potency Assessment (e.g., EC3, NOEL) HRIPT->Potency HazardID->Potency

Caption: Integrated workflow for skin sensitization testing.

References

Application Notes and Protocols: Propyl Cinnamate as a Potential Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate (B1238496), an ester of cinnamic acid, is a naturally occurring compound found in some plants and is also synthesized for use as a flavoring and fragrance agent.[1][2][3] Emerging research into cinnamic acid and its derivatives has highlighted their potential as bioactive compounds, including as insect control agents. While data on the direct repellent activity of propyl cinnamate against adult hematophagous insects is limited, studies on related cinnamate esters and the larvicidal activity of this compound itself suggest its promise as a candidate for further investigation as an insect repellent.

These application notes provide a summary of the available data on this compound and related compounds and detail experimental protocols for the comprehensive evaluation of its potential as an insect repellent.

Data Presentation

Table 1: Larvicidal Activity of Cinnamic Acid Derivatives against Aedes aegypti Larvae

CompoundLC50 (mg/mL)LC50 (mM)
Cinnamic Acid0.694.66
Methyl Cinnamate0.261.60
Ethyl Cinnamate0.130.74
This compound 0.53 2.79
Butyl Cinnamate0.0420.21
Pentyl Cinnamate0.0360.17

Source: Adapted from de Oliveira et al., 2020.[4]

The data indicates that while this compound exhibits larvicidal activity, other alkyl cinnamates with longer carbon chains (butyl and pentyl cinnamate) were more potent in this specific assay.[4][5][6]

Putative Mechanism of Action

The precise mechanism by which this compound may exert its repellent effects on adult insects has not been fully elucidated. However, research on other insect repellents and cinnamic acid derivatives provides some potential avenues for investigation.[7][8]

One proposed mechanism for the larvicidal activity of cinnamic acid derivatives is a multi-target action, potentially involving the inhibition of enzymes such as carbonic anhydrase (CA), histone deacetylase (HDAC2), and sodium-dependent cation-chloride co-transporters (CCC2 and CCC3).[5][6] While this pertains to larvicidal effects, it is possible that this compound could also interact with molecular targets in the sensory systems of adult insects.

Repellents typically act by disrupting an insect's ability to locate a host, which can occur through several mechanisms:

  • Olfactory Receptor Interaction: Repellents can bind to and either activate or inhibit olfactory receptors (ORs) on the insect's antennae and maxillary palps, interfering with the detection of host cues.

  • Gustatory Receptor Interaction: Contact repellents may activate gustatory receptors (GRs) on the insect's tarsi (feet) or mouthparts, leading to an aversive response upon landing.

  • Ionotropic Receptor Interaction: Some repellents may interact with ionotropic receptors (IRs), which are involved in detecting a range of chemical cues.

Further research is needed to determine which of these, or other, pathways are specifically modulated by this compound.

Experimental Protocols

The following protocols describe standard methods for evaluating the efficacy of a candidate insect repellent like this compound.

High-Throughput Screening: In Vitro Repellency Assay

This initial screening method provides a rapid assessment of repellency without the use of human subjects.

Objective: To determine the concentration-dependent repellent effect of this compound against a target insect species (e.g., Aedes aegypti).

Materials:

  • This compound (98% or higher purity)

  • Ethanol (B145695) (as a solvent)

  • DEET (as a positive control)

  • Collagen sheets or other artificial membrane

  • Heated blood reservoir or artificial blood meal

  • Multi-well feeding assay system (e.g., Klun & Debboun system)

  • Cages of 5-10 day old, non-blood-fed female mosquitoes

Procedure:

  • Prepare serial dilutions of this compound in ethanol (e.g., 1%, 5%, 10%, 20% w/v).

  • Prepare a positive control solution of DEET (e.g., 10% w/v in ethanol) and a negative control of ethanol alone.

  • Apply a standardized volume of each solution to a defined area on the collagen sheet and allow the solvent to evaporate.

  • Assemble the feeding assay system with the treated membrane separating the mosquitoes from the heated blood source.

  • Introduce a known number of female mosquitoes into each chamber.

  • Record the number of mosquitoes probing or feeding on the membrane at set time intervals over a defined period (e.g., 3 minutes).

  • Calculate the percent repellency for each concentration compared to the negative control.

Behavioral Assay: Arm-in-Cage Test

This is a standard and widely accepted method for evaluating the efficacy and duration of protection of a topical repellent on human skin. Note: This protocol requires ethical approval and informed consent from human volunteers.

Objective: To determine the complete protection time (CPT) of different concentrations of this compound against biting mosquitoes.

Materials:

  • This compound formulations (e.g., in ethanol or a lotion base) at various concentrations.

  • DEET-based commercial repellent (as a positive control).

  • Solvent/lotion base (as a negative control).

  • Cages containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Human volunteers.

Procedure:

  • Mark a defined area (e.g., 3 cm x 4 cm) on the forearm of a volunteer.

  • Apply a standardized volume of the this compound formulation evenly to the marked area.

  • After a brief drying period (e.g., 30 minutes), the volunteer will insert their treated forearm into the mosquito cage for a set exposure time (e.g., 3 minutes).

  • Record the number of mosquitoes that land and probe on the treated skin. The test is considered failed if one confirmed bite is received.

  • If no bites are received, the arm is removed, and the test is repeated at 30-minute intervals until the first confirmed bite.

  • The complete protection time is the time from application to the first confirmed bite.

  • Repeat the procedure for each concentration of this compound, the positive control, and the negative control.

Electrophysiological Assay: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound, providing insight into its detection by the olfactory system.

Objective: To determine if the antennae of a target insect species are responsive to this compound.

Materials:

  • Live, immobilized insects (e.g., mosquitoes).

  • Tungsten or glass capillary electrodes.

  • Micromanipulator.

  • Amplifier and data acquisition system.

  • Charcoal-filtered and humidified air delivery system.

  • This compound solution in a suitable solvent (e.g., paraffin (B1166041) oil).

Procedure:

  • Immobilize an insect and carefully excise the distal tip of one antenna.

  • Position the recording electrode over the cut end of the antenna and the reference electrode into the insect's head or eye.

  • Deliver a continuous stream of clean, humidified air over the antenna.

  • Introduce a pulse of air that has passed over the this compound solution into the main air stream.

  • Record the resulting change in electrical potential (the EAG response).

  • Test a range of concentrations and compare the response to a positive control (a known odorant) and a negative control (solvent alone).

Visualizations

Signaling Pathway

G PC PC OBP OBP PC->OBP Binding OR_ORCO OR_ORCO OBP->OR_ORCO Transport & Delivery ORN ORN OR_ORCO->ORN Activation/Inhibition Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN PN Glomerulus->PN Synaptic Transfer Mushroom_Body Mushroom_Body PN->Mushroom_Body Signal Relay Behavior Behavior Mushroom_Body->Behavior Behavioral Response

Experimental Workflow

G start Candidate Compound: This compound in_vitro In Vitro Repellency Assay (High-Throughput) start->in_vitro electro Electrophysiological Assay (EAG/SSR) start->electro behavioral Behavioral Assay (Arm-in-Cage) in_vitro->behavioral Promising candidates data_analysis Data Analysis & Efficacy Determination behavioral->data_analysis electro->data_analysis formulation Formulation Development data_analysis->formulation Effective repellent

References

Application Notes and Protocols: Antimicrobial and Antifungal Uses of Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate (B1238496), an ester of cinnamic acid, has emerged as a compound of interest in the search for novel antimicrobial and antifungal agents. Cinnamic acid and its derivatives are naturally occurring compounds with established safety profiles, making them attractive candidates for therapeutic development. This document provides a detailed overview of the antimicrobial and antifungal properties of propyl cinnamate, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a summary of its proposed mechanism of action.

Data Presentation: Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and related cinnamate esters against a range of pathogenic bacteria and fungi. A lower MIC value indicates greater potency.

Table 1: Antifungal Activity of Cinnamate Esters (MIC in µM)

CompoundCandida albicansCandida tropicalisCandida glabrataAspergillus flavusPenicillium citrinum
Methyl Cinnamate789.19[1][2]789.19[1]789.19[1]1578.16[1][2]1578.16[1][2]
Ethyl Cinnamate726.36[1][2]726.36[1]726.36[1]726.36[1]726.36[1]
This compound 672.83 [1][2][3]672.83 [1]672.83 [1]672.83 [1]672.83 [1]
Butyl Cinnamate626.62[1][2][4]626.62[1][4]626.62[1][4]626.62[1]626.62[1]
Decyl Cinnamate1101.92[1]1101.92[1]1101.92[1]--
Benzyl Cinnamate1075.63[1]1075.63[1]1075.63[1]2151.26[1]2151.26[1]

Data sourced from de Morais et al. (2023). '-' indicates data not provided in the source.[4]

Table 2: Antibacterial Activity of Cinnamate Esters (MIC in µM)

CompoundStaphylococcus aureusStaphylococcus epidermidisPseudomonas aeruginosa
Methyl Cinnamate789.19[1]789.19[1]789.19[1]
Ethyl Cinnamate726.36[1]726.36[1]726.36[1]
This compound 672.83 [1][3]672.83 [1]672.83 [1]
Butyl Cinnamate672.83[1][3]672.83[1]672.83[1]
Decyl Cinnamate550.96[1]550.96[1]550.96[1]
Benzyl Cinnamate537.81[1][4]537.81[1][4]1075.63[1][4]

Data sourced from de Morais et al. (2023).[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial and antifungal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized technique for determining the MIC of an antimicrobial agent.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (adjusted to a specific cell density, e.g., 1 x 10^6 CFU/mL)[5]

  • Positive control (microorganism in broth)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Serially dilute the this compound stock solution in the 96-well plates using the appropriate broth to create a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

  • Controls: Include positive controls (wells with only broth and the microorganism) and negative controls (wells with only broth) on each plate.

  • Incubation: Incubate the plates under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[4]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[4]

Protocol 2: Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

This protocol determines whether a compound is fungistatic/bacteriostatic (inhibits growth) or fungicidal/bactericidal (kills the organism).

Materials:

  • Results from the MIC assay (Protocol 1)

  • Agar (B569324) plates (e.g., Potato Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)

  • Sterile pipette tips or loops

  • Incubator

Procedure:

  • Subculturing: From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an agar plate.[5]

  • Incubation: Incubate the agar plates under appropriate conditions to allow for microbial growth.

  • MFC/MBC Determination: The MFC or MBC is the lowest concentration of the compound from the MIC assay that results in no microbial growth on the subcultured agar plate.

  • Interpretation: The ratio of MFC/MIC or MBC/MIC can be calculated. A ratio of ≤ 4 is generally considered indicative of fungicidal or bactericidal activity.[1][3]

Protocol 3: Checkerboard Assay for Synergistic Effects

This method is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a known antibiotic or antifungal.

Materials:

  • This compound

  • A second antimicrobial agent (e.g., fluconazole, amoxicillin)

  • 96-well microtiter plates

  • Appropriate liquid growth medium

  • Standardized microbial inoculum

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the second antimicrobial agent along the columns.

  • Inoculation: Inoculate all wells with a standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[6]

Visualizations

Proposed Antifungal Mechanism of Action

The antifungal activity of this compound is believed to involve direct interaction with essential components of the fungal cell, leading to disruption of cellular integrity and function.[1][4]

Proposed Antifungal Mechanism of this compound Propyl_Cinnamate This compound Fungal_Cell_Wall Fungal Cell Wall Propyl_Cinnamate->Fungal_Cell_Wall Direct Interaction Ergosterol Ergosterol Propyl_Cinnamate->Ergosterol Direct Interaction Disruption Disruption of Integrity and Function Fungal_Cell_Wall->Disruption Fungal_Plasma_Membrane Fungal Plasma Membrane Fungal_Plasma_Membrane->Disruption Ergosterol->Fungal_Plasma_Membrane Component of Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Workflow: MIC Determination

The broth microdilution method is a fundamental workflow for assessing the antimicrobial and antifungal efficacy of this compound.

Workflow for MIC Determination Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow of the broth microdilution method for MIC determination.[4]

Conclusion

This compound demonstrates promising broad-spectrum antimicrobial and antifungal activity. The provided data indicates that its efficacy is influenced by the length of the alkyl chain in the ester group, suggesting that lipophilicity plays a crucial role in its mechanism of action. The detailed protocols and workflows presented here offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular targets and signaling pathways to optimize the development of this compound as a novel antimicrobial or antifungal agent.

References

propyl cinnamate as a flavoring agent in the food and beverage industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate (B1238496) is a synthetic flavoring agent known for its characteristic fruity and balsamic aroma, with notes of peach and apricot.[1] As an ester of propyl alcohol and cinnamic acid, it is utilized in the food and beverage industry to impart or enhance these specific flavor profiles. This document provides detailed application notes, experimental protocols for analysis and quality control, and an overview of the sensory perception pathways related to propyl cinnamate.

Physical and Chemical Properties

This compound is a colorless, viscous liquid with established physical and chemical characteristics crucial for its application and analysis in food products.[2]

PropertyValueReference
Chemical Name Propyl 3-phenylprop-2-enoate[3]
Synonyms n-Propyl cinnamate[4]
CAS Number 7778-83-8[3]
FEMA Number 2938[2][5]
JECFA Number 660[2][5]
Molecular Formula C12H14O2[3]
Molecular Weight 190.24 g/mol [3]
Appearance Colorless clear viscous liquid[3]
Odor Profile Balsamic, musty, vine, amber[3]
Flavor Profile Fruity, with notes of peach and apricot[3][5]
Boiling Point 283-284 °C @ 760 mm Hg[3]
Melting Point 12-13 °C[3]
Flash Point >100 °C (>212 °F)[3]
Solubility Soluble in alcohol; Insoluble in water[2][3]
Vapor Pressure 0.003 mmHg @ 25 °C (estimated)[3]
logP (o/w) 3.477 (estimated)[3]

Applications in the Food and Beverage Industry

This compound is recognized as a versatile flavoring agent and is categorized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[5] Its application spans a variety of food and beverage products.

Food CategoryTypical Use Level (ppm, max)Purpose
Baked Goods 4.3To impart fruity and spicy notes.
Non-alcoholic Beverages 2.6To enhance fruit flavors, particularly peach and apricot.
Frozen Dairy (Ice Cream) 2.9For fruity flavor profiles in ice creams and frozen yogurts.
Hard Candy 4.9To provide a lasting fruity and slightly spicy flavor.
Gelatins and Puddings 0.07For subtle fruity undertones.
Chewing Gum Not specified, but usedTo contribute to the overall flavor profile.
Confectionery Frostings Not specified, but usedTo enhance sweet and fruity notes.

Regulatory Status

This compound is an approved food additive in many regions. In the United States, it is regulated by the Food and Drug Administration (FDA) under 21 CFR 172.515 as a synthetic flavoring substance.[2][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[2]

Experimental Protocols

The following protocols are provided as a guide for the quality control and analysis of this compound in food and beverage applications.

Quality Control of Raw Material

This protocol outlines the steps for ensuring the identity and purity of incoming this compound raw material.

Objective: To verify that the this compound raw material meets the required specifications for use in food and beverage production.

Materials:

  • This compound sample

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Reference standard of this compound

  • Solvent (e.g., ethanol (B145695) or hexane)

  • Karl Fischer titrator for moisture content

  • Equipment for determining specific gravity and refractive index

Procedure:

  • Visual and Olfactory Inspection:

    • Visually inspect the sample for color and clarity. It should be a colorless, clear, viscous liquid.

    • Perform an olfactory assessment to confirm the characteristic balsamic and fruity aroma.

  • Identity and Purity by Gas Chromatography (GC-FID):

    • Prepare a standard solution of this compound of known concentration in a suitable solvent.

    • Prepare a sample solution of the received this compound at the same concentration.

    • Inject both the standard and sample solutions into the GC-FID system.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Compare the retention time of the major peak in the sample chromatogram with that of the standard. They should match.

    • Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total peak area of all components (area percent method). The assay should be between 98.00% and 100.00%.[3]

  • Physical Parameter Testing:

    • Specific Gravity: Determine the specific gravity at 25 °C using a pycnometer or digital density meter. The expected range is 1.030-1.040.[2]

    • Refractive Index: Measure the refractive index at 20 °C using a refractometer. The expected range is 1.547-1.553.[2]

    • Moisture Content: Determine the water content using Karl Fischer titration.

Acceptance Criteria: The raw material must meet the specifications for appearance, odor, purity (≥98%), specific gravity, and refractive index.

Quality_Control_Workflow cluster_0 Raw Material Reception cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Disposition raw_material This compound Delivery documentation Certificate of Analysis Verification raw_material->documentation sampling Representative Sampling documentation->sampling visual_olfactory Visual & Olfactory Inspection sampling->visual_olfactory phys_chem Physical-Chemical Analysis (GC, SG, RI) sampling->phys_chem decision Meets Specifications? visual_olfactory->decision phys_chem->decision approve Approved for Production decision->approve Yes reject Rejected and Quarantined decision->reject No

Figure 1: Quality control workflow for incoming this compound.
Quantification in a Beverage Matrix by HPLC

This protocol describes a method for extracting and quantifying this compound from a non-alcoholic beverage.

Objective: To determine the concentration of this compound in a beverage sample.

Materials:

  • Beverage sample

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727)

  • Filtration apparatus with 0.45 µm filters

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of standard solutions of decreasing concentrations by diluting the stock solution.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation (Solid-Phase Extraction):

    • Degas the beverage sample by sonication.

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load a known volume of the beverage sample onto the SPE cartridge.

    • Wash the cartridge with water to remove sugars and other polar interferences.

    • Elute the this compound from the cartridge with a small volume of acetonitrile.

    • Filter the eluate through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common starting point is 60:40 acetonitrile:water.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 20 µL

      • Detector Wavelength: 278 nm (based on the cinnamate chromophore)

    • Inject the prepared sample extract into the HPLC system.

    • Identify the this compound peak by comparing its retention time to that of a standard.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the standard curve.

Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between a control product and a product flavored with this compound.

Objective: To assess if the addition of this compound at a specific concentration creates a noticeable sensory difference in a food or beverage product.

Materials:

  • Control food/beverage product

  • Test food/beverage product containing this compound

  • Identical sample cups, coded with random 3-digit numbers

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

  • Ballots for recording responses

Procedure:

  • Sample Preparation:

    • Prepare the control and test products. Ensure they are at the same temperature and served in identical portions.

    • For each panelist, prepare a set of three samples: two will be the control (A) and one will be the test (B), or two will be the test (B) and one will be the control (A).

    • The presentation order of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[6]

  • Testing:

    • Provide each panelist with the three coded samples, a ballot, and palate cleansers.[7]

    • Instruct the panelists to taste the samples from left to right and identify the sample that is different from the other two.[6]

    • Panelists should cleanse their palate between samples.[7]

    • Even if no difference is perceived, panelists must make a choice.

  • Data Analysis:

    • Count the number of correct responses.

    • Use a statistical table for triangle tests (based on the number of panelists and the desired significance level, typically p < 0.05) to determine if the number of correct identifications is statistically significant.

    • If the number of correct answers is at or above the minimum required for significance, it can be concluded that a perceptible difference exists.

Signaling Pathways in Flavor Perception

The perception of this compound's flavor is a complex interplay between taste and smell (aroma).

Olfactory Pathway

The fruity and balsamic aroma of this compound is detected by olfactory receptors in the nasal cavity.

  • Binding: Volatile this compound molecules bind to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons.[8]

  • Signal Transduction: This binding activates an olfactory-specific G-protein (G-olf), which in turn activates adenylate cyclase.[8]

  • Depolarization: Adenylate cyclase increases the intracellular concentration of cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, allowing an influx of Na+ and Ca2+ ions.[8] This depolarizes the neuron.

  • Signal to Brain: The depolarization generates an action potential that travels along the olfactory nerve to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the aroma.

Olfactory_Pathway odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-olf Protein Activation receptor->g_protein adenylate_cyclase Adenylate Cyclase Activation g_protein->adenylate_cyclase camp ATP -> cAMP adenylate_cyclase->camp ion_channel cAMP-gated Ion Channel Opens camp->ion_channel influx Ca2+ / Na+ Influx ion_channel->influx depolarization Depolarization influx->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Olfactory Bulb action_potential->brain

Figure 2: Simplified olfactory signaling pathway for this compound.
Gustatory (Taste) Pathway

While the primary perception of this compound is aromatic, its "fruity" character is also associated with sweet taste perception. The sweet taste component is transduced through GPCRs on taste receptor cells.

  • Binding: Sweet-associated molecules bind to a heterodimeric GPCR (T1R2/T1R3) on Type II taste cells.[9]

  • Signal Transduction: This activates a G-protein (gustducin), which in turn activates phospholipase Cβ2 (PLCβ2).[9]

  • Second Messenger: PLCβ2 generates inositol (B14025) triphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular Ca2+.[2]

  • Neurotransmitter Release: The increase in intracellular Ca2+ opens TRPM5 ion channels, leading to depolarization of the taste cell and the release of ATP as a neurotransmitter.[9]

  • Signal to Brain: ATP activates purinergic receptors on afferent nerve fibers, which transmit the taste signal to the gustatory cortex in the brain.[10]

Taste_Pathway sweet_molecule Sweet Component receptor Sweet Receptor (T1R2/T1R3) sweet_molecule->receptor g_protein Gustducin Activation receptor->g_protein plc PLCβ2 Activation g_protein->plc ip3 PIP2 -> IP3 plc->ip3 ca_release Intracellular Ca2+ Release ip3->ca_release trpm5 TRPM5 Channel Activation ca_release->trpm5 depolarization Depolarization trpm5->depolarization atp_release ATP Release depolarization->atp_release brain Signal to Gustatory Cortex atp_release->brain

Figure 3: Simplified sweet taste signaling pathway.

Handling and Storage

This compound should be handled in a well-ventilated area, avoiding contact with skin and eyes. It is stable under normal conditions and should be stored in a tightly closed container in a dry, cool place, away from sources of ignition.[11][12]

Conclusion

This compound is a valuable flavoring agent for creating fruity and balsamic notes in a wide range of food and beverage products. Proper quality control and analytical testing are essential to ensure its effective and safe use. Understanding the mechanisms of its sensory perception can further aid in the development of new and innovative flavor profiles.

References

Application Note: GC-MS Methodology for Assessing the Purity of Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl cinnamate (B1238496) is an ester of cinnamic acid and propanol, recognized for its fruity, balsamic aroma, which leads to its use in the flavor and fragrance industries.[1][2][3] In the pharmaceutical sector, cinnamic acid and its derivatives are explored for various potential therapeutic properties. The purity of active pharmaceutical ingredients (APIs) and related starting materials is a critical parameter that can impact efficacy and safety.[4] Therefore, a robust analytical method for determining the purity and impurity profile of propyl cinnamate is essential for quality control in research and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive identification and quantification based on mass-to-charge ratios.[5][6][7] This application note provides a detailed protocol for the assessment of this compound purity using GC-MS, in line with principles outlined in method validation guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10]

Principle of the Method

The GC-MS technique combines two powerful analytical methods.[11] First, Gas Chromatography (GC) separates the chemical components of a sample mixture based on their volatility and interaction with the stationary phase of a capillary column.[5][6] As the separated components elute from the column, they enter the Mass Spectrometry (MS) detector. In the MS, molecules are ionized, typically using Electron Ionization (EI), which causes them to fragment in a reproducible manner.[5] These charged fragments are then sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a "molecular fingerprint" for identification.[12] The purity of this compound is determined by calculating the relative peak area of the main compound compared to the total area of all detected peaks.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 98%

  • This compound Sample: For purity analysis

  • Solvent: Hexane or Ethyl Acetate (GC grade or equivalent)

  • Equipment:

    • Analytical balance

    • Volumetric flasks (10 mL)

    • Micropipettes

    • GC vials (1.5 mL) with caps (B75204) and septa[13]

    • Vortex mixer

    • Centrifuge (if sample contains particulates)[13]

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is used. The following table summarizes the recommended instrument parameters.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
GC ColumnDB-5ms (or equivalent low-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][14]
Carrier GasHelium, constant flow rate of 1.0 mL/min.
Inlet Temperature250 °C.[5][15]
Injection Volume1 µL.[5]
Injection ModeSplit (e.g., 50:1 ratio) to avoid column overload.[5][6]
Oven Temperature ProgramInitial: 70 °C, hold for 2 min. Ramp: 10 °C/min to 270 °C, hold for 5 min.[5][15]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI).[5]
Ionization Energy70 eV.[5][15]
Ion Source Temperature230 °C.[5][15]
Quadrupole Temperature150 °C.[5]
Mass Scan Rangem/z 40–400.[15]
Solvent Delay3 minutes (or as appropriate for the solvent used).
Sample Preparation Protocol
  • Reference Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in the chosen solvent (e.g., hexane) in a 10 mL volumetric flask and fill to the mark to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working standard solution of approximately 10 µg/mL.[13]

    • Transfer the working standard to a GC vial for analysis.

  • Test Sample Preparation:

    • Prepare the test sample using the same procedure as the reference standard, aiming for a final concentration of approximately 10 µg/mL.

    • If the sample contains any particulates, centrifuge the solution before transferring the supernatant to a GC vial.[13]

GC-MS Analysis and Data Processing
  • Sequence Setup: Set up an analysis sequence in the instrument software including a solvent blank, the reference standard, and the test sample(s).

  • Injection: Inject 1 µL of each solution into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters specified in Table 1.

  • Identification:

    • Confirm the identity of this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Further confirmation is achieved by comparing the acquired mass spectrum of the peak with the reference standard's spectrum and a spectral library (e.g., NIST, Wiley).[5]

  • Purity Calculation:

    • Integrate all peaks in the total ion chromatogram (TIC) of the sample, excluding the solvent peak.

    • Calculate the purity of this compound using the area percent formula:

      • % Purity = (Peak Area of this compound / Total Peak Area of All Components) x 100

Data Presentation

Quantitative data should be clearly summarized for interpretation and comparison.

Table 2: Identification of this compound

CompoundExpected Retention Time (min)Molecular WeightKey Mass Fragments (m/z)
This compoundInstrument Dependent190.24[16]131 (Base Peak) , 103, 148, 77, 147.[17]

Table 3: Example Purity Analysis Results

Sample IDThis compound Peak AreaTotal Impurity Peak AreaCalculated Purity (%)
Batch 0011,520,00015,50099.0%
Batch 0021,480,00030,10098.0%

Method Validation Considerations

For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[8]

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specified range.[8]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[8]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.

GCMS_Purity_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting A Weigh Sample & Reference Standard B Dissolve & Dilute in Volatile Solvent A->B C Transfer to GC Vial B->C D Inject Sample into GC C->D E Separation in GC Column D->E F Ionization (70 eV EI) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Acquire Total Ion Chromatogram (TIC) H->I J Identify Peaks via RT and Mass Spectra I->J K Integrate Peak Areas J->K L Calculate Purity (Area % Method) K->L M Final Purity Report L->M

Caption: Workflow for this compound Purity Analysis by GC-MS.

References

Application Notes and Protocols for the HPLC Separation and Analysis of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation and analysis of various cinnamate (B1238496) esters using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to be robust and reproducible for applications in quality control, pharmaceutical analysis, and research.

Introduction

Cinnamate esters are a class of organic compounds widely used in the food, cosmetic, and pharmaceutical industries as flavoring agents, fragrances, and UV filters. Accurate and reliable analytical methods are crucial for their quantification and quality control. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique for the separation and determination of these compounds due to its high resolution, sensitivity, and reproducibility. This document details a validated HPLC method for the simultaneous analysis of a series of cinnamate esters.

Experimental Protocols

Recommended HPLC System and Conditions

A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended for the separation of a homologous series of cinnamate esters.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-5 min: 50% B5-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 278 nm
Standard and Sample Preparation

2.2.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of each cinnamate ester standard (e.g., methyl cinnamate, ethyl cinnamate, propyl cinnamate, butyl cinnamate, and benzyl (B1604629) cinnamate).

  • Dissolve each standard in methanol (B129727) in a 10 mL volumetric flask to prepare individual stock solutions of 1 mg/mL.

  • Prepare a mixed standard working solution by appropriately diluting the stock solutions with the mobile phase (50:50 water:acetonitrile) to achieve a final concentration within the calibration range (e.g., 1-100 µg/mL).

2.2.2. Sample Preparation

  • Accurately weigh a suitable amount of the sample (e.g., cream, lotion, food product).

  • Disperse the sample in a suitable solvent such as methanol or acetonitrile.

  • Extract the cinnamate esters using an appropriate technique such as ultrasonication or vortexing.

  • Centrifuge the sample to precipitate any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of the analytes within the calibration range.

Quantitative Data Summary

The following table summarizes the expected retention times for a series of cinnamate esters based on the HPLC method described above. The exact retention times may vary slightly depending on the specific HPLC system, column, and laboratory conditions.

Table 2: Expected Retention Times of Cinnamate Esters

CompoundExpected Retention Time (min)
Methyl Cinnamate~ 8.5
Ethyl Cinnamate~ 9.8
This compound~ 11.2
Butyl Cinnamate~ 12.5
Benzyl Cinnamate~ 13.8

Method Validation Protocol

To ensure the reliability and accuracy of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase), a placebo (sample matrix without the analytes), and a standard solution of the cinnamate esters.

    • Compare the chromatograms to ensure that no interfering peaks are observed at the retention times of the target analytes.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of the mixed cinnamate ester standard solution (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration for each analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with known concentrations of the cinnamate esters at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each analyte. The acceptance criteria for recovery are typically between 98% and 102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

    • The %RSD for both repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve.

Table 3: Typical Method Validation Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98 - 102%99.5%
Precision (%RSD) ≤ 2%< 1.5%
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions (Extraction, Filtration) Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calibration Construct Calibration Curve Peak_Integration->Calibration Quantification Quantify Analytes Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for HPLC analysis of cinnamate esters.

Method_Validation_Logic cluster_validation Method Validation Parameters Start HPLC Method Development Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Logical relationship of HPLC method validation parameters.

Application Notes and Protocols for Topical Delivery of Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate (B1238496) is an ester of cinnamic acid, recognized for its use as a fragrance and flavoring agent.[1][2] Emerging research into cinnamic acid and its derivatives suggests a range of biological activities, including antimicrobial and anti-inflammatory properties, making them interesting candidates for topical and dermatological applications.[3][4] Propyl cinnamate's lipophilic nature presents specific challenges and opportunities for formulation development aimed at effective topical delivery.

These application notes provide a comprehensive guide for researchers developing topical formulations containing this compound. This document outlines the key physicochemical properties of this compound, strategies for formulation, and detailed protocols for preparation, characterization, and testing.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in designing a stable and effective topical formulation. Its low water solubility and high oil solubility are critical factors influencing excipient selection and the choice of the delivery system.

PropertyValueSource
Molecular Formula C12H14O2[1][5]
Molecular Weight 190.24 g/mol [1][5][6]
Appearance Colorless, clear viscous liquid[6][7]
Odor Sweet, floral, wine-like[2][6]
Boiling Point 282-284 °C[1][5][7]
Density ~1.025 - 1.040 g/cm³[1][5][6]
logP (o/w) 3.477 (estimated)[7]
Water Solubility Insoluble (68.97 mg/L at 25°C, est.)[6][7]
Solubility Soluble in alcohol and oils[6][7]
Flash Point >99 °C[1][5]

Formulation Development Strategies

The high lipophilicity (logP ~3.5) of this compound dictates that the formulation strategy should focus on incorporating it into a lipid phase or using solubilizers to ensure homogeneity and bioavailability. Common approaches include emulsions (creams and lotions) and gelling systems for hydrophobic actives, such as emulgels or oleogels.

Oil-in-Water (O/W) Emulsion (Cream)

An O/W cream is a suitable vehicle for this compound, where the active pharmaceutical ingredient (API) is dissolved in the internal oil phase. This provides good sensory characteristics and is easily spreadable.

Table 2: Example O/W Cream Formulation with this compound

Ingredient Function % w/w
Oil Phase
This compound Active Ingredient 1.0 - 5.0
Cetyl Alcohol Thickener, Emollient 5.0
Stearic Acid Emulsifier, Thickener 4.0
Isopropyl Myristate Emollient, Penetration Enhancer 5.0
Aqueous Phase
Purified Water Solvent/Base q.s. to 100
Glycerin Humectant 3.0
Emulsifier
Polysorbate 80 O/W Emulsifier 2.0
Other Excipients
Phenoxyethanol Preservative 0.5

| Triethanolamine (B1662121) | pH Adjuster | q.s. |

Emulgel

An emulgel combines the properties of an emulsion and a gel, offering a formulation that is non-greasy and has good penetration capabilities.[8] It is particularly suitable for hydrophobic drugs like this compound.[8] The drug is first dissolved in the oil phase to create an emulsion, which is then incorporated into a gel base.

Table 3: Example Emulgel Formulation with this compound

Phase Ingredient Function % w/w
Oil Phase This compound Active Ingredient 1.0 - 5.0
Liquid Paraffin Oily Phase 7.5
Span 80 W/O Emulsifier 1.0
Aqueous Phase Purified Water Solvent/Base q.s. to 100
Tween 80 O/W Emulsifier 1.0
Gel Phase Carbopol 940 Gelling Agent 1.0
Propylene (B89431) Glycol Penetration Enhancer, Humectant 5.0
Triethanolamine pH Adjuster q.s.

| | Methylparaben | Preservative | 0.2 |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of topical formulations containing this compound. A general workflow for this process is outlined below.

G cluster_0 Formulation Development cluster_1 Preparation & Characterization cluster_2 Performance & Stability Testing cluster_3 Final Stage Prop_Analysis This compound Property Analysis Form_Design Formulation Design (Cream, Emulgel) Prop_Analysis->Form_Design Excipient_Select Excipient Selection Form_Design->Excipient_Select Lab_Batch Lab-Scale Batch Preparation Excipient_Select->Lab_Batch QC_Tests Physicochemical QC (pH, Viscosity, Appearance) Lab_Batch->QC_Tests IVRT In Vitro Release Testing (IVRT) QC_Tests->IVRT IVPT In Vitro Permeation Testing (IVPT) QC_Tests->IVPT Stability Stability Studies (ICH Guidelines) QC_Tests->Stability Data_Analysis Data Analysis & Formulation Optimization IVRT->Data_Analysis IVPT->Data_Analysis Stability->Data_Analysis

Figure 1. General workflow for topical formulation development.
Protocol: Preparation of an Oil-in-Water (O/W) Cream

This protocol is based on the beaker method for emulsion preparation.[9]

  • Oil Phase Preparation: In a beaker, combine the oil-soluble components (e.g., this compound, cetyl alcohol, stearic acid, isopropyl myristate). Heat the mixture in a water bath to approximately 70-75°C until all components have melted and the solution is uniform.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble components (e.g., glycerin, Polysorbate 80) in purified water. Heat this aqueous phase to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer. Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat and allow it to cool while stirring gently with an overhead stirrer.

  • Final Additions: Once the cream has cooled to below 40°C, add the preservative (e.g., phenoxyethanol) and adjust the pH to the desired range (typically 5.0-6.0 for skin compatibility) using a pH adjuster like triethanolamine.

  • Homogenization and Storage: Homogenize the final cream for another 1-2 minutes to ensure uniformity. Store in a well-closed container at room temperature.

Protocol: Preparation of an Emulgel

This protocol involves a two-step process: preparing an emulsion and then incorporating it into a gel base.

  • Gel Base Preparation: Disperse the gelling agent (e.g., Carbopol 940) in purified water with constant stirring until a lump-free dispersion is formed. Allow it to hydrate (B1144303) for several hours or overnight. Add the preservative and propylene glycol. Neutralize the gel base with triethanolamine to the desired pH; this will cause the dispersion to thicken into a gel.

  • Emulsion Preparation: Prepare the oil and aqueous phases as described in the O/W cream protocol (Steps 1 & 2), containing the API, oils, and emulsifiers. Add the oil phase to the aqueous phase with high-speed homogenization to form a fine emulsion.

  • Emulgel Formation: Slowly incorporate the prepared emulsion into the gel base with gentle mixing until a uniform, white, viscous emulgel is formed. Avoid vigorous mixing that could entrap air or break the gel structure.

Protocol: In Vitro Release Testing (IVRT)

IVRT is a critical quality control test used to assess the rate at which the API is released from a semi-solid formulation.[10][11] This protocol utilizes the vertical Franz diffusion cell.

Figure 2. Diagram of a vertical Franz diffusion cell for IVRT/IVPT.
  • Apparatus Setup: Assemble the Franz diffusion cells. The system typically includes a donor chamber, a receptor chamber, a water jacket for temperature control, and a magnetic stir bar.[12][13]

  • Receptor Fluid Preparation: Prepare a receptor solution in which this compound has sufficient solubility to maintain sink conditions. A common choice for lipophilic compounds is a hydro-alcoholic solution (e.g., PBS:Ethanol 50:50). Degas the solution to prevent air bubble formation.[12]

  • Temperature Control: Connect the Franz cells to a circulating water bath and maintain the temperature of the receptor chamber at 32 ± 1°C to simulate skin surface temperature.[12]

  • Membrane Mounting: Cut a synthetic, inert membrane (e.g., Strat-M®, polysulfone) to the appropriate size and mount it between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.[14][15]

  • Formulation Application: Accurately weigh and apply a finite dose of the this compound formulation onto the center of the membrane in the donor chamber.[12]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[12][14]

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

Protocol: In Vitro Permeation Testing (IVPT)

IVPT measures the permeation of an API through a skin model to predict in vivo absorption.[16] The methodology is similar to IVRT but uses biological membranes and the data analysis is different.

  • Apparatus and Receptor Fluid: The setup is the same as for IVRT (Figure 2).

  • Membrane Preparation: Use excised human or animal (e.g., porcine ear) skin.[17] Thaw the skin, remove subcutaneous fat, and cut it to size. Hydrate the skin in phosphate-buffered saline (PBS) before mounting it on the Franz cell with the stratum corneum side facing the donor chamber.

  • Procedure: Follow the same procedure for temperature control, formulation application, and sampling as in the IVRT protocol (Steps 3-6).

  • Sample Analysis: Quantify the this compound concentration in the receptor fluid samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours). Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. The lag time (t_lag) can be determined by extrapolating the linear portion of the plot to the x-axis.

Protocol: Stability Testing

Stability testing is performed to ensure the formulation maintains its physical, chemical, and microbiological quality over its shelf life. The protocol should follow ICH (International Council for Harmonisation) guidelines.[18]

  • Batch Selection: Use at least three primary batches of the final formulation packaged in the proposed container closure system for the study.[19][20]

  • Storage Conditions: Store the batches under various temperature and humidity conditions as specified by ICH guidelines.

Table 4: ICH Stability Storage Conditions

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

  • Testing Frequency: Samples should be pulled and tested at specified intervals.[20]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Tested:

    • Physical Properties: Appearance, color, odor, phase separation, pH, viscosity, and particle/globule size analysis.

    • Chemical Properties: Assay of this compound and quantification of any major degradation products.

    • Microbiological Properties: Total microbial count, and tests for specified pathogens (e.g., E. coli, S. aureus).

Potential Mechanism of Action: Anti-inflammatory Pathway

While the specific mechanism of this compound is not fully elucidated, related cinnamic acid derivatives have demonstrated anti-inflammatory properties.[4] Studies on compounds like cinnamaldehyde (B126680) and methyl cinnamate show they can suppress the expression of pro-inflammatory mediators such as COX-2, TNF-α, and iNOS, which are induced by stimuli like lipopolysaccharides (LPS).[21] A potential mechanism involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Figure 3. Hypothesized anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Propyl Cinnamate in Agricultural Biopesticide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation of propyl cinnamate (B1238496) as a potential biopesticide in agriculture. The following sections detail its potential applications, present available efficacy data, and provide adaptable experimental protocols for antifungal, insecticidal, and phytotoxicity testing.

Introduction to Propyl Cinnamate

This compound is an organic compound belonging to the class of cinnamic acid esters. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known for their wide range of biological activities, including antimicrobial and insecticidal properties.[1] Due to their natural origin and generally low toxicity to mammals, these compounds are promising candidates for the development of environmentally friendly biopesticides.[2] this compound shares the cinnamoyl nucleus, which is recognized for its potential to interact with microbial and insect systems.

Potential Applications in Agriculture

This compound has demonstrated potential as a biopesticide due to its antifungal and insecticidal activities. These properties make it a candidate for controlling a range of agricultural pests and pathogens.

  • Antifungal Agent: Cinnamate derivatives have been shown to be effective against various plant pathogenic fungi.[2] The proposed mechanism of action for some cinnamates involves the disruption of the fungal cell membrane by interacting with ergosterol, a vital component of fungal cell integrity.[1][3] This makes this compound a candidate for controlling diseases such as gray mold (Botrytis cinerea), Fusarium wilt, and various leaf spot diseases.

  • Insecticidal Agent: Cinnamic acid esters have also exhibited insecticidal and larvicidal properties against various insect pests.[4][5] This suggests that this compound could be developed into a bio-insecticide for managing pests like caterpillars, beetles, and aphids.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and related cinnamate esters against various fungal pathogens and insect pests. It is important to note that data for this compound is limited, and further research is required to establish its efficacy against a broader range of agricultural pests.

Table 1: Antifungal Activity of Cinnamate Esters

CompoundFungal SpeciesEfficacy MetricValueReference
This compound Candida albicans (ATCC-76485)MIC672.83 µM[1]
This compound Candida tropicalis (ATCC-13803)MIC672.83 µM[1]
This compound Candida glabrata (ATCC-90030)MIC672.83 µM[1]
This compound Aspergillus flavus (LM-171)MIC672.83 µM[1]
This compound Penicillium citrinum (ATCC-4001)MIC672.83 µM[1]
Methyl CinnamatePyricularia griseaEC50>50 µg/mL[2]
Methyl CinnamateValsa maliEC50>50 µg/mL[2]
Ethyl CinnamatePyricularia griseaEC5035.2 µg/mL[2]
Ethyl CinnamateValsa maliEC5041.7 µg/mL[2]
Isothis compoundPyricularia griseaEC5028.6 µg/mL[2]
Isothis compoundValsa maliEC5033.1 µg/mL[2]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Table 2: Insecticidal/Larvicidal Activity of Cinnamate Esters

CompoundInsect SpeciesEfficacy MetricValueReference
This compound Aedes aegypti (larvae)LC50< 1 mM[4]
Methyl CinnamateTribolium castaneum (adult)LC5026.92 mg/mL[5]
Methyl CinnamateTribolium castaneum (larvae)LC508.31 mg/mL[5]
Sitosterol CinnamateTribolium castaneum (adult)LC506.92 mg/mL[5]
Sitosterol CinnamateTribolium castaneum (larvae)LC503.91 mg/mL[5]

LC50: Median Lethal Concentration

Experimental Protocols

The following are detailed, adaptable protocols for evaluating the biopesticidal properties of this compound.

Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is adapted from established methods for testing the antifungal activity of chemical compounds against phytopathogenic fungi.[2]

Objective: To determine the in-vitro antifungal activity of this compound against selected plant pathogenic fungi by measuring the inhibition of mycelial growth.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Preparation of Test Plates:

    • Melt sterile PDA and cool to 45-50°C.

    • Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth.

    • Prepare a control plate containing PDA with the same concentration of DMSO but without this compound.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut 5 mm discs from the edge of an actively growing culture of the test fungus.

    • Place one fungal disc mycelial-side down in the center of each test and control plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

    • Calculate the average diameter for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the concentration of this compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) media Prepare PDA Medium with Different Concentrations stock->media inoculate Inoculate Plates with Fungal Discs media->inoculate control Prepare Control PDA Medium (with DMSO) control->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percentage Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Fig 1. Workflow for the antifungal activity assay.
Insecticidal Activity Assay (Leaf Dip Bioassay)

This protocol is a standard method for evaluating the toxicity of a compound to leaf-eating insects.

Objective: To determine the insecticidal activity of this compound against a target insect pest (e.g., Spodoptera litura larvae).

Materials:

  • This compound

  • Acetone or another suitable solvent

  • Triton X-100 or other non-ionic surfactant

  • Fresh, untreated host plant leaves (e.g., castor, cabbage)

  • Second or third instar larvae of the target insect

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create a range of test concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL).

    • Add a small amount of surfactant (e.g., 0.1%) to each dilution to ensure even spreading on the leaf surface.

    • Prepare a control solution containing the solvent and surfactant only.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size using a cork borer.

    • Dip each leaf disc into a test solution for 10-20 seconds.

    • Allow the treated leaves to air dry completely.

  • Insect Exposure:

    • Place one treated leaf disc in each Petri dish lined with moist filter paper.

    • Introduce a known number of larvae (e.g., 10) into each dish.

    • Seal the dishes with a ventilated lid.

  • Incubation: Maintain the containers at 25 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Data Collection:

    • Record larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 value using probit analysis.

Insecticidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis solutions Prepare this compound Test Solutions leaves Treat Leaf Discs solutions->leaves expose Expose Larvae to Treated Leaves leaves->expose incubate Incubate under Controlled Conditions expose->incubate mortality Record Mortality Data incubate->mortality lc50 Calculate LC50 mortality->lc50 Ergosterol_Biosynthesis_Pathway cluster_inhibition Potential Inhibition by this compound acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase & other enzymes inhibitor1 membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor1->ergosterol  Probable  Target Area

References

Troubleshooting & Optimization

optimizing reaction conditions for propyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propyl Cinnamate (B1238496) Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of propyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of trans-cinnamic acid with n-propanol using a strong acid catalyst.[1][2] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][3]

Q2: What are the recommended catalysts for this reaction?

Strong Brønsted acids are typically used as catalysts. Common choices include:

  • Sulfuric Acid (H₂SO₄): A highly effective and common catalyst.[4]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, easier-to-handle alternative to sulfuric acid.[4][5]

  • Hydrochloric Acid (HCl): Also used, but its volatility can be a drawback.[6]

  • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or zeolites can also be used, simplifying catalyst removal after the reaction.

Enzymatic methods using lipases (e.g., Lipolase 100T, Novozym 435) in non-aqueous media are also effective and represent a greener alternative.[7][8]

Q3: How can I drive the reaction equilibrium to maximize the yield?

To maximize the formation of this compound, the equilibrium must be shifted toward the products. This can be achieved by:

  • Using an Excess of a Reactant: Employing a large excess of n-propanol is a common strategy.[4][9] This increases the probability of the forward reaction according to Le Châtelier's principle. Using the alcohol as the solvent is a practical application of this.[4]

  • Removing Water: The removal of water as it is formed is a highly effective method to prevent the reverse reaction (ester hydrolysis).[4][9][10] This is often accomplished by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[3][4][10]

Q4: What are the optimal reaction temperature and time?

The reaction is typically performed at the reflux temperature of the alcohol (n-propanol boils at ~97°C).[10] Heating is necessary to achieve a reasonable reaction rate.[1] Reaction times can vary from a few hours to over 12 hours, depending on the catalyst, temperature, and efficiency of water removal.[5] Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is crucial to determine the optimal time to stop the reaction.[4]

Q5: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] By spotting the reaction mixture on a TLC plate alongside the cinnamic acid starting material, you can visualize the disappearance of the acid and the appearance of the less polar ester product. The this compound will have a higher Rf value than the more polar cinnamic acid.[4]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Possible Cause Recommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction.[4][9] To increase the yield, use a large excess of n-propanol (5-10 equivalents or as the solvent) and/or actively remove the water byproduct using a Dean-Stark apparatus or molecular sieves.[3][4][10]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[4] Ensure you are using a sufficient catalytic amount (e.g., 1-5 mol% of the limiting reagent).
Presence of Water Any water in the reactants (cinnamic acid, n-propanol) or solvent will inhibit the forward reaction.[4] Ensure all reagents and glassware are thoroughly dry before starting.
Low Reaction Temperature The reaction rate is temperature-dependent. Ensure the mixture is heated to a gentle reflux to provide enough energy for the reaction to proceed at a reasonable rate.[10]
Product Loss During Work-up Significant product loss can occur during aqueous washes and extractions.[4] Ensure proper separation of layers and minimize the number of transfers. Back-extract the aqueous layer with a small amount of the organic solvent to recover dissolved product.

Problem 2: The reaction mixture has turned dark brown or black.

A dark-colored reaction mixture often indicates polymerization or other side reactions involving the double bond of the cinnamic acid.[4] This is more likely at high temperatures with harsh acid catalysts.

  • Solution: Consider using a milder catalyst (e.g., p-TsOH instead of concentrated H₂SO₄) or a lower reaction temperature. Ensure the heating is controlled and gentle, avoiding localized overheating.

Problem 3: I am having difficulty isolating the pure product.

Possible Cause Recommended Solution
Incomplete Acid Removal Residual acid catalyst or unreacted cinnamic acid can co-purify with the product. During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove all acidic components. Check the pH of the aqueous layer to ensure it is basic.
Emulsion Formation Emulsions can form during the aqueous work-up, making layer separation difficult.[10] To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Co-distillation with Alcohol If purifying by distillation, residual n-propanol may co-distill with the product. Ensure the majority of the excess alcohol is removed (e.g., by rotary evaporation) before final purification.[10]

Data & Protocols

Table 1: Comparison of Catalysts and Conditions for Cinnamate Synthesis

While specific data for this compound is fragmented, data from analogous cinnamate and ester syntheses provide valuable insights.

CatalystReactantsConditionsYieldReference / Note
IodineMethyl Cinnamate + Propan-1-olHeating, 20 hours~91%Transesterification method.[11]
H₂SO₄ (50 mol %)Cinnamic Acid + Methanol1.5 hours99%Optimization study for methyl cinnamate.[5]
p-TsOH (50 mol %)Cinnamic Acid + MethanolMicrowave, 110°C, 2 min91%Microwave-assisted synthesis of methyl cinnamate.[5]
Lipolase 100TCinnamic Acid + n-Propanol45°C, 2.5 hours, DMSOHigh YieldEnzymatic synthesis.[7]
H₈SiW₁₂O₄₂∙XH₂OCinnamic Acid + EthanolMicrowave, 340 W, 20 min93%Microwave-assisted synthesis of ethyl cinnamate.[12]
Standard Experimental Protocol: Fischer Esterification of Cinnamic Acid

This protocol describes a standard lab-scale synthesis of this compound using an acid catalyst and a reflux setup.

Materials:

  • trans-Cinnamic acid

  • n-Propanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-cinnamic acid and an excess of n-propanol (e.g., 5-10 molar equivalents). The n-propanol can often serve as the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., 2-5 mol% H₂SO₄) to the mixture.[10]

  • Heating: Heat the reaction mixture to a gentle reflux using a heating mantle.[1][10]

  • Monitoring: Allow the reaction to proceed for several hours. Monitor the consumption of cinnamic acid by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of n-propanol was used, remove most of it using a rotary evaporator.[10]

    • Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[13]

  • Drying and Isolation:

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visual Guides

G General Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Mix Cinnamic Acid, n-Propanol, & Catalyst Reflux 2. Heat to Reflux Reactants->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Cool 4. Cool Mixture Monitor->Cool Extract 5. Dilute & Extract Cool->Extract Wash 6. Aqueous Washes (NaHCO₃, Brine) Extract->Wash Dry 7. Dry Organic Layer Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Purify Crude Product (e.g., Vacuum Distillation) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for this compound synthesis.

G Troubleshooting Low Yield cluster_solutions LowYield Low Yield Observed Equilibrium Is the reaction at equilibrium? LowYield->Equilibrium Check 1 Water Is water being removed? Equilibrium->Water No Sol_Equilibrium Increase excess of n-propanol. Equilibrium->Sol_Equilibrium Yes Conditions Are conditions optimal? Water->Conditions Yes Sol_Water Use Dean-Stark trap or molecular sieves. Water->Sol_Water No Workup Is product lost during work-up? Conditions->Workup Yes Sol_Conditions Check catalyst amount. Ensure gentle reflux temp. Conditions->Sol_Conditions No Sol_Workup Minimize transfers. Back-extract aqueous layers. Workup->Sol_Workup Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

strategies to improve the yield of propyl cinnamate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of propyl cinnamate (B1238496) via esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of propyl cinnamate, offering potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction has not reached equilibrium or completion. 2. Suboptimal Temperature: The reaction temperature is too low for efficient esterification. 3. Catalyst Inactivity/Insufficiency: The acid catalyst is old, impure, or used in an insufficient amount. 4. Presence of Water: Water in the reactants or solvent can inhibit the forward reaction. 5. Product Loss During Workup: Significant loss of this compound during extraction or purification steps.1. Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material (cinnamic acid) is consumed. 2. Optimize Temperature: Ensure the reaction is heated to the reflux temperature of n-propanol (approximately 97°C). 3. Catalyst Check: Use fresh, concentrated sulfuric acid or another suitable catalyst like p-toluenesulfonic acid. Optimize the catalyst concentration (see data tables below). 4. Water Removal: Use anhydrous n-propanol and consider employing a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.[1] 5. Careful Workup: Minimize transfers between glassware and ensure proper phase separation during extractions.
Product Contamination with Cinnamic Acid 1. Incomplete Reaction: As above. 2. Inefficient Purification: The workup procedure is not effectively removing the unreacted acid.1. Drive Reaction to Completion: Utilize strategies to maximize conversion, such as increasing reaction time or using a Dean-Stark trap. 2. Thorough Neutralization: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining cinnamic acid. Check the aqueous layer's pH to ensure it is basic.
Formation of Dark Brown/Black Byproducts 1. High Reaction Temperature: Excessive heat can lead to polymerization or degradation of cinnamic acid. 2. Harsh Acidic Conditions: High concentrations of a strong acid catalyst can promote side reactions.1. Temperature Control: Maintain a gentle reflux and avoid overheating the reaction mixture. 2. Milder Catalyst/Conditions: Consider using a milder acid catalyst or reducing the concentration of sulfuric acid.
Difficulty in Isolating the Product 1. Emulsion during Extraction: Formation of an emulsion at the aqueous-organic interface can make phase separation difficult. 2. Product is an Oil: this compound is an oil at room temperature, which can make handling and purification challenging.1. Break Emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In stubborn cases, filtration through a pad of celite may be necessary. 2. Purification Technique: After solvent removal, purify the resulting oil using column chromatography for high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of trans-cinnamic acid with n-propanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[2][3] This reaction is typically performed under reflux conditions.

Q2: How can I drive the Fischer esterification equilibrium towards a higher yield of this compound?

A2: To maximize the yield, you can employ Le Châtelier's principle in two primary ways:

  • Use an Excess of a Reactant: Using a large excess of n-propanol is a common strategy to shift the equilibrium towards the product.[1]

  • Remove Water: Water is a byproduct of the reaction. Removing it as it forms using a Dean-Stark apparatus is a highly effective method to drive the reaction to completion.[1]

Q3: What is a suitable molar ratio of cinnamic acid to n-propanol?

A3: While a 1:1 molar ratio can work, using an excess of the alcohol is recommended to improve the yield. Ratios of cinnamic acid to alcohol ranging from 1:5 to 1:7 have been shown to be effective for similar cinnamate esters. For menthyl cinnamate, a 2:1 ratio of cinnamic acid to the alcohol has also been reported to give a high yield.[4][5]

Q4: How do I know when the reaction is complete?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the crude reaction mixture should be run alongside spots of the starting materials (cinnamic acid and n-propanol). The reaction is considered complete when the spot corresponding to cinnamic acid has disappeared or is very faint.

Q5: What is the purpose of washing the reaction mixture with sodium bicarbonate solution during the workup?

A5: The sodium bicarbonate wash is a crucial neutralization step. It reacts with and removes the acidic catalyst (e.g., sulfuric acid) and any unreacted cinnamic acid from the organic layer, simplifying the subsequent purification process.

Data Presentation

The following tables summarize quantitative data on how various experimental parameters can influence the yield of cinnamate esters. This data, primarily from studies on closely related esters, provides a strong starting point for the optimization of this compound synthesis.

Table 1: Effect of Catalyst and Reaction Time on Methyl Cinnamate Yield

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
H₂SO₄75194
H₂SO₄501.599
p-TSA501.591

Data adapted from the synthesis of methyl cinnamate, which is expected to have similar reactivity to this compound.

Table 2: Effect of Molar Ratio of Reactants on Alkyl Cinnamate Yield

EsterReactantMolar Ratio (Cinnamic Acid:Alcohol)Yield (%)
Ethyl CinnamateEthanol1:7>90
n-Butyl Cinnamaten-Butanol1:592.7
Menthyl CinnamateMenthol2:196.38

This data is compiled from various studies on different cinnamate esters to provide a general guideline.[4][5]

Table 3: Effect of Reaction Time on Menthyl Cinnamate Yield (at 60°C)

Reaction Time (hours)Yield (%)
495.83
596.38
691.79

This data for menthyl cinnamate suggests that an optimal reaction time exists, after which the yield may decrease due to side reactions or product degradation.[5]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification with sulfuric acid as the catalyst.

Materials:

  • trans-Cinnamic acid

  • Anhydrous n-propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine trans-cinnamic acid and a 5-fold molar excess of anhydrous n-propanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the cinnamic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be around 97°C.

  • Monitoring: Allow the reaction to reflux for 1.5 to 2 hours. Monitor the progress of the reaction by TLC.

  • Workup - Cooling and Dilution: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute it with diethyl ether.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate. Swirl gently at first to avoid pressure buildup from CO₂ evolution. Continue washing until the aqueous layer is basic.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

  • Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) solvent system.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Combine Cinnamic Acid and n-Propanol B Add H₂SO₄ Catalyst A->B C Reflux for 1.5-2 hours B->C D Monitor by TLC C->D E Cool and Dilute with Diethyl Ether D->E Reaction Complete F Wash with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Concentrate under Reduced Pressure H->I J Crude this compound I->J K Column Chromatography (Optional) J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions1 Incomplete Reaction cluster_solutions2 Product Loss Start Low Yield Observed CheckTLC Check TLC for Unreacted Cinnamic Acid Start->CheckTLC AcidPresent Cinnamic Acid Present CheckTLC->AcidPresent NoAcid No Cinnamic Acid CheckTLC->NoAcid Sol1 Increase Reflux Time AcidPresent->Sol1 Yes Sol2 Increase Catalyst Amount AcidPresent->Sol2 Yes Sol3 Use Dean-Stark Trap AcidPresent->Sol3 Yes Sol4 Review Extraction Technique NoAcid->Sol4 No Sol5 Check for Emulsions NoAcid->Sol5 No Sol6 Minimize Transfers NoAcid->Sol6 No

Caption: Decision tree for troubleshooting low yield in esterification.

References

Technical Support Center: Purification of Crude Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude propyl cinnamate (B1238496). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude propyl cinnamate synthesized via Fischer esterification?

A1: The most common impurities are unreacted starting materials, namely trans-cinnamic acid and propanol. By-products can also be present depending on the reaction conditions.

Q2: Which purification method is most suitable for my crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.

  • Column chromatography is highly effective for separating this compound from both polar (e.g., cinnamic acid) and non-polar impurities, yielding a very pure product.[1][2][3]

  • Acid-base extraction is an excellent first step to remove acidic impurities like unreacted trans-cinnamic acid.[4]

  • Fractional distillation under vacuum is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.

  • Recrystallization can be employed if the crude product is a solid or can be induced to crystallize, and is effective at removing small amounts of impurities.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. For all methods, the final purity of the product should be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.Optimize the eluent system. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). Adjust the polarity to achieve a retention factor (Rf) of 0.25-0.35 for this compound.
Cracked or channeled silica (B1680970) gel column. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.
Broad or tailing bands of the compound. Column overload or interaction with silica.Use an appropriate amount of crude material for the column size. If tailing is an issue, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
No compound eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent.
Recrystallization
Issue Possible Cause Solution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure this compound.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating too quickly from a highly concentrated solution.Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. Allow the solution to cool more slowly.
Low recovery of pure product. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. When performing hot filtration to remove insoluble impurities, use a pre-heated funnel and a minimal amount of hot solvent for rinsing.
Acid-Base Extraction
Issue Possible Cause Solution
Emulsion formation at the interface of the organic and aqueous layers. Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution).
Incomplete removal of acidic impurities. Insufficient amount of basic solution or inadequate mixing.Ensure an excess of the basic solution (e.g., sodium bicarbonate) is used. Mix the layers thoroughly by gentle inversion for several minutes to ensure complete reaction.
Product loss during the work-up. The product has some solubility in the aqueous layer.Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.
Fractional Distillation
Issue Possible Cause Solution
Bumping or uneven boiling. No boiling chips or inadequate stirring.Always use boiling chips or a magnetic stirrer for smooth boiling, especially under vacuum.
Poor separation of components. Inefficient fractionating column or distillation rate is too fast.Use a fractionating column with a larger surface area (e.g., Vigreux or packed column). Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases.
Inability to achieve a low enough pressure for vacuum distillation. Leaks in the distillation apparatus.Ensure all glass joints are properly sealed and greased. Check all tubing and connections for leaks.

Data Presentation

Purification Method Typical Purity (%) Expected Yield (%) Advantages Disadvantages
Column Chromatography >9860-85High purity achievable; good for complex mixtures.[1][2][3]Can be time-consuming and requires significant solvent usage.
Recrystallization 95-9950-80Can yield very pure product if a suitable solvent is found.Finding an appropriate solvent can be challenging; significant product loss is possible.
Fractional Distillation (Vacuum) 95-9870-90Effective for large-scale purification; good for separating components with different boiling points.Requires specialized glassware; not effective for separating azeotropes or compounds with similar boiling points.
Acid-Base Extraction (as a preliminary step) N/A (removes acidic impurities)>95 (for the ester)Simple and effective for removing acidic starting materials.[4]Does not remove non-acidic impurities.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of this compound

This protocol describes the purification of crude this compound from unreacted cinnamic acid and other impurities using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Separatory funnel (for eluent)

  • Collection flasks or test tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the plate under a UV lamp to determine the number of components and their retention factors (Rf). This compound is less polar than cinnamic acid and will have a higher Rf value.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the cotton plug.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent (or a less polar solvent like dichloromethane).

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent (e.g., 9:1 hexane:ethyl acetate) to the top of the column.

    • Begin collecting fractions in separate flasks or test tubes.

    • Continuously monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.

  • Final Purity Assessment:

    • Assess the purity of the final product using GC-MS or NMR spectroscopy.

Mandatory Visualization

Troubleshooting Workflow for this compound Purification

PurificationTroubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound check_purity Assess Purity (TLC/GC-MS) start->check_purity is_acidic Acidic Impurities Present? check_purity->is_acidic Impurities Detected end Purification Complete check_purity->end Purity Acceptable acid_base Perform Acid-Base Extraction is_acidic->acid_base Yes other_impurities Other Impurities Present? is_acidic->other_impurities No acid_base->other_impurities column_chrom Perform Column Chromatography other_impurities->column_chrom Multiple/Close Boiling Points distillation Consider Fractional Distillation other_impurities->distillation Different Boiling Points recrystallization Attempt Recrystallization other_impurities->recrystallization Solid/Crystallizable final_product Pure this compound column_chrom->final_product distillation->final_product recrystallization->final_product final_product->end

Caption: A decision-making workflow for selecting the appropriate purification method for crude this compound.

References

troubleshooting low yields in lipase-catalyzed propyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the lipase-catalyzed synthesis of propyl cinnamate (B1238496), specifically addressing the issue of low yields.

Troubleshooting Guide: Low Propyl Cinnamate Yields

This guide is designed to help you identify and resolve common issues encountered during the enzymatic synthesis of this compound that may lead to suboptimal product yields.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in lipase-catalyzed esterification reactions can stem from several factors. A systematic approach to troubleshooting is recommended. The following workflow outlines the key areas to examine:

Low_Yield_Troubleshooting start Low this compound Yield sub_optimal Sub-Optimal Reaction Conditions? start->sub_optimal enzyme_issue Enzyme-Related Issues? sub_optimal->enzyme_issue [No] temp Temperature sub_optimal->temp [Yes] substrate_issue Substrate/Product Issues? enzyme_issue->substrate_issue [No] inactivation Enzyme Inactivation/Inhibition enzyme_issue->inactivation [Yes] purity Substrate Purity substrate_issue->purity [Yes] ratio Substrate Molar Ratio temp->ratio time Reaction Time ratio->time solvent Solvent Choice time->solvent water Water Activity solvent->water concentration Enzyme Concentration inactivation->concentration mass_transfer Mass Transfer Limitations concentration->mass_transfer degradation Product/Substrate Degradation purity->degradation

Caption: Troubleshooting workflow for low this compound yield.

Start by evaluating your reaction conditions. If these appear optimal, investigate potential issues with the enzyme itself. Finally, consider factors related to your substrates and the final product.

Frequently Asked Questions (FAQs)

Enzyme-Related Issues

Q1: Could the lipase (B570770) I'm using be inactive or inhibited?

A1: Yes, enzyme inactivation or inhibition is a common cause of low yields.

  • Inhibition by Alcohol: Short-chain alcohols like propanol (B110389) can inhibit lipase activity at high concentrations.[1][2] This is a known issue in the synthesis of similar esters. For instance, in the synthesis of propyl benzoate (B1203000), propanol was found to inhibit lipase activity at higher concentrations.[3] Consider starting with a lower molar ratio of propanol to cinnamic acid.

  • Inhibition by Acid: Some organic acids can also inhibit or deactivate lipases, particularly those with a low pKa.[4]

  • Product Inhibition: The accumulation of the product, this compound, or the by-product, water, can also lead to a decrease in enzyme activity.

  • Temperature Denaturation: Lipases are sensitive to high temperatures. While increased temperatures can initially boost reaction rates, exceeding the enzyme's optimal temperature will lead to denaturation and a sharp drop in activity.[5] Most lipases have an optimal temperature range of 40-60°C.[5]

Q2: How does the concentration of the lipase affect the reaction yield?

A2: The rate of esterification generally increases with a higher lipase concentration due to the greater availability of active sites.[6] However, an excessively high enzyme loading can lead to mass transfer limitations and may not be cost-effective. It is crucial to determine the optimal enzyme concentration for your specific reaction conditions. In a study on n-propyl cinnamate synthesis, 25 mg of silica-bound lipase in a 2 ml reaction volume was found to be optimal.[7]

Reaction Condition Optimization

Q3: What is the optimal temperature for this compound synthesis?

A3: The optimal temperature is a balance between reaction rate and enzyme stability. For the synthesis of n-propyl cinnamate using a commercial lipase immobilized on silica (B1680970), the maximum yield was achieved at 45°C.[7] For other cinnamate esters, optimal temperatures have been reported in the range of 40°C to 75°C, depending on the specific lipase and reaction system.[8][9] It is advisable to perform a temperature screening experiment (e.g., from 30°C to 60°C) to find the sweet spot for your specific lipase.

Q4: What is the ideal molar ratio of cinnamic acid to propanol?

A4: The substrate molar ratio is a critical parameter. While an excess of one substrate can shift the reaction equilibrium towards product formation, a large excess of the alcohol (propanol) can lead to enzyme inhibition.[2] For the synthesis of n-propyl cinnamate, a molar ratio of 75 mM cinnamic acid to 100 mM n-propanol (1:1.33) was found to be optimal.[7] For benzyl (B1604629) cinnamate synthesis, a 1:3 acid to alcohol molar ratio yielded high conversions.[8] It is recommended to experiment with different molar ratios to find the optimum for your system.

Q5: How does water content affect the reaction?

A5: Water plays a dual role in lipase-catalyzed reactions in non-aqueous media. A minimal amount of water is essential for maintaining the enzyme's active conformation and catalytic activity. However, an excess of water can promote the reverse reaction (hydrolysis of the ester), thereby reducing the yield.[10][11] The optimal water activity (aw) for esterification is typically low. The addition of molecular sieves to remove the water produced during the reaction can sometimes improve the ester synthesis, although in one study on n-propyl cinnamate, it had little effect.[7]

Q6: Which solvent should I use for the reaction?

A6: The choice of solvent can significantly impact lipase activity and stability. Generally, hydrophobic solvents are preferred for esterification reactions as they help to minimize the stripping of essential water from the enzyme's microenvironment. In a study on n-propyl cinnamate synthesis, dimethyl sulfoxide (B87167) (DMSO) was used as the reaction medium.[7] For other cinnamate esters, isooctane (B107328) has been shown to be an effective solvent.[12][13] A solvent-free system is also a possibility to consider.

Experimental Protocols and Data

Detailed Experimental Protocol for n-Propyl Cinnamate Synthesis

The following protocol is based on a published procedure for the lipase-catalyzed synthesis of n-propyl cinnamate.[7]

Materials:

  • Cinnamic acid

  • n-Propanol

  • Commercial lipase (e.g., Lipolase 100T)

  • Silica

  • Glutaraldehyde (B144438) (1% v/v solution)

  • Dimethyl sulfoxide (DMSO)

  • Molecular sieves (optional)

Enzyme Immobilization:

  • Pre-treat silica with a 1% (v/v) glutaraldehyde solution to activate it.

  • Immobilize the commercial lipase onto the activated silica by adsorption.

Esterification Reaction:

  • Prepare a reaction mixture in a Teflon-capped glass vial containing:

    • Cinnamic acid (75 mM)

    • n-Propanol (100 mM)

    • Immobilized lipase (25 mg)

    • DMSO (to a final volume of 2 ml)

  • Incubate the reaction mixture at 45°C in a shaker at 160 rpm.

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 30 minutes) and analyzing them by Gas-Liquid Chromatography (GLC).

  • The maximum yield should be achieved in approximately 2.5 hours.

Data Summary Tables

The following tables summarize key quantitative data from various studies on lipase-catalyzed cinnamate ester synthesis to provide a comparative overview of optimal reaction conditions.

Table 1: Optimal Conditions for n-Propyl Cinnamate Synthesis [7]

ParameterOptimal Value
Lipase Lipolase 100T (immobilized on silica)
Substrates Cinnamic acid and n-Propanol
Molar Ratio (Acid:Alcohol) 75 mM : 100 mM (1:1.33)
Enzyme Concentration 25 mg per 2 ml reaction volume
Solvent DMSO
Temperature 45°C
Reaction Time 2.5 hours
Maximum Yield 94 mM

Table 2: Comparison of Optimal Conditions for Different Cinnamate Esters

EsterLipaseMolar Ratio (Acid:Alcohol)Temperature (°C)SolventYield (%)Reference
Benzyl Cinnamate NS 880111:359n-Heptane97.6[8]
Octyl Cinnamate Novozym® 435-74.6Solvent-free93.8[9]
Ethyl Cinnamate Lipozyme TLIM-50Isooctane99[13]

Visualization of the Enzymatic Reaction

The lipase-catalyzed synthesis of this compound follows a Ping-Pong Bi-Bi mechanism. The following diagram illustrates the key steps in this pathway.

PingPong_Mechanism E Lipase (E) E_CA E-Cinnamic Acid Complex E->E_CA + Cinnamic Acid PC This compound (Q) CA Cinnamic Acid (A) Acyl_E Acyl-Enzyme Intermediate (F) E_CA->Acyl_E - Water H2O Water (P) Acyl_E_PrOH Acyl-Enzyme-Propanol Complex Acyl_E->Acyl_E_PrOH + Propanol PrOH Propanol (B) Acyl_E_PrOH->E - this compound

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.

References

identifying and minimizing side reactions in propyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propyl cinnamate (B1238496) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during the synthesis of propyl cinnamate, primarily through Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of trans-cinnamic acid with n-propanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][2][3] This reaction involves heating the reactants to reflux to drive the formation of the ester and water.[4]

Q2: What are the primary reactants and catalysts used in this synthesis?

A2: The primary reactants are trans-cinnamic acid and n-propanol.[1][2] A strong acid catalyst is required, with concentrated sulfuric acid being a common choice.[1][3] Alternative catalysts include p-toluenesulfonic acid, which is often considered easier and safer to handle.[5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be effectively monitored using thin-layer chromatography (TLC).[1] Samples of the reaction mixture are taken at different time points and spotted on a TLC plate. The disappearance of the starting material (cinnamic acid) and the appearance of the product (this compound) indicate the progression of the reaction.

Q4: What are the typical purification methods for this compound?

A4: After the reaction is complete, the crude product is typically worked up by neutralizing the acid catalyst with a base like sodium bicarbonate solution.[6] The organic layer is then separated, washed, and dried.[7][8] Further purification can be achieved through column chromatography to separate the ester from any unreacted starting materials and side products.[1][9] Distillation can also be used for purification.[7]

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.

Issue 1: Low Yield of this compound

Possible Cause Identification Solution
Incomplete Reaction Presence of a significant amount of cinnamic acid in the final product, observable by TLC or NMR spectroscopy.- Increase the reaction time. - Use an excess of n-propanol to shift the equilibrium towards the product side (Le Châtelier's principle).[3][10] - Ensure the catalyst concentration is adequate.
Loss of Product during Workup Low recovery after extraction and washing steps.- Ensure proper phase separation during extractions. - Minimize the number of washing steps if possible, while still ensuring the removal of impurities.
Side Reactions Presence of unexpected spots on TLC or peaks in NMR/GC-MS analysis.Refer to the specific side reaction issues below for targeted troubleshooting.

Issue 2: Formation of a Polymeric/Tarry Substance

Possible Cause Identification Solution
Polymerization of this compound Observation of a viscous, insoluble, or tar-like substance in the reaction flask, especially at higher temperatures. This can be due to the reactivity of the double bond in the cinnamate structure.[11][12][13]- Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can also promote polymerization.[13] - Decrease the concentration of the acid catalyst, as high acidity can sometimes promote side reactions. - Shorten the reaction time to the minimum required for complete conversion of the starting material.

Issue 3: Presence of an Unknown Impurity with a Similar Polarity to the Product

Possible Cause Identification Solution
Formation of Dipropyl Ether An unexpected peak in the GC-MS analysis corresponding to dipropyl ether. This can occur via the acid-catalyzed self-condensation of n-propanol, especially at higher temperatures.- Lower the reaction temperature to favor esterification over ether formation. - Use a milder acid catalyst or a lower concentration of the strong acid.
Michael Addition of Propanol The presence of an additional set of peaks in the ¹H NMR spectrum corresponding to a saturated propyl ether ester of 3-propoxy-3-phenylpropanoic acid. This is a potential side reaction for α,β-unsaturated esters.[14][15]- Use milder reaction conditions (lower temperature, less acidic catalyst) to disfavor the Michael addition. - Employ a shorter reaction time.

Issue 4: Discoloration of the Reaction Mixture (e.g., turning brown or black)

Possible Cause Identification Solution
Oxidation of the Cinnamic Acid Double Bond The reaction mixture darkens significantly, particularly when using concentrated sulfuric acid.[6][16]- Use an alternative, less oxidizing acid catalyst like p-toluenesulfonic acid. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessively high reaction temperatures.
Decarboxylation of Cinnamic Acid The formation of styrene, which can then polymerize to form colored byproducts. Decarboxylation of cinnamic acids can be catalyzed by heat and acid.[7][8][17]- Maintain a controlled and lower reaction temperature. - Use the minimum effective concentration of the acid catalyst.

Data Presentation

The following table summarizes the potential side reactions in this compound synthesis and the key parameters influencing their formation. Note: Specific quantitative data for this compound is limited in the literature; this table is based on general principles of Fischer esterification and reactions of cinnamic acid derivatives.

Side Reaction Side Product Influencing Factors General Impact on Yield
Polymerization Poly(this compound)High temperature, high catalyst concentration, long reaction timeCan significantly reduce the yield of the desired monomeric ester.
Ether Formation Dipropyl etherHigh temperature, high catalyst concentrationCompetes with the esterification, reducing the effective concentration of the alcohol.
Decarboxylation Styrene (and its polymers)High temperature, strong acidic conditionsLoss of the carboxylic acid starting material, leading to a lower yield of the ester.
Oxidation Various oxidized byproductsUse of strong oxidizing acids (like H₂SO₄), high temperaturesCan lead to product discoloration and the formation of complex impurity profiles.
Michael Addition 3-propoxy-3-phenylpropanoic acid propyl esterStrong acidic conditions, excess alcoholConsumes both starting materials in an undesired pathway.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • trans-Cinnamic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine trans-cinnamic acid, an excess of n-propanol (typically 3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of cinnamic acid).[1][2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours.[4]

  • Monitoring: Monitor the reaction progress periodically by taking a small aliquot and analyzing it by TLC. The mobile phase can be a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1 v/v).[1]

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of cinnamic acid), allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute it with diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.[6]

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate gradient.[1][9]

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_main Main Reaction: Fischer Esterification cluster_side Potential Side Reactions Cinnamic_Acid Cinnamic Acid Propyl_Cinnamate This compound Cinnamic_Acid->Propyl_Cinnamate + n-Propanol (H⁺ catalyst) Decarboxylation Decarboxylation Cinnamic_Acid->Decarboxylation High Temp., H⁺ Propanol n-Propanol Propanol->Propyl_Cinnamate Ether_Formation Ether Formation Propanol->Ether_Formation High Temp., H⁺ (+ Propanol) Water Water Polymerization Polymerization Propyl_Cinnamate->Polymerization High Temp. Michael_Addition Michael Addition Propyl_Cinnamate->Michael_Addition + Propanol, H⁺

Caption: Main reaction and potential side reactions in this compound synthesis.

Troubleshooting Workflow

troubleshooting_workflow start This compound Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Increase reaction time - Use excess alcohol check_yield->incomplete_rxn Yes workup_loss Workup Loss: - Check phase separation - Minimize washes check_yield->workup_loss Yes polymer Polymer/Tar Formation: - Lower temperature - Reduce catalyst conc. check_purity->polymer Yes (Tarry) discoloration Discoloration: - Use milder catalyst - Inert atmosphere check_purity->discoloration Yes (Colored) unknown_impurity Unknown Impurity: - Analyze by GC-MS/NMR - Consider ether formation or Michael addition check_purity->unknown_impurity Yes (Unexpected Peaks) end Successful Synthesis check_purity->end No incomplete_rxn->start workup_loss->start polymer->start discoloration->start unknown_impurity->start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Studying the Degradation Pathways of Propyl Cinnamate Under UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the degradation pathways of propyl cinnamate (B1238496) under UV exposure. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any degradation of my propyl cinnamate sample after UV exposure. What could be the issue?

A1: Several factors could contribute to a lack of observable degradation:

  • UV Source: Ensure your UV lamp emits at a wavelength that this compound can absorb. Cinnamates typically absorb in the UVB range (around 290-320 nm).[1][2] Verify the lamp's specifications and its output intensity. The irradiance at the sample position should be uniform and sufficient to induce photodegradation.[3]

  • Solvent: The solvent used can significantly impact photodegradation. Some solvents may quench the excited state of the molecule, thus inhibiting degradation. Consider using a relatively inert solvent like cyclohexane (B81311) or ethanol (B145695) for initial studies.[4]

  • Concentration: If the concentration of this compound is too high, it can lead to self-quenching or inner filter effects, where the outer layer of the solution absorbs most of the UV light, protecting the molecules in the bulk of the solution. Try diluting your sample.

  • Oxygen Levels: The presence of oxygen can influence the degradation pathway. Degassing the solution by bubbling with nitrogen or argon before and during irradiation can help in studying the intrinsic photodegradation pathways without the interference of photo-oxidation.

  • Analytical Method Sensitivity: Your analytical method (e.g., HPLC, GC) may not be sensitive enough to detect small changes in the concentration of this compound. Ensure your method is validated for the detection and quantification of the parent compound and its potential photoproducts.

Q2: My analytical results show the appearance of a new peak with the same mass as this compound. What is this?

A2: This is likely the cis (Z) isomer of this compound. This compound naturally exists in the more stable trans (E) form. Upon exposure to UV radiation, a primary and often reversible photodegradation pathway for cinnamates is trans-cis photoisomerization.[4][5][6] The cis isomer has different physical properties, including a different retention time in HPLC, but the same mass. To confirm this, you can attempt to isolate the new peak and characterize it using NMR spectroscopy.[6]

Q3: I am observing the formation of multiple degradation products. How can I identify them?

A3: The identification of multiple photoproducts requires a combination of separation and spectroscopic techniques:

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the different compounds in your irradiated sample.[7]

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (LC-MS or GC-MS) will provide the molecular weight and fragmentation patterns of the degradation products.[7][8] This is a powerful tool for tentative identification. For instance, studies on other cinnamates like octyl methoxycinnamate have identified photoproducts resulting from fragmentation on either side of the ester group's ether oxygen.[8][9][10]

  • NMR Spectroscopy: For unambiguous structure elucidation, it is often necessary to isolate the individual degradation products using techniques like preparative HPLC and then analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q4: How can I quantify the rate of this compound degradation?

A4: To quantify the degradation rate, you need to monitor the concentration of this compound over time during UV exposure.

  • Prepare a solution of this compound of a known concentration.

  • Expose the solution to a constant UV source.

  • At regular time intervals, take an aliquot of the solution.

  • Analyze the concentration of this compound in each aliquot using a calibrated analytical method, such as HPLC-UV.

  • Plot the concentration of this compound versus time. The data can then be fitted to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant and half-life.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent degradation rates between replicate experiments. 1. Fluctuations in UV lamp intensity. 2. Variations in sample temperature. 3. Inconsistent sample positioning relative to the UV source. 4. Changes in solvent purity or dissolved gas content.1. Allow the UV lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor lamp output. 2. Use a temperature-controlled sample holder or a water bath. 3. Use a fixed sample holder to ensure consistent geometry. 4. Use fresh, high-purity solvent for each experiment and consider a standardized procedure for degassing.
Formation of a precipitate or polymer-like substance in the sample. 1. Photodimerization or polymerization of this compound. 2. Formation of insoluble degradation products.1. This is a known degradation pathway for some cinnamates.[11] Analyze the precipitate if possible. Consider using a more dilute solution. 2. Try to dissolve the precipitate in a different solvent for analysis.
Baseline drift or new peaks appearing in blank (solvent only) samples. 1. Solvent degradation under UV exposure. 2. Contamination from glassware or equipment.1. Run a solvent blank under the same UV irradiation conditions to check for solvent stability. Choose a more photostable solvent if necessary. 2. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent.
Poor separation of degradation products in HPLC/GC. 1. Inappropriate column or mobile/stationary phase. 2. Suboptimal gradient elution or temperature program.1. Screen different columns with varying polarities. 2. Optimize your chromatographic method by adjusting the gradient, flow rate, and temperature to improve resolution.

Quantitative Data on Cinnamate Degradation

UV FilterHalf-life (t½)Experimental ConditionsReference
Iso-amylmethoxy-cinnamate (IAMC)20 - 59 hoursExposure to artificial sunlight in aqueous solution.[11]
Ethylhexyl-methoxy-cinnamate (EHMC)20 - 59 hoursExposure to artificial sunlight in aqueous solution.[11]

Experimental Protocols

Protocol 1: General Procedure for UV Irradiation of this compound
  • Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or water) at a known concentration (e.g., 5 mM).[4] The solution should be placed in a quartz cuvette or a reaction vessel with a quartz window to allow for UV transmission.

  • Experimental Setup: Place the sample in a temperature-controlled holder at a fixed distance from a UV lamp. A common setup involves a lamp with a specific wavelength output (e.g., 254 nm or a broad-spectrum lamp) housed in a light-tight container to prevent exposure to ambient light and ensure safety.[3][12] For solution-phase experiments, continuous stirring or circulation of the sample solution is recommended to ensure uniform irradiation.[4]

  • Irradiation: Expose the sample to UV radiation for a defined period. It is advisable to take aliquots at different time points to study the degradation kinetics.

  • Sample Analysis: Analyze the irradiated samples and a non-irradiated control using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, or GC-MS to identify and quantify this compound and its degradation products.[7]

Protocol 2: Analysis of Degradation Products by HPLC-MS
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for separating cinnamates and their degradation products.[6]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed.

    • Detection: A UV detector set at the λmax of this compound can be used for quantification, while the MS provides mass information for identification.

  • Analysis: Inject the irradiated sample into the HPLC-MS system. The retention time and UV spectrum can be compared to an authentic standard of this compound. The mass spectra of the eluting peaks will provide molecular weight and fragmentation data for the identification of degradation products.

Visualizations

DegradationPathways PropylCinnamate trans-Propyl Cinnamate (Parent Compound) Isomer cis-Propyl Cinnamate PropylCinnamate->Isomer UV Light (Photoisomerization) Dimers Cyclobutane Dimers PropylCinnamate->Dimers UV Light (Photodimerization) Fragments Fragmentation Products (e.g., Cinnamic Acid, Propanol) PropylCinnamate->Fragments UV Light (Photodissociation) Isomer->PropylCinnamate Reversion

Caption: Potential degradation pathways of this compound under UV exposure.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp UV Exposure cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound Solution UV Irradiate with UV Lamp Prep->UV Analysis Analyze Aliquots over Time UV->Analysis HPLC HPLC-UV (Quantification) Analysis->HPLC LCMS LC-MS / GC-MS (Identification) Analysis->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathways Identify Degradation Pathways LCMS->Pathways

References

techniques for stabilizing propyl cinnamate within various formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propyl cinnamate (B1238496). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing propyl cinnamate in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the ester of propanol (B110389) and cinnamic acid. It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and balsamic aroma. Due to its fragrance and flavor profile, it is utilized in cosmetics, perfumery, and as a flavoring agent in food products.

Q2: What are the primary stability concerns for this compound in formulations?

The main stability issues for this compound stem from its ester functional group and the presence of a carbon-carbon double bond in the cinnamic acid moiety. The primary degradation pathways are:

  • Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to yield cinnamic acid and propanol. This can lead to a loss of the characteristic aroma and changes in the formulation's pH.

  • Oxidation: The double bond and the benzene (B151609) ring are susceptible to oxidation, which can be initiated by exposure to air, heat, or trace metal ions. Oxidation can result in discoloration, the formation of off-odors, and a decrease in the active ingredient's concentration.

  • Photodegradation: this compound can absorb ultraviolet (UV) radiation, leading to isomerization of the trans-double bond to the less stable cis-isomer, or even more significant degradation of the molecule. This can result in a loss of efficacy if the molecule is being used for its UV-absorbing properties or a change in its sensory characteristics.

Q3: What are the initial signs of this compound degradation in my formulation?

Common indicators of this compound degradation include:

  • A noticeable change or loss of the characteristic fruity, balsamic aroma.

  • Discoloration of the formulation, often yellowing or browning.

  • A shift in the pH of the formulation.

  • Phase separation or precipitation, which could be due to the formation of less soluble degradation products like cinnamic acid.

  • A decrease in the measured concentration of this compound when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: My formulation is losing its characteristic aroma over time.
Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis 1. Measure the pH of your formulation. Esters are more susceptible to hydrolysis at pH values below 5 and above 8. 2. Assess the water activity of your formulation. High water content accelerates hydrolysis.1. Adjust the pH of your formulation to a neutral range (pH 6-7.5) using appropriate buffering agents. 2. Reduce the water content if possible, or use a co-solvent system to minimize water activity. 3. Consider microencapsulation of this compound to create a physical barrier against water.
Oxidation 1. Check for exposure to air and light. Headspace in packaging can contribute to oxidation. 2. Analyze for the presence of trace metal ions (e.g., iron, copper), which can catalyze oxidation.1. Incorporate an antioxidant into your formulation. 2. Add a chelating agent like EDTA to bind metal ions. 3. Package the formulation in airtight containers with minimal headspace, or consider purging with an inert gas like nitrogen.
Issue 2: The color of my formulation is changing (e.g., turning yellow).
Potential Cause Troubleshooting Steps Recommended Action
Oxidation 1. Evaluate the exposure of your formulation to oxygen and heat. Elevated temperatures can accelerate oxidative processes. 2. Identify potential sources of pro-oxidants in your raw materials.1. Add a potent antioxidant or a synergistic blend of antioxidants. 2. Store the formulation in a cool, dark place. 3. Ensure high purity of all excipients to avoid introducing catalytic impurities.
Photodegradation 1. Assess the light exposure of your product during storage and use. 2. Determine the UV absorbance spectrum of your formulation to see if other components might be acting as photosensitizers.1. Package the formulation in UV-protective packaging (e.g., amber glass, opaque plastics). 2. Incorporate a photostabilizer or a broad-spectrum UV filter into the formulation to absorb harmful radiation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and detect its degradation products.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute a known amount of your formulation with acetonitrile to a final concentration of this compound that falls within the standard curve range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (for method validation):

    • Acid/Base Hydrolysis: Incubate samples with 0.1 M HCl and 0.1 M NaOH at 60°C.

    • Oxidation: Treat a sample with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Store a sample at 80°C.

    • Photostability: Expose a sample to UV light (e.g., 254 nm and 365 nm).

  • Analysis: Inject the standards and samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Protocol 2: Evaluating Stabilizer Efficacy

This protocol outlines a general procedure to assess the effectiveness of different stabilizers in your this compound formulation.

1. Materials:

  • Your base formulation containing this compound.

  • Selected stabilizers (e.g., antioxidants, chelating agents, UV absorbers).

  • Control formulation (without any stabilizer).

  • Stability chambers (for controlled temperature, humidity, and light exposure).

  • HPLC system (as described in Protocol 1).

2. Procedure:

  • Formulation Preparation: Prepare several batches of your formulation. One batch will be the control (no stabilizer). To the other batches, add different stabilizers at varying concentrations.

  • Initial Analysis (Time Zero): Analyze all batches immediately after preparation to determine the initial concentration of this compound and to note the initial physical appearance (color, clarity, odor).

  • Stability Study: Store aliquots of each batch under accelerated stability conditions (e.g., 40°C/75% RH) and under photostability conditions (as per ICH Q1B guidelines).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

  • Evaluation: For each sample, perform the following:

    • Visually inspect for changes in color, clarity, and phase separation.

    • Evaluate the aroma profile.

    • Measure the pH.

    • Quantify the remaining this compound concentration using the stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each formulation under each storage condition. Compare the degradation rates of the stabilized formulations to the control.

Quantitative Data Summary (Hypothetical Example)

Stabilizer SystemStorage Condition% this compound Remaining (after 4 weeks)
Control (None)40°C / 75% RH85.2%
0.1% BHT40°C / 75% RH95.8%
0.05% EDTA40°C / 75% RH88.1%
0.1% BHT + 0.05% EDTA40°C / 75% RH98.5%
Control (None)Photostability Chamber78.6%
2% OctocrylenePhotostability Chamber94.3%

Note: BHT (Butylated hydroxytoluene) is an antioxidant, EDTA (Ethylenediaminetetraacetic acid) is a chelating agent, and Octocrylene is a UV absorber.

Visualizations

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation PropylCinnamate1 This compound CinnamicAcid Cinnamic Acid PropylCinnamate1->CinnamicAcid + H2O (Acid/Base catalysis) Propanol Propanol PropylCinnamate1->Propanol + H2O (Acid/Base catalysis) PropylCinnamate2 trans-Propyl Cinnamate CisPropylCinnamate cis-Propyl Cinnamate PropylCinnamate2->CisPropylCinnamate UV Light DegradationProducts Other Degradation Products PropylCinnamate2->DegradationProducts UV Light

Caption: Primary degradation pathways for this compound.

Start Instability Observed (e.g., color/odor change) CheckpH Is pH outside 6-8 range? Start->CheckpH CheckLight Is formulation exposed to light? CheckpH->CheckLight No AddBuffer Action: Add buffer to adjust pH to neutral. CheckpH->AddBuffer Yes CheckAir Is formulation exposed to air? CheckLight->CheckAir No AddUV Action: Use UV-protective packaging and/or add photostabilizer. CheckLight->AddUV Yes AddAntioxidant Action: Add antioxidant and/or chelating agent. Use airtight packaging. CheckAir->AddAntioxidant Yes ReEvaluate Re-evaluate Stability CheckAir->ReEvaluate No AddBuffer->ReEvaluate AddUV->ReEvaluate AddAntioxidant->ReEvaluate

Caption: Troubleshooting workflow for this compound instability.

DegradationType Primary Degradation Concern? Hydrolysis Hydrolysis (Aqueous formulation) DegradationType->Hydrolysis Oxidation Oxidation (Discoloration/Odor Loss) DegradationType->Oxidation Photodegradation Photodegradation (Light Exposure) DegradationType->Photodegradation Stabilizer1 pH Control (Buffers) Reduce Water Activity Encapsulation Hydrolysis->Stabilizer1 Stabilizer2 Antioxidants (e.g., BHT, Tocopherol) Chelating Agents (e.g., EDTA) Inert Atmosphere Packaging Oxidation->Stabilizer2 Stabilizer3 UV Absorbers (e.g., Benzophenones) Quenchers (e.g., Octocrylene) Opaque Packaging Photodegradation->Stabilizer3

Caption: Decision tree for selecting stabilization techniques.

resolving co-eluting peaks in HPLC analysis of cinnamate mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of cinnamate (B1238496) mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the common challenge of peak co-elution in their experiments.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor resolution between cinnamate derivative peaks.

Question: I am not getting baseline separation between my cinnamate derivative peaks. How can I improve the resolution?

Answer: Achieving baseline resolution (a resolution value (Rs) greater than 1.5 is generally considered baseline separation) for structurally similar compounds like cinnamate derivatives can be challenging.[1] A systematic approach to method development is crucial. Here are several steps to improve separation by focusing on the three key factors of resolution: efficiency (N), selectivity (α), and retention factor (k).[2][3][4] It is recommended to change only one parameter at a time to systematically evaluate its effect.[5]

  • Optimize the Mobile Phase: This is often the most effective way to improve peak separation.[6]

    • Adjust Mobile Phase Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of the cinnamates, potentially allowing for better separation.[4][7]

    • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different solvent properties.[1][7] Acetonitrile is generally aprotic while methanol is a protic solvent, which can change the interaction between the analytes and the stationary phase.[8]

    • Modify Mobile Phase pH: Cinnamic acid and its derivatives are acidic compounds.[7] Controlling the mobile phase pH is critical.[9] It is advisable to work at a pH at least one to two units away from the pKa of the cinnamic acid derivatives (around 4.4) to ensure they are in their protonated form, which improves peak shape and resolution.[7][9] Acidifying the mobile phase with modifiers like 0.1% formic acid, acetic acid, or phosphoric acid is a common and effective strategy.[1][7][9]

  • Evaluate the Stationary Phase (Column):

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase can provide different selectivity.[2][3] For aromatic compounds like cinnamates, switching from a standard C18 column to a phenyl-based stationary phase may offer alternative π-π interactions and improve separation.[3][9]

    • Use Columns with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or core-shell columns provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[1][3][6]

  • Adjust Temperature and Flow Rate:

    • Column Temperature: Adjusting the column temperature can impact selectivity.[9] Try modifying the temperature in 5-10°C increments (e.g., from 30°C to 50°C) to observe its effect on resolution.[9][10] An increase in temperature can also decrease mobile phase viscosity, leading to better mass transfer and potentially sharper peaks.[10]

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[5][9]

A logical workflow for troubleshooting co-elution is presented below.

G cluster_0 Start: Co-eluting Peaks Observed cluster_1 Mobile Phase Optimization cluster_2 Column & Method Parameter Optimization cluster_3 Resolution Achieved start Observe Peak Co-elution (Shoulders, Asymmetry, or Confirmed by DAD/MS) a Adjust Mobile Phase Strength (e.g., decrease % organic) start->a b Change Organic Modifier (Acetonitrile vs. Methanol) a->b If resolution is still poor c Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) b->c If resolution is still poor d Change Stationary Phase (e.g., C18 to Phenyl) c->d If resolution is still poor e Decrease Column Particle Size (e.g., 5 µm to sub-2 µm) d->e If resolution is still poor f Adjust Temperature and/or Lower Flow Rate e->f If resolution is still poor f->a Re-optimize mobile phase for new conditions end_node Baseline Resolution Achieved f->end_node If resolution is satisfactory

Caption: A workflow for troubleshooting co-elution in HPLC.

Issue 2: My cinnamate peaks are tailing.

Question: My cinnamic acid peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for acidic compounds like cinnamic acid is frequently caused by secondary interactions with the stationary phase.[9]

  • Adjust Mobile Phase pH: Tailing can happen if the mobile phase pH is too close to the pKa of cinnamic acid.[9] Ensuring the pH is low enough to maintain the acid in its protonated state will minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[9] Adding an acidic modifier like 0.1% phosphoric acid or 2% glacial acetic acid to achieve a pH of 2.5-3.0 is often effective.[7]

  • Column Contamination or Degradation: The accumulation of strongly retained sample components can disrupt the chromatography.[7] The column might also be old and have reduced efficiency.[7] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[7] If the problem persists, consider replacing the guard column or the analytical column.[7]

  • Column Overload: Injecting too much sample can also lead to tailing. Try reducing the sample concentration or injection volume.

Issue 3: I suspect co-elution with a degradation product.

Question: How can I confirm if a peak from my cinnamate mixture is co-eluting with an unknown degradation product?

Answer: Forced degradation studies are essential for developing and demonstrating the specificity of a stability-indicating HPLC method.[11][12] These studies help identify potential degradation products that might co-elute with the main compound.[12]

  • Perform Forced Degradation: Expose your cinnamate mixture to various stress conditions such as acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[11]

  • Analyze Stressed Samples: Analyze the stressed samples using your current HPLC method. The appearance of new peaks or changes in the main peak shape can indicate the presence of degradation products.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity.[2]

    • DAD: A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.[2][13]

    • MS: A mass spectrometer can detect different mass-to-charge ratios (m/z) across an eluting peak, which is a strong indicator of co-elution.[2][13]

The process of using forced degradation to ensure method specificity is outlined below.

G A Prepare Cinnamate Sample B Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Analyze Stressed Sample with Current HPLC Method B->C D Assess Peak Purity (DAD/MS Analysis) C->D E Co-elution Detected? D->E F Optimize HPLC Method (See Troubleshooting Workflow) E->F Yes G Method is Specific and Stability-Indicating E->G No F->C Re-analyze

Caption: Workflow for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating cinnamate derivatives?

A1: A reversed-phase HPLC method using a C18 column is a common starting point.[1][14] A gradient elution is often necessary to separate various derivatives with differing polarities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: Water with an acid modifier (e.g., 0.1% formic acid or 0.1% phosphoric acid).[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Flow Rate: 0.8 - 1.0 mL/min.[1][15]

  • Detection: UV-Vis detector at a wavelength where cinnamates have strong absorbance, typically around 270-292 nm.[14][15]

  • Temperature: Ambient or controlled at 25-40°C.[1][16]

Q2: How does the choice between isocratic and gradient elution affect the separation of cinnamate mixtures?

A2: For complex mixtures with a wide range of polarities, such as those often found in plant extracts containing various cinnamate derivatives, gradient elution is generally superior.[3][17] An isocratic elution (constant mobile phase composition) may not effectively separate all compounds, leading to co-elution or excessively long run times for strongly retained components. A gradient elution, where the mobile phase strength is increased over time, allows for the separation of both polar and non-polar derivatives within a reasonable timeframe.[18]

Q3: How should I prepare plant extract samples containing cinnamates for HPLC analysis?

A3: Proper sample preparation is crucial to protect the HPLC system and ensure accurate results. A general procedure includes:

  • Extraction: Extract the plant material with a suitable solvent like methanol or ethanol.[19][20] Sonication can aid in complete extraction.[1][16]

  • Filtration: It is essential to filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[1][9] This step prevents clogging of the HPLC column and tubing.[1]

  • Solid-Phase Extraction (SPE): For very complex samples, an SPE cleanup step may be necessary to remove interfering matrix components and concentrate the cinnamate derivatives.[1]

Q4: Can changing the column temperature really improve the separation of isomers?

A4: Yes, column temperature can be a powerful tool for improving the resolution of isomers.[21] Changing the temperature can alter the selectivity of the separation by affecting the thermodynamics of the interactions between the analytes, the stationary phase, and the mobile phase.[21] For some isomeric pairs of cinnamic acid derivatives, increasing the column temperature has been shown to have a positive effect on their resolution.[21]

Quantitative Data Summary

The following tables summarize typical HPLC parameters and their effects on peak resolution, based on common practices in the literature.

Table 1: Effect of Mobile Phase Composition on Cinnamate Separation

Parameter ChangeExpected Outcome on ResolutionRationale
Decrease % Organic Solvent IncreaseIncreases retention time, providing more opportunity for separation.[7]
Switch from Methanol to Acetonitrile Change in SelectivityDifferent solvent properties can alter the elution order and improve separation of specific pairs.[1][7]
Add 0.1% Formic/Acetic Acid to Mobile Phase Improve Peak Shape & ResolutionSuppresses ionization of cinnamic acids, reducing peak tailing and improving symmetry.[7][9]

Table 2: Effect of Column and Method Parameters on Resolution

Parameter ChangeExpected Outcome on ResolutionRationale
Switch from C18 to Phenyl Column Change in SelectivityPhenyl phase offers different (π-π) interactions, which can be beneficial for aromatic compounds like cinnamates.[3][9]
Decrease Particle Size (5 µm to <2 µm) IncreaseSmaller particles lead to higher column efficiency (N) and sharper peaks.[3][6]
Increase Column Temperature Change in SelectivityCan alter analyte-stationary phase interactions, potentially improving separation of isomers.[21]
Decrease Flow Rate IncreaseAllows more time for equilibrium between mobile and stationary phases, increasing efficiency.[5][9]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Cinnamate Derivatives

This protocol provides a starting point for the separation of cinnamic acid and its common derivatives.

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Increase the percentage of Solvent B linearly over 20-30 minutes to a higher concentration (e.g., 70-80%).

    • Include a wash step with a high percentage of Solvent B, followed by re-equilibration at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standards and samples in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[9]

Protocol 2: Forced Degradation Study for a Cinnamate-Containing Product

This protocol outlines the steps to assess the stability-indicating properties of an HPLC method.

  • Sample Preparation: Prepare separate solutions of the cinnamate product.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified time. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid or solution sample at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the sample to UV light.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 1.

  • Data Evaluation:

    • Compare the chromatograms of the stressed and unstressed samples.

    • Look for the formation of new peaks and a decrease in the area of the parent cinnamate peak.

    • Use a DAD or MS detector to check the peak purity of the parent peak in the stressed samples to ensure no degradation products are co-eluting.[2] If co-elution is detected, the HPLC method must be further optimized.

References

methods to reduce byproduct formation during propyl cinnamate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of propyl cinnamate (B1238496).

Troubleshooting Guide

This guide addresses common issues encountered during propyl cinnamate production and offers strategies for mitigation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2] 2. Suboptimal Reactant Ratio: An inappropriate molar ratio of cinnamic acid to propanol (B110389) can limit the conversion. 3. Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[1] 4. Reaction Temperature Too Low: Esterification rates are temperature-dependent.1. Shift the Equilibrium: Use an excess of one reactant (typically the less expensive one, propanol) or remove water as it forms using a Dean-Stark apparatus.[2] 2. Optimize Molar Ratio: A larger mole ratio of alcohol to carboxylic acid can lead to a higher yield.[3] A common starting point is a 2:1 or 3:1 ratio of propanol to cinnamic acid. 3. Adjust Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[4] 4. Increase Reaction Temperature: Gently reflux the reaction mixture to increase the reaction rate. However, be mindful of potential side reactions at excessively high temperatures.[4]
Presence of Unreacted Cinnamic Acid 1. Incomplete Reaction: As mentioned above, the reaction may not have reached completion. 2. Insufficient Heating/Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Prolong Reaction Time: Increase the reflux time to allow the reaction to proceed further toward completion. 2. Purification: Unreacted cinnamic acid can be removed during the work-up by washing the organic layer with a basic solution, such as saturated sodium bicarbonate, which will convert the carboxylic acid into its water-soluble salt.[1]
Presence of Di-n-propyl Ether Acid-Catalyzed Dehydration of Propanol: Propanol can undergo self-condensation in the presence of a strong acid catalyst and heat to form di-n-propyl ether.[5][6]1. Control Temperature: Avoid excessively high reaction temperatures, as this promotes the dehydration of the alcohol.[3] 2. Use a Milder Catalyst: Consider using a less dehydrating acid catalyst if ether formation is significant. 3. Optimize Catalyst Concentration: Use the minimum effective amount of catalyst to reduce the likelihood of side reactions.
Formation of Propene Gas Acid-Catalyzed Dehydration of Propanol: At higher temperatures, propanol can dehydrate to form propene gas.[5][7]1. Maintain Optimal Temperature: Careful control of the reaction temperature is crucial to minimize this side reaction.[8]
Polymerization of Reactants/Products Radical or Thermally Induced Polymerization: Cinnamic acid and its esters can potentially polymerize, especially at elevated temperatures or in the presence of initiators.[9][10]1. Control Reaction Temperature: Avoid overheating the reaction mixture. 2. Exclude UV Light: Protect the reaction from strong light sources that could initiate polymerization. 3. Use Inhibitors: If polymerization is a persistent issue, consider the addition of a radical inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer esterification of cinnamic acid with propanol, and how can I detect them?

A1: The primary byproduct of the Fischer esterification reaction itself is water.[4] However, other side-products can form under the reaction conditions. The most common of these are di-n-propyl ether and propene, both resulting from the acid-catalyzed dehydration of propanol.[5][6] You may also have unreacted starting materials (cinnamic acid and propanol) in your crude product.[1]

Detection methods include:

  • Thin Layer Chromatography (TLC): To monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile byproducts like di-n-propyl ether and unreacted propanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the desired this compound and distinguish it from impurities.[1]

Q2: How can I optimize the reaction conditions to maximize the yield of this compound while minimizing byproducts?

A2: Optimization involves a careful balance of several factors:

  • Reactant Ratio: Using an excess of propanol can shift the equilibrium towards the product side.[3]

  • Catalyst: Use a strong acid catalyst like sulfuric acid.[4] The amount should be catalytic, as excessive amounts can promote side reactions.

  • Temperature: Refluxing the mixture increases the reaction rate. However, excessively high temperatures can lead to the dehydration of propanol.[3]

  • Water Removal: Employing a Dean-Stark apparatus to remove water as it is formed is a highly effective method to drive the reaction to completion.[2]

Q3: Are there alternative, "greener" synthesis methods for this compound that produce fewer byproducts?

A3: Yes, enzymatic synthesis is a notable alternative. Using a lipase (B570770), such as Candida antarctica lipase B (CALB), can catalyze the esterification under milder conditions.[11][12] This method avoids the use of strong acids and high temperatures, thereby preventing the formation of dehydration byproducts like di-n-propyl ether and propene.

Q4: What is the best way to purify the crude this compound product?

A4: A standard purification procedure involves the following steps:

  • Neutralization: After the reaction, the mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cinnamic acid.[1]

  • Extraction: The ester is extracted into an organic solvent.

  • Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Column Chromatography or Distillation: For high purity, column chromatography is often used to separate the this compound from any remaining impurities.[1] Distillation under reduced pressure is another option.

Experimental Protocols

Protocol 1: Fischer Esterification of Cinnamic Acid with Propanol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • trans-Cinnamic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, glassware for extraction and drying.

Procedure:

  • In a round-bottom flask, combine trans-cinnamic acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by TLC.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a method for the lipase-catalyzed synthesis of this compound.

Materials:

  • trans-Cinnamic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane (B92381) or a solvent-free system)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor.

Procedure:

  • In a suitable reaction vessel, dissolve trans-cinnamic acid and n-propanol in an organic solvent (or use a solvent-free system with an excess of propanol).

  • Add the immobilized lipase to the mixture.

  • If desired, add molecular sieves to adsorb the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking or stirring for several hours to days. The reaction progress can be monitored by GC or HPLC.

  • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure to yield the this compound product. Further purification, if necessary, can be achieved by column chromatography.

Visualizations

Fischer_Esterification_Byproducts Cinnamic_Acid Cinnamic Acid Propyl_Cinnamate This compound (Desired Product) Cinnamic_Acid->Propyl_Cinnamate Propanol Propanol Propanol->Propyl_Cinnamate Di_n_propyl_Ether Di-n-propyl Ether (Byproduct) Propanol->Di_n_propyl_Ether self-condensation Propene Propene (Byproduct) Propanol->Propene dehydration H2SO4 H₂SO₄ (catalyst) H2SO4->Propyl_Cinnamate heat H2SO4->Di_n_propyl_Ether heat H2SO4->Propene high heat Water Water Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Impurity Identify Impurity (GC-MS, NMR) Start->Identify_Impurity Unreacted_Acid Unreacted Cinnamic Acid Identify_Impurity->Unreacted_Acid Unreacted Acid Ether_Byproduct Di-n-propyl Ether Identify_Impurity->Ether_Byproduct Ether Other_Byproduct Other Byproducts Identify_Impurity->Other_Byproduct Other Optimize_Equilibrium Optimize Equilibrium: - Excess Propanol - Remove Water Unreacted_Acid->Optimize_Equilibrium Adjust_Conditions Adjust Conditions: - Lower Temperature - Less Catalyst Ether_Byproduct->Adjust_Conditions Purification Enhance Purification: - Base Wash - Chromatography Other_Byproduct->Purification End High Purity This compound Optimize_Equilibrium->End Adjust_Conditions->End Purification->End

References

Propyl Cinnamate Synthesis: A Technical Support Center for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of propyl cinnamate (B1238496) is a critical step in various applications. This technical support center provides comprehensive guidance on scaling up the synthesis of this valuable compound, with a focus on troubleshooting common issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing propyl cinnamate?

A1: The most prevalent and industrially viable method for synthesizing this compound is Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of cinnamic acid with n-propanol. It is a cost-effective method that can be adapted for large-scale production.

Q2: How can I drive the reaction equilibrium towards a higher yield of this compound?

A2: Fischer esterification is a reversible reaction. To maximize the yield of this compound, the equilibrium must be shifted towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, an excess of the less expensive reactant, n-propanol, is used.

  • Removing water: The water produced as a byproduct can be removed from the reaction mixture as it forms. On a larger scale, this is commonly done using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene (B28343).

Q3: What are the primary safety concerns when scaling up this compound synthesis?

A3: The primary safety concerns during the scale-up of this compound synthesis, particularly via Fischer esterification, include:

  • Exothermic Reaction: The reaction is exothermic, and heat dissipation becomes a critical challenge in large reactors due to a lower surface-area-to-volume ratio. This can lead to a runaway reaction if not properly managed.

  • Handling of Strong Acids: Strong acid catalysts like sulfuric acid are corrosive and require careful handling and appropriate personal protective equipment (PPE).

  • Flammable Solvents: The use of flammable solvents like n-propanol and toluene necessitates a well-ventilated environment and adherence to fire safety protocols.

Q4: What are the common impurities in the final product, and how can they be minimized?

A4: The most common impurities are unreacted cinnamic acid and residual n-propanol. The presence of unreacted starting materials can be minimized by optimizing reaction conditions to drive the reaction to completion. During the workup, unreacted cinnamic acid can be removed by washing the organic layer with a basic solution, such as sodium bicarbonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction due to equilibrium. - Presence of water in reactants or solvent. - Insufficient catalyst. - Suboptimal reaction temperature.- Use a Dean-Stark trap to remove water. - Increase the excess of n-propanol. - Ensure reactants and solvents are anhydrous. - Optimize catalyst loading (typically 1-5 mol%). - Ensure the reaction is heated to the appropriate reflux temperature.
Dark Brown or Black Reaction Mixture - Side reactions such as polymerization or addition reactions involving the double bond of cinnamic acid. - Local overheating.- Use milder reaction conditions (lower temperature, less harsh acid catalyst). - Ensure efficient stirring to maintain a uniform temperature. - Consider a semi-batch process where one reactant is added gradually to control the exotherm.
Slow or Incomplete Phase Separation During Workup - Emulsion formation, especially during the basic wash.- Add brine (saturated NaCl solution) to break the emulsion. - Allow for a longer separation time in the reactor or separation vessel. - On a large scale, centrifugation can be employed to aid separation.
Product Fails to Meet Purity Specifications - Inefficient removal of unreacted starting materials or catalyst. - Presence of side products.- Optimize the washing steps during workup (e.g., multiple washes with sodium bicarbonate solution). - Consider purification by fractional distillation under vacuum for large quantities. - For very high purity requirements, column chromatography may be necessary, though it is less common for very large-scale production due to cost.
Batch-to-Batch Inconsistency - Variations in raw material quality. - Poor control over reaction parameters (temperature, time, agitation).- Implement stringent quality control for incoming raw materials. - Utilize automated process control systems to ensure consistent reaction conditions. - Maintain detailed batch records to track any deviations.

Data Presentation

Table 1: Comparison of Catalysts for Cinnamate Ester Synthesis
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid75MethanolReflux1 h94[1]
Sulfuric Acid50MethanolReflux1.5 h99[1]
Sulfuric Acid50Methanol (0.45 M)110 (Microwave)2 min97[1]
p-Toluenesulfonic Acid (p-TSA)50Methanol (0.45 M)110 (Microwave)2 min91[1]
Supported Acidic Catalyst5 wt% (of cinnamic acid)MethanolReflux3 h86[1]

Note: The data above is for methyl cinnamate synthesis but provides a useful comparison of catalyst performance in a similar system.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Fischer Esterification with Azeotropic Water Removal

Materials:

  • trans-Cinnamic acid

  • n-Propanol

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Dean-Stark trap

  • Heating/cooling circulator

  • Separatory funnel (or equivalent vessel for large-scale liquid-liquid extraction)

  • Rotary evaporator (for solvent removal)

Procedure:

  • Reactor Setup: Charge the reactor with trans-cinnamic acid, a 3 to 5-fold molar excess of n-propanol, and a volume of toluene sufficient to fill the Dean-Stark trap and provide good mixing.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 1-2 mol% relative to cinnamic acid) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Workup: Transfer the reaction mixture to a suitable vessel for washing.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cinnamic acid. Repeat until the aqueous layer is no longer acidic.

    • Wash the organic layer with brine to help break any emulsions and remove residual water-soluble components.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-propanol.

  • Purification (if necessary): For higher purity, the crude this compound can be purified by vacuum distillation.

Visualizations

Fischer Esterification Workflow for this compound Synthesis

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Cinnamic_Acid Cinnamic Acid Reactor Jacketed Reactor with Stirring Cinnamic_Acid->Reactor n_Propanol n-Propanol (Excess) n_Propanol->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Toluene Toluene (for azeotropic removal) Toluene->Reactor Reflux Heat to Reflux with Dean-Stark Trap Reactor->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Washing Wash with NaHCO3 and Brine Cooling->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Purification Vacuum Distillation (Optional) Concentration->Purification Product This compound Concentration->Product If sufficiently pure Purification->Product Troubleshooting_Low_Yield Start Low Yield of this compound Check_Water Is water being effectively removed? Start->Check_Water Action_Water Implement/Optimize Dean-Stark trap. Use anhydrous reactants/solvents. Check_Water->Action_Water No Check_Excess_Reactant Is an excess of n-propanol being used? Check_Water->Check_Excess_Reactant Yes Final_Check Re-evaluate reaction time and monitor completion. Action_Water->Final_Check Action_Excess_Reactant Increase molar excess of n-propanol (e.g., 3-5 fold). Check_Excess_Reactant->Action_Excess_Reactant No Check_Catalyst Is catalyst loading optimal? Check_Excess_Reactant->Check_Catalyst Yes Action_Excess_Reactant->Final_Check Action_Catalyst Adjust catalyst loading to 1-5 mol%. Consider a different acid catalyst. Check_Catalyst->Action_Catalyst No Check_Temperature Is the reaction at the correct reflux temperature? Check_Catalyst->Check_Temperature Yes Action_Catalyst->Final_Check Action_Temperature Ensure proper heating and insulation of the reactor. Check_Temperature->Action_Temperature No Check_Temperature->Final_Check Yes Action_Temperature->Final_Check

References

Technical Support Center: Overcoming Solubility Challenges of Propyl Cinnamate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing propyl cinnamate (B1238496), its inherent low aqueous solubility presents a significant hurdle in conducting reliable and reproducible biological assays. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through frequently asked questions (FAQs) and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is propyl cinnamate difficult to dissolve in aqueous solutions for my biological assays?

A1: this compound is a hydrophobic molecule, meaning it has a low affinity for water. Its chemical structure is predominantly nonpolar, making it poorly soluble in aqueous environments like cell culture media and buffers. This can lead to precipitation, inaccurate concentrations, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is a powerful organic solvent that can effectively dissolve many hydrophobic compounds. Ethanol is another viable option.[1] It is crucial to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous assay medium.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxicity. However, the optimal concentration can vary depending on the cell line, so it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous media. What can I do?

A4: This is a common issue known as "crashing out." Here are several troubleshooting steps:

  • Slow, Stepwise Dilution: Instead of adding the stock solution directly to your final volume, perform serial dilutions in your assay medium. This gradual decrease in the solvent concentration can help keep the compound in solution.

  • Vortexing During Dilution: Continuously vortex or mix the aqueous medium while adding the stock solution. This rapid dispersion prevents the formation of localized high concentrations of the compound that can trigger precipitation.

  • Pre-warming the Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (typically 37°C) before adding the this compound stock solution. Solubility is often temperature-dependent.

  • Lower the Final Concentration: Your desired experimental concentration may be above the solubility limit of this compound in the final assay medium. Consider testing a range of lower concentrations.

Troubleshooting Guide: Advanced Solubilization Techniques

If the standard methods of preparing a stock solution are insufficient, more advanced techniques can be employed to enhance the solubility of this compound.

Technique Description Advantages Considerations
Co-Solvent Systems Using a mixture of solvents to create the stock solution. A common combination is DMSO and polyethylene (B3416737) glycol (e.g., PEG400).Can significantly increase the amount of compound that stays in solution upon dilution into aqueous media.Requires careful optimization of the co-solvent ratio to ensure it is not toxic to the cells.
Cyclodextrin (B1172386) Inclusion Complexes Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, increasing their apparent water solubility.[2][3]Can significantly improve aqueous solubility without the need for high concentrations of organic solvents.The complex formation might alter the bioavailability of the compound to the cells. The choice of cyclodextrin and the complexation method needs to be optimized.
Nanoemulsions This compound can be formulated into oil-in-water nanoemulsions, which are stable, dispersed systems of oil droplets in an aqueous phase.[4]Can deliver high concentrations of hydrophobic compounds in an aqueous-compatible formulation.Requires specialized equipment and formulation expertise to prepare and characterize the nanoemulsion.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

This protocol outlines the standard method for preparing a working solution of this compound for cell-based assays using a DMSO stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM):

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 100 mM concentration.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (e.g., 100 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution. For example, to achieve a 100 µM final concentration from a 100 mM stock, you can first prepare an intermediate dilution of 1 mM by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed medium.

    • From the 1 mM intermediate solution, add 100 µL to 900 µL of pre-warmed medium to reach the final 100 µM concentration.

    • Gently mix the final solution before adding it to your cells.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Conceptual)

This protocol provides a general outline for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound. The specific cyclodextrin and molar ratios will require optimization.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin in deionized water with stirring to create a saturated or near-saturated solution.

  • Dissolve this compound: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a dry powder of the this compound-cyclodextrin inclusion complex.

  • Solubility Testing: The resulting powder can then be dissolved in aqueous buffers or cell culture media to determine its enhanced solubility.

Data Summary

While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table summarizes the known qualitative solubility information.

Solvent Solubility Reference
WaterInsoluble[1][5]
EthanolMiscible/Soluble[1][5]
OilsSoluble[1]
DMSOSoluble (used for stock solutions)General laboratory practice

Visualizing Experimental Logic and Pathways

Experimental Workflow for Assessing Anticancer Activity

The following workflow illustrates a typical experimental design to evaluate the anticancer effects of this compound, taking into account its solubility challenges.

G cluster_prep Solution Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare High-Concentration This compound Stock (e.g., 100 mM in DMSO) prep_working Prepare Serial Dilutions in Pre-warmed Media (e.g., 1-100 µM) prep_stock->prep_working Dilute slowly with vortexing treatment Treat Cells with This compound Working Solutions prep_working->treatment cell_culture Seed Cancer Cells (e.g., MCF-7, MDA-MB-231) cell_culture->treatment viability MTT/MTS Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis ic50 Calculate IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: Workflow for preparing this compound solutions and assessing in vitro anticancer activity.

Potential Signaling Pathway for Alkyl Cinnamate-Induced Apoptosis

Based on studies of related alkyl cinnamates, a potential signaling pathway for this compound-induced apoptosis in cancer cells involves the activation of Protein Kinase C (PKC) and the mitochondrial pathway.

G propyl_cinnamate This compound pkc Protein Kinase C (PKC) Activation & Translocation propyl_cinnamate->pkc mitochondria Mitochondrial Membrane Potential Disruption pkc->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

Propyl Cinnamate vs. Ethyl Cinnamate: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Cinnamic acid and its derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties. Among these, propyl cinnamate (B1238496) and ethyl cinnamate have garnered attention for their potential therapeutic applications. This guide provides an objective comparison of the antimicrobial activity of propyl cinnamate and ethyl cinnamate, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Data Summary: Antimicrobial Potency

The antimicrobial efficacy of this compound and ethyl cinnamate is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values for this compound and ethyl cinnamate against a range of fungal and bacterial pathogens, as reported in peer-reviewed studies.

MicroorganismThis compound MIC (µM)Ethyl Cinnamate MIC (µM)Reference
Fungi
Candida albicans672.83726.36[1][2]
Candida tropicalis672.83726.36[1][2]
Candida glabrata672.83726.36[1][2]
Aspergillus niger4361[3]
Bacteria
Staphylococcus aureus301252[3]
Bacillus subtilis203203[3]
Escherichia coli203203[3]

Key Observation: The data suggests that the antimicrobial activity of these cinnamate esters is influenced by the length of the alkyl chain. In general, an increase in the carbon chain length from ethyl to propyl appears to enhance antifungal activity, as evidenced by the lower MIC values of this compound against Candida species and Aspergillus niger.[1][2][3] Conversely, against the tested bacterial strains, the activity appears to be comparable or slightly favors ethyl cinnamate in the case of Staphylococcus aureus.[3] This highlights the importance of considering the target microorganism when evaluating the potential of these compounds.

Mechanism of Action

The antimicrobial mechanism of cinnamate esters is believed to involve direct interaction with microbial cell structures. For fungi, it has been proposed that compounds like this compound interact with ergosterol, a key component of the fungal plasma membrane, as well as with the cell wall.[1][2][4] This interaction can disrupt membrane integrity and vital cellular processes, ultimately leading to cell death. The increased lipophilicity of longer-chain esters, such as this compound, may facilitate their passage through the lipid-rich cell membranes of microorganisms, contributing to their enhanced activity.[2][4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing antimicrobial activity. The broth microdilution method is a commonly employed and standardized technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Microbial Inoculum:

  • Pure cultures of the test microorganisms (bacteria or fungi) are grown on appropriate agar (B569324) plates.

  • Colonies are then transferred to a sterile broth medium and incubated to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • This standardized suspension is further diluted to obtain the final inoculum concentration for the assay.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and ethyl cinnamate are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of twofold serial dilutions of each compound are prepared in a 96-well microtiter plate using a suitable broth medium. This creates a gradient of compound concentrations.

3. Inoculation and Incubation:

  • A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

  • Positive (microorganisms in broth without any compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism being tested.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Experimental Workflow

The following diagram illustrates the general workflow for comparing the antimicrobial activity of this compound and ethyl cinnamate.

G A Microorganism Culture (Bacteria/Fungi) D Inoculation with Microorganism A->D B Stock Solutions (Propyl & Ethyl Cinnamate) C Serial Dilution in 96-Well Plates B->C C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G H Compare Antimicrobial Activity G->H

Caption: Workflow for comparing antimicrobial activity.

References

The Efficacy of Alkyl Cinnamate Esters: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is continuous. Among the vast landscape of natural and synthetic compounds, alkyl cinnamate (B1238496) esters have emerged as a promising class with diverse biological activities. This guide provides a comparative analysis of the efficacy of different alkyl cinnamate esters, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Alkyl cinnamate esters, derivatives of cinnamic acid, have demonstrated a wide range of pharmacological effects, including antioxidant, antimicrobial, and anticancer activities.[1][2][3] The lipophilicity of these esters, which can be modulated by altering the length of the alkyl chain, plays a crucial role in their biological efficacy, often enhancing their ability to penetrate cellular membranes.[1][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on their performance.

Comparative Efficacy Data

The biological activity of alkyl cinnamate esters is significantly influenced by the structure of the parent cinnamic acid and the length of the alkyl ester chain. The following tables summarize the quantitative efficacy of various esters in anticancer, antimicrobial, and antioxidant assays.

Anticancer Activity

The cytotoxic effects of alkyl cinnamate esters have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

CompoundCancer Cell LineIC50 (µM)Reference
Tetradecyl p-coumarate (1c)MOLT-4 (human lymphoblastic leukemia)0.123 ± 0.012[5]
Hexadecyl p-coumarate (1d)MOLT-4 (human lymphoblastic leukemia)0.301 ± 0.069[5]
Tetradecyl caffeate (4c)MOLT-4 (human lymphoblastic leukemia)1.0 ± 0.1[5]
Methyl caffeate (10)MCF-7 (breast cancer)0.62[1]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12)HCT-116 (colon carcinoma)16.2[6]
2-isopropyl-5-methylphenyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate (18)HCT-116 (colon carcinoma)15.38[6]
(E)-5-isopropyl-2-methylphenyl-cinnamate (DM1)--[7]
PKC agonist DM-2-8MDAMB-231 (breast cancer)4.13 ± 0.27 µg/mL[8]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Long-chain alkyl esters of p-coumaric acid, such as tetradecyl and hexadecyl p-coumarate, have shown potent and selective activity against MOLT-4 leukemia cells.[5] Notably, these esters were found to be significantly more potent than the conventional chemotherapy drugs doxorubicin (B1662922) and cisplatin (B142131) against drug-resistant uterine sarcoma cells.[5]

Antimicrobial Activity

Alkyl cinnamate esters also exhibit a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is used to quantify this effect.

CompoundMicroorganismMIC (µM)Reference
Methyl CinnamateStaphylococcus aureus789.19[9]
Ethyl CinnamateStaphylococcus aureus726.36[9]
Propyl CinnamateStaphylococcus aureus672.83[9]
Butyl CinnamateStaphylococcus aureus626.62[9]
Decyl CinnamateStaphylococcus aureus550.96[9]
Benzyl CinnamateStaphylococcus aureus537.81[9]
Butyl CinnamateCandida albicans626.62[9]
Methyl CinnamateCandida glabrata1578.16[9]

A clear trend is observed in the antibacterial activity against Staphylococcus aureus, where potency increases with the length of the straight-chain alkyl group, suggesting that enhanced lipophilicity improves passage through the bacterial cell membrane.[9] Butyl cinnamate was found to be the most potent among the tested straight-chain esters against several Candida species.[9]

Antioxidant Activity

The antioxidant capacity of hydroxycinnamic acid esters is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of these compounds.

CompoundAntioxidant AssayActivityReference
Caffeic acid esters (C1-C20)DPPH & ABTSHigher than caffeic acid in emulsion systems[1]
Long-chain alkyl caffeic esters (C14, C16, C18)DPPH & ABTSHigher than sinapic and ferulic esters[1]
Octyl sinapate, octyl caffeate, octyl ferulateDPPH & ABTSLower than parent hydroxycinnamic acids[1]
Alkyl caffeate esters (methyl, ethyl, propyl, butyl)DPPHSlightly lower IC50 than caffeic acid[10]
Alkyl ferulate esters (methyl, ethyl, propyl, butyl)DPPHHigher IC50 (less active) than ferulic acid[10]

The antioxidant activity of alkyl hydroxycinnamates is influenced by the substitution pattern on the aromatic ring and the nature of the ester side chain.[1] Esters of caffeic acid generally exhibit the highest antioxidant activity, followed by sinapic and ferulic esters.[1][11] While esterification can sometimes reduce radical scavenging activity in certain assays compared to the parent acid, it can enhance performance in emulsion systems, which is relevant for applications in food preservation and cosmetics.[1]

Experimental Methodologies and Mechanisms of Action

A deeper understanding of the experimental protocols and the underlying mechanisms of action is crucial for evaluating the therapeutic potential of these compounds.

Synthesis of Alkyl Cinnamate Esters

A common method for synthesizing alkyl cinnamate esters is through Steglich esterification. This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(N,N'-dimethylamino)pyridine (DMAP) as a catalyst to facilitate the esterification of a cinnamic acid derivative with an alcohol.[6]

Steglich_Esterification cinnamic_acid Cinnamic Acid Derivative o_acylisourea O-acylisourea intermediate cinnamic_acid->o_acylisourea + DCC, DMAP alcohol Alkyl Alcohol alcohol->o_acylisourea dcc DCC dmap DMAP ester Alkyl Cinnamate Ester o_acylisourea->ester dcu Dicyclohexylurea (precipitate) o_acylisourea->dcu

Steglich Esterification Workflow
Anticancer Activity Assessment (MTT Assay)

The cytotoxic activity of alkyl cinnamates against cancer cells is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][8] This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of alkyl cinnamate esters start->treatment incubation Incubate for a specified period (e.g., 24-72h) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan formazan_formation->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement ic50 Calculate IC50 value measurement->ic50

MTT Assay Workflow for Cytotoxicity
Mechanism of Anticancer Action: Induction of Apoptosis

Several studies indicate that the anticancer activity of alkyl cinnamate esters is mediated through the induction of apoptosis, or programmed cell death.[5][8] One proposed mechanism involves the activation of the mitochondrial pathway of apoptosis.[8] This can be initiated by the translocation of Protein Kinase C (PKC), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are proteases that execute apoptosis.[8]

Apoptosis_Signaling_Pathway alkyl_cinnamate Alkyl Cinnamate Ester pkc PKC Translocation alkyl_cinnamate->pkc mitochondria Mitochondria pkc->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial Apoptosis Pathway
Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of antimicrobial agents is typically determined using the broth microdilution method. This involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

Broth_Microdilution_Workflow start Prepare serial dilutions of alkyl cinnamate esters in broth inoculation Inoculate with a standardized microbial suspension start->inoculation incubation Incubate under appropriate conditions (e.g., 37°C for 24h) inoculation->incubation observation Visually inspect for microbial growth (turbidity) incubation->observation mic Determine MIC (lowest concentration with no visible growth) observation->mic

Broth Microdilution for MIC Determination
Antioxidant Capacity Assessment (DPPH Assay)

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging ability of compounds. DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The change in absorbance is measured to determine the scavenging activity.

DPPH_Assay_Workflow start Prepare solutions of alkyl cinnamate esters at various concentrations reaction Mix ester solutions with a DPPH solution start->reaction incubation Incubate in the dark at room temperature reaction->incubation measurement Measure the absorbance at a specific wavelength (e.g., 517 nm) incubation->measurement calculation Calculate the percentage of DPPH scavenging activity measurement->calculation

DPPH Radical Scavenging Assay

Conclusion

The comparative analysis of alkyl cinnamate esters reveals a class of compounds with significant and tunable biological activities. The length of the alkyl chain and the substitution pattern on the aromatic ring are critical determinants of their anticancer, antimicrobial, and antioxidant efficacy. The data presented herein, along with the outlined experimental methodologies and mechanistic pathways, provide a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these esters could lead to the development of novel and effective therapeutic agents.

References

Propyl Cinnamate: A Comparative Guide to its Antifungal Effects Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antifungal properties of propyl cinnamate (B1238496) against various Candida species, presenting a comparative overview with established antifungal agents. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Executive Summary

Propyl cinnamate, a cinnamic acid ester, has demonstrated notable in vitro antifungal activity against several clinically relevant Candida species. Possessing a fungicidal mode of action, its primary targets are believed to be the fungal cell membrane, through interference with ergosterol (B1671047) biosynthesis, and the cell wall. This dual mechanism of action presents a promising avenue for the development of new antifungal therapies, particularly in the context of emerging resistance to conventional drugs. This guide synthesizes available data on its efficacy and provides the necessary experimental context for its evaluation.

Comparative Antifungal Efficacy

This compound has been evaluated for its antifungal activity against various Candida species. The following tables summarize its in vitro efficacy, primarily determined by Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, in comparison to standard antifungal drugs.

Table 1: In Vitro Antifungal Activity of this compound Against Candida Species

Candida SpeciesThis compound MIC (µM)This compound MFC/MIC RatioReference
Candida albicans672.83≤ 4[1]
Candida tropicalis672.83≤ 4[1]
Candida glabrata672.83≤ 4[1]
Candida kruseiData Not AvailableData Not Available
Candida parapsilosisData Not AvailableData Not Available
Candida aurisData Not AvailableData Not Available

Note: A lower MIC value indicates greater potency. An MFC/MIC ratio of ≤ 4 is indicative of fungicidal activity.

Table 2: Mechanism of Action and MIC Ranges of Standard Antifungal Drugs Against Candida Species

Antifungal ClassMechanism of ActionCommon ExamplesGeneral MIC Range (µg/mL) for Susceptible Isolates
Polyenes Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.Amphotericin B0.25 - 1
Azoles Inhibits lanosterol (B1674476) 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.Fluconazole, Itraconazole0.125 - 8
Echinocandins Inhibits (1,3)-β-D-glucan synthase, disrupting the integrity of the fungal cell wall.Caspofungin, Micafungin0.015 - 2

Proposed Mechanism of Action of this compound

Current research suggests that this compound exerts its antifungal effect through a multi-targeted approach, primarily involving the disruption of the fungal cell membrane and cell wall.

  • Inhibition of Ergosterol Biosynthesis: Similar to other cinnamic acid derivatives, this compound is believed to interfere with the ergosterol biosynthetic pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane fluidity, altered permeability, and ultimately, cell death.

  • Cell Wall Disruption: Evidence also points to a direct interaction of this compound with the fungal cell wall.[1] This interaction can compromise the structural integrity of the cell wall, making the fungus more susceptible to osmotic stress and leading to cell lysis.

This dual assault on the cell membrane and cell wall likely triggers a cellular stress response in Candida, activating signaling pathways such as the Cell Wall Integrity (CWI) pathway in an attempt to repair the damage.

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Signaling Cascade (Cell Wall Integrity Pathway) cluster_3 Fungal Cell Fate This compound This compound Ergosterol Biosynthesis Inhibition Ergosterol Biosynthesis Inhibition This compound->Ergosterol Biosynthesis Inhibition Cell Wall Disruption Cell Wall Disruption This compound->Cell Wall Disruption Membrane Stress Membrane Stress Ergosterol Biosynthesis Inhibition->Membrane Stress Cell Wall Damage Cell Wall Damage Cell Wall Disruption->Cell Wall Damage PKC1 PKC1 Membrane Stress->PKC1 Fungicidal Effect Fungicidal Effect Membrane Stress->Fungicidal Effect Cell Wall Damage->PKC1 MAPK Cascade (Bck1, Mkk1/2, Mkc1) MAPK Cascade (Bck1, Mkk1/2, Mkc1) PKC1->MAPK Cascade (Bck1, Mkk1/2, Mkc1) Transcription Factors (e.g., Rlm1) Transcription Factors (e.g., Rlm1) MAPK Cascade (Bck1, Mkk1/2, Mkc1)->Transcription Factors (e.g., Rlm1) Cell Wall Repair Genes Cell Wall Repair Genes Transcription Factors (e.g., Rlm1)->Cell Wall Repair Genes Cell Wall Repair Genes->Fungicidal Effect Insufficient Repair

Caption: Proposed mechanism of action for this compound against Candida species.

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal agents against Candida species, based on established methodologies.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

a. Materials:

  • Candida isolates

  • This compound and control antifungal agents

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

b. Inoculum Preparation:

  • Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

  • Harvest several colonies and suspend in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

c. Plate Preparation and Inoculation:

  • Prepare a stock solution of this compound in DMSO and then dilute in RPMI-1640 to twice the highest concentration to be tested.

  • Add 100 µL of RPMI-1640 to wells 2-12 of the microtiter plate.

  • Add 200 µL of the diluted this compound solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Add 100 µL of the standardized inoculum to wells 1-11.

d. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or spectrophotometrically.

G Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Prepare Drug Dilutions Prepare Drug Dilutions Prepare Inoculum->Prepare Drug Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Drug Dilutions->Inoculate Microtiter Plate Incubate (35°C, 24-48h) Incubate (35°C, 24-48h) Inoculate Microtiter Plate->Incubate (35°C, 24-48h) Read MIC Read MIC Incubate (35°C, 24-48h)->Read MIC End End Read MIC->End

Caption: Experimental workflow for MIC determination.

Minimum Fungicidal Concentration (MFC) Determination

a. Procedure:

  • Following MIC determination, select the wells showing no visible growth and the first well showing growth (growth control).

  • Mix the contents of each selected well thoroughly.

  • Aspirate a 100 µL aliquot from each well and spread-plate onto separate SDA plates.

  • Incubate the plates at 35°C for 48 hours.

b. Reading:

  • Count the number of colonies on each plate.

  • The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

G Start Start Perform MIC Assay Perform MIC Assay Start->Perform MIC Assay Select Wells (No Growth) Select Wells (No Growth) Perform MIC Assay->Select Wells (No Growth) Subculture on Agar Plates Subculture on Agar Plates Select Wells (No Growth)->Subculture on Agar Plates Incubate (35°C, 48h) Incubate (35°C, 48h) Subculture on Agar Plates->Incubate (35°C, 48h) Count Colonies and Determine MFC Count Colonies and Determine MFC Incubate (35°C, 48h)->Count Colonies and Determine MFC End End Count Colonies and Determine MFC->End

Caption: Experimental workflow for MFC determination.

Conclusion and Future Directions

This compound demonstrates consistent fungicidal activity against common Candida species, with a mechanism of action that targets both the cell membrane and cell wall. This dual-target approach is advantageous in the context of rising antifungal resistance. However, a significant data gap exists regarding its efficacy against clinically important species such as C. krusei, C. parapsilosis, and the multidrug-resistant C. auris.

Future research should prioritize:

  • Broad-spectrum Efficacy Studies: Evaluating the MIC and MFC of this compound against a wider panel of clinical Candida isolates, including resistant strains.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular interactions with ergosterol biosynthesis enzymes and cell wall components.

  • In Vivo Studies: Assessing the efficacy and toxicity of this compound in animal models of candidiasis.

  • Synergy Studies: Investigating the potential for synergistic effects when combined with existing antifungal drugs.

Addressing these research areas will be crucial in determining the potential of this compound as a viable candidate for the development of new antifungal therapies.

References

A Comparative Guide to Synthetic and Natural Propyl Cinnamate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and natural sources of a compound is paramount. This guide provides a detailed comparison of the properties of synthetic versus natural propyl cinnamate (B1238496), supported by experimental data and protocols to aid in the selection of the appropriate material for research and development.

Propyl cinnamate, an ester of propyl alcohol and cinnamic acid, is a versatile compound utilized in flavors, fragrances, and as a potential therapeutic agent. While the molecular structure remains the same regardless of its origin, the pathway to its production—either through chemical synthesis or extraction from natural sources—can significantly influence its purity, impurity profile, and ultimately its biological activity.

Physicochemical and Spectroscopic Properties

Synthetic this compound, produced through the esterification of cinnamic acid and propanol, is typically a high-purity product.[1][2] Its physicochemical properties are well-documented and serve as a benchmark for the pure compound. Natural this compound has been identified in plants such as Artemisia salsoloides.[3] However, when obtained from a natural source, it is often part of a complex mixture of other plant metabolites. This distinction is critical as the presence of these other compounds can influence its properties and biological effects.

Table 1: Physicochemical Properties of this compound

PropertySynthetic this compoundNatural this compound
Appearance Colorless viscous liquidVariable, typically part of an essential oil with a color characteristic of the source plant.
Odor Sweet, slightly floral, peach-apricot, wine-like[1]Complex aroma influenced by other volatile compounds from the plant source.
CAS Number 7778-83-8[3]7778-83-8[3]
Molecular Formula C₁₂H₁₄O₂[3]C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]190.24 g/mol [3]
Boiling Point 282-284 °C[1]Not applicable for the natural extract as a whole.
Density ~1.030-1.040 g/cm³[3]Variable depending on the composition of the essential oil.
Refractive Index ~1.547-1.553[3]Variable depending on the composition of the essential oil.
Solubility Insoluble in water; soluble in oils and ethanol.[3]Generally soluble in organic solvents, but overall solubility depends on the extract's composition.

Table 2: Spectroscopic Data for this compound (Typical for Synthetic)

TechniqueKey Data Points
¹H NMR Chemical shifts (δ) for protons of the propyl group, vinyl group, and phenyl group.
¹³C NMR Chemical shifts (δ) for carbons of the propyl group, carbonyl group, vinyl group, and phenyl group.
IR Spectroscopy Characteristic peaks for C=O (ester), C=C (alkene), and aromatic C-H bonds.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 190, with characteristic fragmentation patterns.[3]

Purity and Impurity Profile

The source of this compound is a primary determinant of its purity and the nature of any accompanying impurities.

  • Synthetic this compound: Commercially available synthetic this compound generally has a high purity, often exceeding 98%. Potential impurities are typically related to the synthesis process and may include unreacted starting materials like cinnamic acid and propanol, or by-products from side reactions.

  • Natural this compound: As it is a component of a natural extract, "impurities" in this context refer to the myriad of other phytochemicals present in the source plant. For instance, the essential oil of Artemisia species contains a diverse array of terpenes, flavonoids, and other phenolic compounds.[4][5] These co-occurring molecules can have synergistic, antagonistic, or independent biological effects. The exact composition of the natural extract can vary significantly based on the plant's genetics, growing conditions, and extraction method.

Biological Activity: A Comparative Overview

Cinnamic acid and its esters, including this compound, have garnered attention for their antimicrobial and anti-inflammatory properties. The distinction between synthetic and natural sources becomes particularly relevant when evaluating these biological activities.

Table 3: Comparison of Biological Activities

Biological ActivitySynthetic this compoundNatural this compound (in extract)
Antimicrobial Exhibits activity against various bacteria and fungi. The pure compound allows for the determination of specific Minimum Inhibitory Concentrations (MICs).The overall antimicrobial effect of the extract may be due to the synergistic action of this compound and other phytochemicals. The MIC of the extract as a whole will be different from that of pure this compound.
Anti-inflammatory Demonstrates anti-inflammatory effects by modulating key signaling pathways.The anti-inflammatory activity of the natural extract can be a composite effect of multiple components, potentially leading to a broader or different spectrum of activity.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the broth to achieve a range of desired concentrations.[8]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[9]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[11]

  • Nitrite (B80452) Quantification (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a short incubation period, measure the absorbance at approximately 540 nm. The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[12][13][14]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamate derivatives can inhibit this pathway at various points, including the inhibition of IκB phosphorylation and degradation.[15][16][17]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Translocates & Activates NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus Propyl_Cinnamate This compound Propyl_Cinnamate->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. They typically consist of a three-tiered kinase module (MAPKKK, MAPKK, MAPK) that relays extracellular signals to intracellular targets. The activation of MAPKs, such as p38 and JNK, by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Cinnamic acid derivatives have been shown to interfere with the phosphorylation and activation of kinases within this pathway.[18][19]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Propyl_Cinnamate This compound Propyl_Cinnamate->MAPKK Inhibits

MAPK Signaling Pathway Modulation by this compound.

Conclusion

The choice between synthetic and natural this compound depends heavily on the specific application. For studies requiring a high-purity, well-characterized compound to investigate specific molecular interactions and dose-response relationships, synthetic this compound is the superior choice. Its known purity and predictable properties ensure reproducibility.

Conversely, for research exploring the potential of multi-component botanical preparations or for applications where the synergistic effects of a natural extract are of interest, natural sources of this compound are more relevant. However, researchers must be prepared for the inherent variability and complexity of such materials, necessitating thorough characterization of each batch of the natural extract.

This guide provides a foundational understanding to aid in the informed selection and use of this compound in a research setting.

References

A Comparative Analysis of the Physical Properties of Propyl Cinnamite and Isopropyl Cinnamite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of isomeric compounds is fundamental. Propyl cinnamate (B1238496) and isopropyl cinnamate, both esters of cinnamic acid, share the same molecular formula (C₁₂H₁₄O₂) and molecular weight (190.24 g/mol ), yet their structural differences as constitutional isomers lead to distinct physical characteristics. This guide provides a detailed comparison of their key physical properties, supported by established experimental methodologies.

Executive Summary

This compound and isothis compound are colorless, viscous liquids with characteristic sweet, fruity, or balsamic odors. While both are insoluble in water and soluble in organic solvents like ethanol (B145695) and oils, their melting points, boiling points, densities, and refractive indices show slight but significant variations.[1][2][3][4] These differences, arising from the branching in the isopropyl group versus the straight chain of the propyl group, can influence their behavior in various applications, from fragrance formulations to reaction kinetics.

Comparative Data of Physical Properties

The table below summarizes the key physical properties of this compound and isothis compound, compiled from various sources. It is important to note that some reported values are ranges, reflecting potential variations in experimental conditions and purity.

Physical PropertyThis compoundIsothis compound
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol 190.24 g/mol
Appearance Colorless viscous liquidColorless viscous liquid
Odor Sweet, slightly floralBalsamic, sweet, dry amber-like
Melting Point 12-13 °C39 °C
Boiling Point 282-284 °C @ 760 mmHg261-273 °C @ 760 mmHg
Density 1.025-1.040 g/cm³1.020-1.032 g/cm³ @ 20-25°C
Refractive Index 1.547-1.5531.541-1.548 @ 20°C
Solubility in Water Insoluble (68.97 mg/L @ 25°C est.)Insoluble (79.69 mg/L @ 25°C est.)
Solubility in Organics Soluble in oils, miscible in ethanolSoluble in oils, miscible in ethanol

Note: The presented data is a synthesis of information from multiple sources and may represent ranges or typical values.

Structural Isomerism: A Visual Comparison

The fundamental difference between this compound and isothis compound lies in the structure of the alkyl group attached to the carboxylate. This seemingly minor variation in branching is the primary determinant of their differing physical properties.

G cluster_propyl This compound cluster_isopropyl Isothis compound p_structure C₆H₅CH=CHCOOCH₂CH₂CH₃ i_structure C₆H₅CH=CHCOOCH(CH₃)₂ Comparison Structural Comparison Propyl n-propyl group (Straight Chain) Comparison->Propyl leads to Isopropyl Isopropyl group (Branched Chain) Comparison->Isopropyl leads to Propyl->p_structure Isopropyl->i_structure G start Start: Isomeric Compounds structure Identify Structural Difference (Propyl vs. Isopropyl) start->structure hypothesis Hypothesize Effect on Intermolecular Forces structure->hypothesis select_properties Select Key Physical Properties for Comparison (MP, BP, Density, etc.) hypothesis->select_properties exp_design Design/Select Experimental Protocols select_properties->exp_design data_collection Collect/Compile Experimental Data exp_design->data_collection data_analysis Analyze and Compare Data data_collection->data_analysis conclusion Draw Conclusions on Structure-Property Relationship data_analysis->conclusion

References

Assessing the Potential Cross-Reactivity of Propyl Cinnamate in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl cinnamate (B1238496), an ester of cinnamic acid, is a compound with recognized antimicrobial properties. However, like many small molecules, its chemical structure raises the possibility of cross-reactivity and interference in a variety of biological and biochemical assays. This guide provides an objective comparison of propyl cinnamate's performance with other alternatives, supported by available data, and outlines detailed experimental protocols to assess its potential for non-specific interactions. Understanding and identifying such off-target effects is crucial for the accurate interpretation of experimental results and for avoiding the costly pursuit of false positives in drug discovery pipelines.

Data Presentation: Comparative Antimicrobial Activity of Cinnamate Esters

While direct comparative data on this compound's cross-reactivity in a broad range of assays is limited, we can compare its intended biological activity against structurally similar compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) of various cinnamate esters against a panel of microorganisms, providing a baseline for comparing their relative potencies.

CompoundC. albicans (MIC, µM)C. tropicalis (MIC, µM)C. glabrata (MIC, µM)S. aureus (MIC, µM)S. epidermidis (MIC, µM)P. aeruginosa (MIC, µM)
This compound 672.83672.83672.83672.83672.83672.83
Methyl cinnamate789.19789.19789.19>789.19>789.19>789.19
Ethyl cinnamate726.36726.36726.36>726.36>726.36>726.36
Butyl cinnamate626.62626.62626.62626.62626.62626.62
Isothis compound672.83672.83672.83>672.83>672.83>672.83

Potential for Assay Interference: Pan-Assay Interference Compounds (PAINS)

This compound contains structural motifs, such as a phenolic component and an α,β-unsaturated carbonyl group, that are often associated with Pan-Assay Interference Compounds (PAINS). PAINS are molecules that tend to show activity in multiple, unrelated assays through non-specific mechanisms, leading to a high rate of false positives in high-throughput screening (HTS) campaigns.[1][2] Common mechanisms of interference include compound aggregation, redox activity, and covalent modification of proteins.[3][4] Therefore, it is essential to perform counter-screens to rule out these possibilities when evaluating the activity of this compound or similar molecules.

Experimental Protocols

To rigorously assess the potential for cross-reactivity and non-specific effects of this compound, a series of validation assays should be performed.

Protocol 1: Assessing Compound Aggregation using Detergent

Objective: To determine if the observed activity of this compound is due to the formation of colloidal aggregates that non-specifically inhibit enzymes.

Methodology:

  • Primary Assay: Perform the primary biochemical or cell-based assay with a dose-response of this compound to establish the IC50 or EC50.

  • Detergent Counter-Screen: Repeat the primary assay with the same dose-response of this compound, but with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer.

  • Data Analysis: Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50/EC50 or a complete loss of activity in the presence of the detergent suggests that the compound's activity is likely due to aggregation.[5]

Protocol 2: Evaluating Fluorescence Interference

Objective: To determine if this compound interferes with fluorescence-based assays through autofluorescence or quenching.

Methodology:

  • Autofluorescence Measurement: Prepare serial dilutions of this compound in the assay buffer. In a microplate reader, measure the fluorescence at the same excitation and emission wavelengths used in the primary assay. An increase in fluorescence intensity with increasing compound concentration indicates autofluorescence.

  • Fluorescence Quenching Assay: Prepare a solution of the fluorophore used in the assay (e.g., a fluorescent substrate or product) at a fixed concentration. Add serial dilutions of this compound to this solution and measure the fluorescence. A decrease in fluorescence intensity with increasing this compound concentration suggests fluorescence quenching.[1]

Protocol 3: Time-Dependent Inhibition Assay for Covalent Modification

Objective: To assess if this compound acts as an irreversible or slowly reversible inhibitor, potentially through covalent modification of the target protein.

Methodology:

  • Pre-incubation: Pre-incubate the target enzyme with this compound at various concentrations for different periods (e.g., 0, 15, 30, 60 minutes) before initiating the enzymatic reaction by adding the substrate.

  • Activity Measurement: Measure the enzyme activity at each pre-incubation time point.

  • Data Analysis: A time-dependent decrease in enzyme activity that is not observed in the absence of pre-incubation suggests irreversible or slowly reversible inhibition, which may be indicative of covalent modification.[3]

Protocol 4: Orthogonal Assay Validation

Objective: To confirm the biological activity of this compound using a secondary assay with a different detection method or technology.

Methodology:

  • Primary Assay Hit Confirmation: Confirm the activity of this compound in the primary assay.

  • Orthogonal Assay: Test the activity of this compound in an orthogonal assay that measures the same biological endpoint but relies on a different detection principle (e.g., if the primary assay is fluorescence-based, use a luminescence-based or label-free method for the orthogonal assay).[6][7]

  • Data Analysis: Genuine activity should be observed in both the primary and orthogonal assays. A lack of activity in the orthogonal assay suggests that the results from the primary assay may be an artifact of the specific assay technology.

Mandatory Visualizations

experimental_workflow cluster_screening Primary High-Throughput Screen cluster_validation Hit Validation Cascade cluster_outcome Outcome primary_screen Primary Assay (e.g., Fluorescence-based) aggregation Aggregation Assay (with Detergent) primary_screen->aggregation Test for non-specific inhibition fluorescence Fluorescence Interference (Autofluorescence & Quenching) primary_screen->fluorescence Rule out assay artifacts covalent Time-Dependent Inhibition Assay aggregation->covalent fluorescence->covalent orthogonal Orthogonal Assay (e.g., Luminescence-based) covalent->orthogonal Confirm on-target effect confirmed_hit Confirmed Hit orthogonal->confirmed_hit Activity Confirmed false_positive False Positive orthogonal->false_positive Activity Not Confirmed

Caption: A logical workflow for the validation of hits from a primary high-throughput screen.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS ikk IKK Complex stimulus->ikk activates ikb_nfkb IκB-NF-κB Complex ikb_p P-IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb releases ikk->ikb_nfkb phosphorylates IκB ikb_p->ikb_nfkb ubiquitination & degradation nfkb_nuc NF-κB nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds to gene_transcription Gene Transcription dna->gene_transcription initiates propyl_cinnamate This compound (Potential Interference) propyl_cinnamate->ikk Potential Inhibition?

Caption: Potential interference of this compound with the NF-κB signaling pathway.

References

The Ester Edge: A Comparative Guide to the Structure-Activity Relationship of Alkyl Cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced world of alkyl cinnamates reveals how subtle changes in their chemical structure can dramatically influence their biological prowess. This guide offers a comparative analysis of their structure-activity relationships across anticancer, antimicrobial, and antioxidant domains, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Alkyl cinnamates, esters derived from cinnamic acid, are a class of compounds that have garnered significant attention in the scientific community for their diverse pharmacological activities. The versatility of their core structure—a phenyl ring attached to an acrylic acid ester—allows for extensive chemical modifications, primarily through alterations of the alkyl chain and substitutions on the aromatic ring. These modifications have profound effects on their biological efficacy, a concept central to structure-activity relationship (SAR) studies. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer Activity: A Tale of Chain Length and Lipophilicity

Several studies have demonstrated the potential of alkyl cinnamates as anticancer agents, with their mechanism often linked to the induction of apoptosis through various cellular pathways.[1] A key determinant of their anticancer activity is the nature of the alkyl ester group, which modulates the compound's lipophilicity and, consequently, its ability to traverse cellular membranes.

A study on the anticancer activity of a series of alkyl cinnamates against breast cancer cells revealed that the length of the alkyl chain plays a crucial role.[1] For instance, a specific derivative, DM-2-8, exhibited potent anticancer activity with an IC50 of 4.13 µg/mL.[1] The pro-apoptotic action of these compounds involves the translocation of Protein Kinase C (PKC), perturbation of the mitochondrial membrane potential, and the subsequent release of cytochrome c, leading to the activation of caspases-9 and -3.[1]

Table 1: Anticancer Activity of Select Alkyl Cinnamates against MDAMB-231 Breast Cancer Cells [1]

CompoundAlkyl GroupIC50 (µg/mL)
DM-2-3Not Specified in SnippetApoptosis-inducing
DM-2-4Not Specified in SnippetApoptosis-inducing
DM-2-8 Not Specified in Snippet 4.13 ± 0.27

Note: Specific alkyl groups for DM-2-3 and DM-2-4 were not detailed in the provided search results.

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of alkyl cinnamates is commonly assessed using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Breast cancer cells (e.g., MDAMB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the alkyl cinnamate (B1238496) derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Below is a diagram illustrating the logical relationship in the structure-activity of alkyl cinnamates concerning their anticancer properties.

SAR_Anticancer SAR of Alkyl Cinnamates: Anticancer Activity cluster_structure Chemical Structure cluster_activity Biological Activity Alkyl_Cinnamate Alkyl Cinnamate Scaffold Alkyl_Chain Alkyl Chain Length (Lipophilicity) Membrane_Permeability Cell Membrane Permeability Alkyl_Chain->Membrane_Permeability influences Phenyl_Ring_Substituents Phenyl Ring Substituents (Electronic & Steric Effects) PKC_Translocation PKC Translocation Phenyl_Ring_Substituents->PKC_Translocation modulates Membrane_Permeability->PKC_Translocation Mitochondrial_Apoptosis Mitochondrial Apoptosis PKC_Translocation->Mitochondrial_Apoptosis Anticancer_Efficacy Anticancer Efficacy Mitochondrial_Apoptosis->Anticancer_Efficacy

Caption: Structure-activity relationship of alkyl cinnamates in anticancer activity.

Antimicrobial Activity: The Impact of Esterification and Substitution

The esterification of cinnamic acid and the introduction of various substituents on the phenyl ring have been shown to significantly enhance its antimicrobial activity.[2] This is a critical area of research given the rise of antimicrobial resistance.

Studies have revealed that the length of the alkyl chain in cinnamate esters influences their antifungal and antibacterial properties. For instance, isobutyl cinnamate was identified as having potent inhibitory activity against Candida albicans and Aspergillus niger with MIC values of 0.89 and 0.79 µM, respectively.[2] In general, ester derivatives tend to be more bioactive than their corresponding amide counterparts.[3]

Furthermore, substitutions on the phenyl ring can modulate the electronic properties of the molecule, thereby affecting its interaction with microbial targets. The addition of an electron-withdrawing trifluoromethyl group to cinnamic acid, for example, resulted in enhanced antifungal activity.[2]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives [2][3]

CompoundTarget MicroorganismMIC (µM)
Isobutyl CinnamateC. albicans0.89
Isobutyl CinnamateA. niger0.79
Butyl CinnamateFungal Strains626.62
Ethyl CinnamateFungal Strains726.36
Methyl CinnamateFungal Strains789.19
4-isopropylbenzylcinnamideS. aureus, S. epidermidis, P. aeruginosa458.15
Decyl CinnamateS. aureus, S. epidermidis, P. aeruginosa550.96
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard technique used for this purpose.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilutions: The test compound (alkyl cinnamate) is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

The following diagram illustrates the experimental workflow for determining the antimicrobial activity of alkyl cinnamates.

Antimicrobial_Workflow Workflow for Antimicrobial Activity Assessment Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Alkyl Cinnamates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for antimicrobial susceptibility testing.

Antioxidant Activity: The Role of Phenyl Ring Hydroxylation

The antioxidant capacity of alkyl cinnamates is largely dictated by the substitution pattern on the phenyl ring, particularly the presence and position of hydroxyl groups. These groups can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress.

Research has shown that the antioxidant activity of long-chain alkyl hydroxycinnamates is highest for esters of caffeic acid, followed by sinapic and ferulic esters.[4] This trend highlights the importance of the number and arrangement of hydroxyl groups on the aromatic ring. While the length of the alkyl chain can influence lipophilicity and membrane permeability, the primary determinant of antioxidant potential appears to be the phenolic moiety.[5]

Table 3: Antioxidant Activity of Long Chain Alkyl Hydroxycinnamates [4]

Parent AcidAlkyl EsterAntioxidant Activity Ranking
Caffeic AcidLong ChainHighest
Sinapic AcidLong ChainIntermediate
Ferulic AcidLong ChainLower
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the alkyl cinnamate are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals) can be determined.[4]

The signaling pathway below depicts the general mechanism of antioxidant action by alkyl hydroxycinnamates.

Antioxidant_Pathway Antioxidant Mechanism of Alkyl Hydroxycinnamates Free_Radical Free Radical (e.g., ROO•) Neutralized_Radical Neutralized Species (e.g., ROOH) Free_Radical->Neutralized_Radical is scavenged by Alkyl_Hydroxycinnamate Alkyl Hydroxycinnamate (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Alkyl_Hydroxycinnamate->Phenoxy_Radical donates H• and becomes Oxidative_Stress_Reduction Reduction of Oxidative Stress Neutralized_Radical->Oxidative_Stress_Reduction Phenoxy_Radical->Oxidative_Stress_Reduction less reactive

Caption: Free radical scavenging by alkyl hydroxycinnamates.

References

In Vitro Cytotoxicity of Cinnamate Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Cinnamate (B1238496) Derivatives

The following table summarizes the available in vitro cytotoxicity data for cinnamaldehyde (B126680) and ethyl cinnamate across various human cancer cell lines. This data, presented as IC50 values (the concentration of a substance required to inhibit the growth of 50% of cells), allows for a quantitative comparison of their cytotoxic potential.

CompoundCell LineCell TypeIC50 (µM)Reference
CinnamaldehydeHCT 116Colon Cancer~150 (converted from 20 µg/mL)[1]
CinnamaldehydeHT-29Colon Cancer~69 (converted from 9.12 µg/mL)[1]
CinnamaldehydeSW480Colon CancerNot specified[1]
CinnamaldehydeLoVoColon CancerNot specified[1]
CinnamaldehydeMCF-7Breast Cancer> 1513 (converted from 200 µg/mL with 32.3% inhibition)
Ethyl CinnamateA-375Melanoma31.59[2]
Ethyl CinnamateA549Lung Cancer50.35[2]
Ethyl CinnamateHEp-2Laryngeal Carcinoma> 283 (converted from > 50 µg/mL)[2]
Ethyl CinnamateHUVECEndothelial Cells31.79[2]
Ethyl p-methoxycinnamateMCF-7Breast Cancer> 1920 (slight cytotoxicity)[3]
Ethyl p-hydroxycinnamateMCF-7Breast Cancer~1750 (converted from 340 µg/mL)[3]

Note: IC50 values were converted from µg/mL to µM where necessary for consistency, assuming the molecular weight of cinnamaldehyde (132.16 g/mol ) and ethyl cinnamate (176.22 g/mol ). The IC50 for cinnamaldehyde on MCF-7 cells is an estimation based on the provided inhibition percentage.

Experimental Protocols

A standardized protocol for determining the in vitro cytotoxicity of a compound is crucial for the reproducibility and comparison of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., propyl cinnamate, ethyl cinnamate) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a series of dilutions of the test compound in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition incubation Formazan Crystal Formation mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization absorbance_reading Absorbance Measurement (570nm) solubilization->absorbance_reading viability_calc Cell Viability Calculation absorbance_reading->viability_calc ic50_determination IC50 Value Determination viability_calc->ic50_determination

Caption: Workflow of an in vitro cytotoxicity MTT assay.

signaling_pathway cinnamate Cinnamate Derivative ros ↑ Reactive Oxygen Species (ROS) cinnamate->ros mitochondria Mitochondrial Stress ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic signaling pathway induced by cinnamates.

References

comparing the efficacy of propyl cinnamate to commercial antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antifungal efficacy of propyl cinnamate (B1238496) against established commercial antifungal agents: nystatin (B1677061), fluconazole (B54011), and amphotericin B. The data presented is collated from various scientific studies to offer a comparative perspective on their activity against common fungal pathogens, Candida albicans and Aspergillus niger. Detailed experimental protocols based on standardized methods are also provided to ensure a clear understanding of the data's context.

Quantitative Efficacy Comparison

The antifungal activity of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for propyl cinnamate and commercial antifungal agents against Candida albicans and Aspergillus niger. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antifungal Activity against Candida albicans

Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Fungal Strain Information
This compound 128[1]-Clinical Isolate[1]
Nystatin 0.042 - 8[2][3]0.042[2]ATCC strains and clinical isolates[2][3]
Fluconazole 0.25 - >64[4][5]-ATCC 90028 and clinical isolates[5]
Amphotericin B 0.06 - 1.0[6]-Clinical isolates from HIV+ patients[6]

Table 2: Comparative Antifungal Activity against Aspergillus niger

Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Fungal Strain Information
This compound --Data not available in reviewed literature
Nystatin 0.25 - 1.0[7]-Clinical isolate[7]
Fluconazole 2.5 - >64[8]-Clinical and environmental isolates[8]
Amphotericin B 0.12 - 2.0[9]0.86Clinical isolates[10]

Mechanisms of Antifungal Action

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. This compound and the selected commercial agents exhibit distinct modes of disrupting fungal cell viability.

This compound: The precise mechanism of action for this compound is still under investigation, however, studies suggest that it disrupts the fungal cell membrane by interacting with ergosterol (B1671047) and may also interfere with the cell wall integrity.[11] This interaction is thought to increase membrane permeability, leading to the leakage of essential cellular components and ultimately, cell death.

Commercial Antifungal Agents:

  • Nystatin and Amphotericin B (Polyenes): These agents bind to ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular ions and molecules, which results in fungal cell death.[7][12]

  • Fluconazole (Azole): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane structure and function, thereby inhibiting fungal growth.[13]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To visually represent these mechanisms and the experimental workflow for determining antifungal susceptibility, the following diagrams have been generated using Graphviz (DOT language).

cluster_PC This compound cluster_Polyenes Nystatin & Amphotericin B (Polyenes) cluster_Azoles Fluconazole (Azole) PC This compound Ergosterol_PC Ergosterol PC->Ergosterol_PC Interacts with CellWall_PC Fungal Cell Wall PC->CellWall_PC Interacts with MembraneDamage_PC Membrane Damage & Increased Permeability Ergosterol_PC->MembraneDamage_PC CellWall_PC->MembraneDamage_PC CellDeath_PC Fungal Cell Death MembraneDamage_PC->CellDeath_PC Polyenes Nystatin / Amphotericin B Ergosterol_P Ergosterol Polyenes->Ergosterol_P Binds to Pore Pore Formation Ergosterol_P->Pore IonLeakage Ion & Molecule Leakage Pore->IonLeakage CellDeath_P Fungal Cell Death IonLeakage->CellDeath_P Azoles Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase Azoles->LanosterolDemethylase Inhibits Ergosterol_A Ergosterol Biosynthesis LanosterolDemethylase->Ergosterol_A ToxicSterols Toxic Sterol Accumulation LanosterolDemethylase->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate MembraneDisruption_A Membrane Disruption Ergosterol_A->MembraneDisruption_A Depletion ToxicSterols->MembraneDisruption_A GrowthInhibition Fungal Growth Inhibition MembraneDisruption_A->GrowthInhibition cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare standardized fungal inoculum (e.g., 0.5 McFarland) C Inoculate microtiter plate wells with fungal suspension A->C B Prepare serial dilutions of antifungal agents in microtiter plate B->C D Incubate at 35-37°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

A Comparative Guide to Propyl Cinnamate and Its Alternatives as Flavor Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of propyl cinnamate (B1238496) as a flavor additive, with a direct comparison to its common alternatives: ethyl cinnamate, methyl cinnamate, and cinnamaldehyde (B126680). The information presented herein is curated from publicly available scientific literature and is intended to assist in the selection and application of these flavoring agents in research, development, and formulation contexts.

Sensory Profile Comparison

The olfactory and gustatory characteristics of a flavor additive are paramount to its application. The following table summarizes the sensory profiles of propyl cinnamate and its alternatives, based on organoleptic evaluations reported in various sources.

Flavor AdditiveAroma DescriptionTaste Description
This compound Sweet, slightly floral, with a wine-like odor.[1] Possesses a musty, vine-like, and amber character.Peach-apricot flavor.[1][2][3]
Ethyl Cinnamate Sweet, balsamic, with notes of plum, cinnamon, and honey.[4][5] Described as fruity and balsamic, reminiscent of cinnamon with an amber note.[6][7]Balsamic, powdery, fruity (berry, punch), spicy, sweet, and green at 20 ppm.[8]
Methyl Cinnamate Sweet, balsamic, with fruity (strawberry, cherry) and cinnamon-like notes.[9][10]Fruity and strawberry-like.[10][11]
Cinnamaldehyde Warm, spicy, sweet, and woody, characteristic of cinnamon bark.[12][13]Sweet and spicy, defining the classic cinnamon taste.[14][15]

Performance and Physicochemical Properties

The performance of a flavor additive is dictated by its physical and chemical properties, which influence its intensity, stability, and solubility in various formulations.

PropertyThis compoundEthyl CinnamateMethyl CinnamateCinnamaldehyde
Molar Mass ( g/mol ) 190.24[16]176.21162.19[11]132.16
Odor Detection Threshold Not availableNot availableNot available50 - 750 ppb[4]
Recommended Use Level Not availableUp to 40 ppm in flavor.[4][9]Not available9 to 4,900 ppm.[12]
Solubility Insoluble in water; soluble in oils and ethanol (B145695).[16]Soluble in alcohol and fixed oils; slightly soluble in water.[6]Soluble in alcohol, ether, glycerin, propylene (B89431) glycol, most non-volatile oils, and mineral oil; insoluble in water.[11]Slightly soluble in water; soluble in ether and chloroform.
Stability Thermally stable up to 200°C.[17] Ester hydrolysis is pH-dependent, accelerated in alkaline conditions.[18][19][20]Stable, but incompatible with strong oxidizing agents, acids, and bases.[21]May form cinnamic acid over time and can yellow.[13]Can be unstable to heat and light, and sensitive to strongly basic conditions.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the benchmarking of flavor additives.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe and compare the sensory attributes of this compound and its alternatives.

Methodology:

  • Panelist Selection and Training: A panel of 10-12 individuals is screened for sensory acuity and trained to identify and rate the intensity of specific flavor attributes (e.g., sweet, spicy, fruity, floral, balsamic).[22]

  • Sample Preparation: Solutions of this compound, ethyl cinnamate, methyl cinnamate, and cinnamaldehyde are prepared at equivalent concentrations (e.g., 20 ppm) in a neutral base (e.g., 5% ethanol in water).[8] Samples are presented in identical, coded containers.

  • Attribute Evaluation: Panelists independently evaluate each sample and rate the intensity of the predefined sensory attributes on a structured line scale (e.g., a 6-inch line anchored with "weak" and "strong").[22]

  • Data Analysis: The intensity ratings are collected and statistically analyzed to determine significant differences in the sensory profiles of the compounds.

Stability Testing: Accelerated Shelf-Life Study in a Beverage Matrix

Objective: To compare the stability of this compound and its alternatives in a beverage system under accelerated conditions.

Methodology:

  • Sample Preparation: A model beverage system (e.g., a buffered sugar solution at pH 3.5) is prepared. Each flavor additive is incorporated into separate batches of the beverage at a typical use concentration.

  • Storage Conditions: The samples are stored under accelerated conditions, such as elevated temperature (e.g., 40°C) and exposure to UV light, to simulate extended shelf-life.

  • Analysis: At specified time intervals (e.g., 0, 2, 4, 8 weeks), aliquots of each sample are taken for analysis.

    • Chemical Analysis: The concentration of the parent flavor compound is quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the rate of degradation.

    • Sensory Analysis: A trained sensory panel evaluates the flavor profile of the stored samples to detect any changes in aroma or taste, such as the appearance of off-notes.

  • Data Interpretation: The degradation kinetics and changes in sensory perception are compared to assess the relative stability of each flavor additive.

Signaling Pathways and Experimental Workflows

Flavor Perception Signaling Pathway

The perception of flavor is a complex process involving interactions with taste and olfactory receptors. Cinnamic acid derivatives have been shown to interact with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[23][24][25]

cluster_taste_cell Taste Bud Cell Flavor_Molecule Cinnamic Derivative (e.g., Cinnamaldehyde) Sweet_Receptor Sweet Taste Receptor (T1R2/T1R3) Flavor_Molecule->Sweet_Receptor Binds to G_Protein G-protein (Gustducin) Sweet_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Ion_Channel Ion Channel Second_Messenger->Ion_Channel Closes K+ channel Depolarization Cell Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Brain Brain (Gustatory Cortex) Neurotransmitter_Release->Brain Signal to

Figure 1: Simplified signaling pathway for sweet taste perception of cinnamic derivatives.

Experimental Workflow for Comparative Flavor Analysis

A typical workflow for the comprehensive comparison of flavor additives is outlined below. This process integrates instrumental analysis with sensory evaluation to provide a holistic performance benchmark.

Sample_Preparation Sample Preparation (this compound & Alternatives in food matrix) Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Sensory_Evaluation Sensory Evaluation Sample_Preparation->Sensory_Evaluation GC_O Gas Chromatography- Olfactometry (GC-O) Instrumental_Analysis->GC_O E_Nose Electronic Nose Instrumental_Analysis->E_Nose QDA Quantitative Descriptive Analysis (QDA) Sensory_Evaluation->QDA Hedonic Hedonic Testing (Consumer Preference) Sensory_Evaluation->Hedonic Data_Integration Data Integration & Comparison GC_O->Data_Integration E_Nose->Data_Integration QDA->Data_Integration Hedonic->Data_Integration Performance_Benchmark Performance Benchmark Report Data_Integration->Performance_Benchmark

Figure 2: Experimental workflow for comparative analysis of flavor additives.

References

Investigating the Potential Synergistic Antimicrobial Effects of Propyl Cinnamate Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing drugs. Propyl cinnamate (B1238496), an ester of cinnamic acid, has demonstrated notable antimicrobial properties. This guide provides a comparative analysis of propyl cinnamate's antimicrobial activity and investigates its potential for synergistic effects when combined with other antimicrobial agents. While direct experimental data on this compound combinations is limited, this guide draws parallels from studies on structurally related cinnamic acid derivatives to support the rationale for future investigations.

Antimicrobial Profile of this compound

This compound has been shown to be effective against a range of fungal and bacterial pathogens. Its lipophilic nature is thought to facilitate its passage through microbial cell membranes, leading to disruption of cellular integrity and function. The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
MicroorganismTypeMIC (µM)Reference
Candida albicansFungus59[1]
Candida albicans (ATCC-76485)Fungus672.83[2][3]
Candida tropicalis (ATCC-13803)Fungus672.83[2][3]
Candida glabrata (ATCC-90030)Fungus672.83[2][3]
Aspergillus nigerFungus43[1]
Aspergillus flavus (LM-171)Fungus672.83[2][3]
Penicillium citrinum (ATCC-4001)Fungus672.83[2][3]
Staphylococcus aureusBacterium301[1]
Staphylococcus aureus (ATCC-35903)Bacterium672.83[3]
Staphylococcus epidermidis (ATCC-12228)Bacterium672.83[3]
Bacillus subtilisBacterium203[1]
Escherichia coliBacterium203[1]
Pseudomonas aeruginosa (ATCC-25853)Bacterium672.83[3]

Synergistic Potential: Insights from Cinnamic Acid Derivatives

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 2: Synergistic and Additive Effects of Cinnamic Acid Derivatives with Antimicrobial Agents
Cinnamate DerivativeCombined AgentMicroorganismFICIObserved EffectReference
Cinnamic AcidAmpicillinStaphylococcus aureusNot specifiedSynergy[4]
Cinnamic AcidCloxacillinStaphylococcus epidermidisNot specifiedSynergy[5]
p-Coumaric AcidAmpicillinStaphylococcus aureusNot specifiedAdditive[4]
Ferulic AcidAmpicillinStaphylococcus aureusNot specifiedAdditive[4]
Butyl CinnamateNystatinCandida spp.> 0.5 - ≤ 1.0Additive[2]
4-isopropylbenzylcinnamamideAmoxicillinStaphylococcus aureus> 0.5 - ≤ 1.0Additive[2]

Experimental Protocols

To facilitate further research into the synergistic potential of this compound, detailed protocols for key experimental assays are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a robust method for determining the synergistic, additive, or antagonistic effects of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner antimicrobial agent (e.g., fluconazole, ampicillin) at a concentration four times the highest concentration to be tested in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of broth to all wells.

    • In column 1, add 50 µL of the this compound stock solution to row A. Perform serial two-fold dilutions down the column by transferring 50 µL from row A to row B, and so on.

    • In row A, add 50 µL of the partner antimicrobial stock solution to column 1. Perform serial two-fold dilutions across the row.

    • This creates a concentration gradient of this compound along the y-axis and the partner antimicrobial along the x-axis.

    • Include wells with each agent alone to determine their individual MICs, as well as a growth control well (no antimicrobial agents) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well (except the sterility control).

    • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for fungi, 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Curve Assay Protocol

Time-kill assays provide information on the rate and extent of antimicrobial activity over time.

  • Preparation:

    • Prepare a standardized bacterial or fungal suspension in a suitable broth.

    • Prepare solutions of this compound and the partner antimicrobial at concentrations corresponding to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Experimental Setup:

    • In separate flasks or tubes, combine the microbial suspension with:

      • This compound alone

      • Partner antimicrobial alone

      • The combination of this compound and the partner antimicrobial

      • A growth control (no antimicrobial)

  • Sampling and Plating:

    • Incubate the cultures at the appropriate temperature with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates.

  • Data Analysis:

    • After incubation, count the number of colony-forming units (CFU/mL) for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_agents Prepare this compound & Partner Antimicrobial Stocks checkerboard Checkerboard Assay (96-well plate) prep_agents->checkerboard time_kill Time-Kill Curve Assay (Flask cultures) prep_agents->time_kill prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->checkerboard prep_inoculum->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves determine_interaction Determine Interaction (Synergy, Additive, etc.) calc_fici->determine_interaction plot_curves->determine_interaction

Caption: Workflow for assessing antimicrobial synergy.

Proposed Mechanism of Action for Cinnamate Esters

Mechanism_of_Action cluster_fungal Fungal Cell cluster_bacterial Bacterial Cell PC_fungal This compound cell_wall_fungal Cell Wall PC_fungal->cell_wall_fungal Interacts with ergosterol Ergosterol PC_fungal->ergosterol Directly interacts with disruption_fungal Membrane Disruption & Loss of Integrity cell_wall_fungal->disruption_fungal cell_membrane_fungal Cell Membrane ergosterol->cell_membrane_fungal Component of ergosterol->disruption_fungal PC_bacterial This compound (Increased Lipophilicity) cell_membrane_bacterial Cell Membrane PC_bacterial->cell_membrane_bacterial Passage through disruption_bacterial Membrane Damage, Enzyme Inhibition, Disruption of Cell Division cell_membrane_bacterial->disruption_bacterial

Caption: General mechanism of cinnamate antimicrobial action.

Conclusion

This compound demonstrates significant antimicrobial activity against a variety of pathogenic fungi and bacteria. While direct evidence for its synergistic effects is still emerging, the consistent synergistic and additive interactions observed with other cinnamic acid derivatives strongly suggest that this compound is a promising candidate for combination therapies. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate the synergistic potential of this compound with existing antimicrobial agents. Such studies are crucial for the development of novel therapeutic strategies to combat antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of Propyl Cinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of propyl cinnamate (B1238496) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with propyl cinnamate. This compound is classified as an irritant to the skin and eyes and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area to avoid inhalation of vapors or mist.[1]

Summary of Key Hazards

For quick reference, the following table summarizes the primary hazards associated with this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Hazardous to the Aquatic Environment (Chronic, Category 2)H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[3] At no point should this chemical be disposed of down the sink or in regular trash.[3]

  • Waste Identification : Any unwanted this compound, whether in its pure form, in a solution, or as contaminated material (e.g., absorbent pads from a spill), is considered hazardous waste.[3][4]

  • Containerization :

    • Collect waste this compound in a designated, compatible container. The original container is often the best choice.[3][5]

    • Ensure the container is in good condition, free of leaks, and has a secure, tightly closing lid.[5][6]

    • Never mix this compound with incompatible wastes. It is generally advisable to collect halogenated and non-halogenated solvent wastes separately.[7]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[5]

    • Indicate the approximate concentration and quantity of the waste.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area is secure and away from sources of ignition, as this compound is a combustible liquid.[8]

    • Provide secondary containment to prevent the spread of material in case of a leak.[5]

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup and disposal of the hazardous waste.[4]

    • Do not attempt to treat or neutralize the chemical waste yourself unless it is part of a documented and approved laboratory procedure.

  • Empty Container Disposal :

    • A container that has held this compound must be managed as hazardous waste unless properly decontaminated.

    • For containers that held a non-acute hazardous waste, they can be disposed of as regular trash after all liquid has been removed, leaving as little residue as possible. The chemical label should be defaced, and the cap removed.[3]

    • If local regulations or institutional policies require it, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill empty_container Is the original container empty? start->empty_container cleanup Clean up spill with absorbent material is_spill->cleanup Yes collect_waste Collect waste in a compatible, closed container is_spill->collect_waste No cleanup->collect_waste label_waste Label container with 'Hazardous Waste' and contents collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste request_pickup Contact EH&S for waste pickup store_waste->request_pickup end Proper Disposal by Approved Facility request_pickup->end empty_container->collect_waste No decontaminate Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. empty_container->decontaminate Yes dispose_container Deface label and dispose of empty container in regular trash decontaminate->dispose_container

References

Essential Safety and Logistics for Handling Propyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of propyl cinnamate (B1238496), fostering a secure and compliant research environment.

Personal Protective Equipment (PPE)

When handling propyl cinnamate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications & Remarks
Eyes/Face Safety GogglesShould be tightly fitting and NIOSH tested and approved to protect against splashes.[1]
Face ShieldRecommended when there is a risk of splashing or misting.[2]
Skin Chemical-Resistant GlovesChemically resistant rubber gloves are recommended.[1] Proper glove removal technique (without touching the outer surface) should be followed.[1]
Protective Clothing/Lab CoatTo prevent skin contact.[1]
Respiratory Air-Purifying RespiratorNot usually required with adequate ventilation.[1] However, if a risk assessment deems it necessary, a full-face respirator with multi-purpose combination (U) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[1]
Supplied-Air RespiratorIf the respirator is the sole means of protection, a full-faced supplied air respirator should be used.[1]

Operational Plan: Handling this compound

A systematic approach to handling this compound in a laboratory setting is critical to prevent accidents and ensure the integrity of research.

1. Engineering Controls:

  • Work in a well-ventilated area to avoid inhalation of vapor or mist.[1]

  • Ensure safety showers and eye wash stations are readily accessible near the handling area.[1]

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing vapors or mist.[1]

  • Keep away from sources of ignition as vapors can accumulate and form explosive concentrations.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[1]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

IncidentFirst Aid Procedure
Skin Contact Remove contaminated clothing immediately. Rinse the skin with water or shower.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell.[1]
Accidental Release Use personal protective equipment.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Prevent further leakage or spillage if safe to do so.[1] Contain the spill and clean it up with an inert absorbent material. Place in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste this compound:

  • Dispose of contents/container to an approved waste disposal plant.[1]

  • Do not let the product enter drains.[1]

Contaminated Packaging:

  • Leave chemicals in their original containers. Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Workflow for Handling this compound

prep Preparation ppe Wear Appropriate PPE prep->ppe ventilation Ensure Proper Ventilation prep->ventilation handling Handling storage Storage handling->storage spill Spill/Exposure handling->spill waste_collection Collect Waste handling->waste_collection storage->handling first_aid First Aid spill->first_aid cleanup Spill Cleanup spill->cleanup disposal Disposal approved_disposal Approved Disposal Facility disposal->approved_disposal ppe->handling ventilation->handling cleanup->waste_collection waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.